Disopyramide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTNFZQICZKOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22059-60-5 (phosphate (1:1)), 54687-36-4 (mono-hydrochloride) | |
| Record name | Disopyramide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045536 | |
| Record name | Disopyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Disopyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.93e-02 g/L | |
| Record name | Disopyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Disopyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3737-09-5 | |
| Record name | Disopyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3737-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disopyramide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disopyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Disopyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disopyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISOPYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFO928U8MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Disopyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94.5-95 °C, 94.5 - 95 °C | |
| Record name | Disopyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Disopyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Disopyramide on Cardiac Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide (B23233) is a Class Ia antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1][2] Its primary therapeutic effect is mediated through the blockade of voltage-gated sodium channels, specifically the Nav1.5 subtype, which is predominantly expressed in the heart.[2][3] This guide provides a comprehensive technical overview of the molecular interactions between this compound and cardiac sodium channels, detailing its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.
This compound's interaction with the Nav1.5 channel is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).[4][5] By binding to the open and inactivated states, this compound slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[1][6] This action decreases the upstroke velocity (Vmax), prolongs the action potential duration, and increases the effective refractory period of cardiac myocytes, thereby suppressing arrhythmogenic activity.[1][7]
Core Mechanism of Action
This compound, as a Class Ia antiarrhythmic, exhibits a "use-dependent" or "rate-dependent" block of cardiac sodium channels.[4][8] This means that the degree of channel blockade becomes more pronounced at faster heart rates. During tachyarrhythmias, cardiac cells spend more time in the depolarized state, leading to a higher proportion of sodium channels in the open and inactivated states. This compound's preferential binding to these states results in a more significant reduction in sodium current at higher frequencies.[4]
The drug accesses its binding site from the intracellular side of the cell membrane, interacting with a hydrophobic pocket within the S6 subunit of the inner pore of the Nav1.5 channel.[9] This interaction is characterized by intermediate binding and unbinding kinetics, allowing for a beat-to-beat modulation of the sodium current.[4][9] In addition to its primary effect on sodium channels, this compound also blocks the rapid component of the delayed rectifier potassium current (IKr), which contributes to the prolongation of the action potential.[7][10]
Quantitative Data on this compound-Sodium Channel Interaction
The following tables summarize the key quantitative parameters that describe the interaction of this compound with cardiac sodium channels. These data are derived from various electrophysiological studies.
| Parameter | Value | Cell Type/Experimental System | Reference |
| Dissociation Constant (Kd) | |||
| Activated Channels | 70 µM | Rabbit Purkinje fibers | [8] |
| Association Rate Constant (kon) | |||
| Normal and Modified Channels (-20 mV) | ~10 x 10^6 /M/sec | Rabbit ventricular myocytes | [11] |
| Open Single Sodium Channels (120 mM [Na]o) | 10 x 10^6 /M/s | Rabbit myocytes | [12] |
| Open Single Sodium Channels (180 mM [Na]o) | 5 x 10^6 /M/s | Rabbit myocytes | [12] |
| Effect on Mean Open Time | |||
| 100 µM this compound (-20 mV) | 45% decrease | Rabbit ventricular myocytes | [11] |
| 100 µM this compound (-40 mV) | 34% decrease | Rabbit ventricular myocytes | [11] |
| Recovery from Use-Dependent Block (τs) | |||
| Holding Potential -90 mV | 4.4 ± 0.2 s | Guinea-pig ventricular myocytes | [13] |
| Holding Potential -140 mV | 6.4 ± 0.3 s | Guinea-pig ventricular myocytes | [13] |
Signaling Pathways and Logical Relationships
The interaction of this compound with the cardiac sodium channel can be visualized as a state-dependent process. The following diagram illustrates the preferential binding of this compound to the open and inactivated states of the channel, leading to the blockade of sodium influx.
Caption: State-dependent binding of this compound to cardiac sodium channels.
Experimental Protocols
The characterization of this compound's effects on cardiac sodium channels relies heavily on in vitro electrophysiological techniques. The whole-cell patch-clamp method is the gold standard for these investigations.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the sodium current (INa) in isolated cardiac myocytes or cell lines expressing Nav1.5 channels.
Cell Preparation:
-
Primary Cardiomyocytes: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig).[13][14]
-
Heterologous Expression Systems: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are stably transfected with the SCN5A gene, which encodes the human cardiac sodium channel (Nav1.5).[2][15]
Recording Solutions:
-
External (Bath) Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).
Voltage-Clamp Protocol:
-
Cells are held at a hyperpolarized membrane potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
A depolarizing voltage step (e.g., to -20 mV) is applied to elicit the peak inward sodium current.
-
To study use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 1-5 Hz) is applied.
-
This compound is perfused into the bath at various concentrations.
-
The inhibition of the peak sodium current is measured at each concentration to generate a concentration-response curve and determine the IC50 value.
-
Different voltage protocols are used to assess the state-dependence of the block (e.g., varying the holding potential to modulate the proportion of channels in the inactivated state).
The following diagram illustrates a typical experimental workflow for evaluating this compound analogs.
Caption: General experimental workflow for the discovery of this compound analogs.
Site-Directed Mutagenesis
Objective: To identify the specific amino acid residues within the Nav1.5 channel that are critical for this compound binding.
Methodology:
-
The cDNA for human SCN5A is cloned into an expression vector.[16]
-
A QuikChange site-directed mutagenesis kit is used to introduce specific point mutations in the SCN5A sequence, targeting putative binding site residues.[15][16]
-
The wild-type and mutant SCN5A constructs are transfected into a suitable cell line (e.g., HEK293 cells).[15][16]
-
Whole-cell patch-clamp recordings are performed on cells expressing either the wild-type or mutant channels.
-
The potency of this compound (IC50) is determined for both channel types. A significant increase in the IC50 for a mutant channel indicates that the mutated residue is important for drug binding.
Conclusion
This compound's antiarrhythmic efficacy is rooted in its state- and use-dependent blockade of the cardiac sodium channel Nav1.5. This in-depth guide has provided a technical overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. A thorough understanding of these principles is crucial for the rational design of novel antiarrhythmic agents with improved efficacy and safety profiles. The presented experimental workflows serve as a foundational framework for the preclinical evaluation of such compounds. Future research in this area will likely focus on developing more selective sodium channel blockers that target specific channel states or isoforms to minimize off-target effects and enhance therapeutic outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 6. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The activation gate of the sodium channel controls blockade and deblockade by this compound in rabbit Purkinje fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Effect of this compound on potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of interaction of this compound with the cardiac sodium channel: fast dissociation from open channels at normal rest potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of cardiac sodium channels. Competition between the permeant ion and antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The activation gate of cardiac Na+ channel modulates voltage- and pH-dependent unbinding of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Variants in the SCN5A Promoter Associated With Various Arrhythmia Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Compound Heterozygous SCN5A Mutations in Severe Sodium Channelopathy With Brugada Syndrome: A Case Report [frontiersin.org]
A Technical Guide to the Synthesis and Structural Analogues of Disopyramide for Research Professionals
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Disopyramide (B23233), a class Ia antiarrhythmic agent, has been a subject of medicinal chemistry research for decades, primarily targeting cardiac arrhythmias through the blockade of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the synthesis of this compound and its structural analogues. It details experimental protocols for the synthesis and evaluation of these compounds and presents quantitative data on their biological activities. Furthermore, this document elucidates the key signaling pathways and experimental workflows integral to the research and development of this compound-based compounds, visualized through detailed diagrams to facilitate understanding for research and drug development professionals.
Introduction
This compound is a well-established antiarrhythmic drug used in the management of ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of the fast sodium channels (Nav1.5) in cardiac myocytes, which leads to a decrease in the upstroke velocity of the action potential and prolongation of the refractory period.[1] Beyond its antiarrhythmic properties, this compound also exhibits anticholinergic effects, which contribute to some of its side effects.[1] The exploration of its structural analogues has been driven by the need to develop novel therapeutic agents with improved efficacy, selectivity, and safety profiles. Modifications of the core this compound scaffold have led to the discovery of compounds with altered biological activities, including anticonvulsant properties, highlighting the therapeutic potential of this chemical class beyond cardiology.[2]
This guide serves as a technical resource for researchers, providing detailed methodologies for the synthesis of this compound and its analogues, protocols for their biological evaluation, and a summary of relevant quantitative data to aid in the design of future research and development endeavors.
Synthesis of this compound and Structural Analogues
The chemical structure of this compound, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)butyramide, offers several points for modification, including the amide group, the diisopropylamino moiety, and the aromatic rings.[1] The synthesis of this compound and its analogues generally involves the construction of the core α-aryl-α-pyridylacetonitrile or acetamide (B32628) intermediate, followed by alkylation and functional group transformations.
Synthesis of this compound
A common synthetic route to this compound starts from the reaction of benzyl (B1604629) cyanide and 2-chloropyridine (B119429) in the presence of a strong base like sodamide to form α-phenyl-α-(2-pyridyl)acetonitrile. This intermediate is then alkylated with 2-(diisopropylamino)ethyl chloride. The final step involves the partial hydrolysis of the nitrile group to a primary amide using sulfuric acid to yield this compound.[3][4]
Synthesis of 2-Aryl-2-(pyridin-2-yl)acetamide Analogues
A series of 2-aryl-2-(pyridin-2-yl)acetamide analogues, primarily investigated for their anticonvulsant activity, can be synthesized through a similar pathway. The synthesis starts with the appropriate arylacetonitrile, which is reacted with 2-bromopyridine (B144113) in a one-pot procedure to yield the 2-aryl-2-pyridilacetonitrile intermediate. Subsequent acidic hydrolysis of the nitrile furnishes the desired 2-aryl-2-(pyridin-2-yl)acetamide analogues.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The primary signaling pathway for the antiarrhythmic action of this compound is the direct blockade of voltage-gated sodium channels (Nav1.5) in the cardiac myocyte membrane. This inhibition reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction of the electrical impulse. This compound also has secondary effects, including the inhibition of potassium currents, which contributes to the prolongation of the action potential duration.[6][7] Additionally, its anticholinergic effects arise from the blockade of muscarinic receptors.[1]
Caption: Signaling pathway of this compound's antiarrhythmic and anticholinergic effects.
Experimental Workflow for Analogue Development
The discovery and development of novel this compound analogues typically follow a structured workflow, beginning with the design and synthesis of new compounds, followed by a hierarchical series of in vitro and in vivo evaluations to determine their efficacy, mechanism of action, and safety profile.
Caption: General experimental workflow for the discovery of this compound analogues.
Quantitative Data Summary
The biological activity of this compound and its analogues has been quantified in various assays. The following tables summarize key data for comparative analysis.
Table 1: Antiarrhythmic and Sodium Channel Blocking Activity
| Compound | Assay | Species/Cell Line | Endpoint | Value | Reference |
| This compound | Peak INa Block | HEK293 (Nav1.5) | IC50 | 89.1 ± 5.0 µM | [8] |
| (S)-(+)-Disopyramide | Atrial Flutter Induction | Human | Unbound Serum Conc. | 0.55 ± 0.31-0.90 ± 0.81 mg/L | [9] |
| Flecainide | Peak INa Block | HEK293 (Nav1.5) | IC50 | 1.9 ± 0.3 µM | [8] |
| Quinidine | Peak INa Block | HEK293 (Nav1.5) | IC50 | 28.9 ± 2.2 µM | [10] |
Table 2: Anticonvulsant Activity of 2-Aryl-2-(pyridin-2-yl)acetamide Analogues
| Compound | Phenyl Substitution | MES ED50 (mg/kg, i.p., mice) | scMET ED50 (mg/kg, i.p., mice) | Reference |
| 3a | H | 14.5 | > 100 | [5] |
| 3b | 2-F | 13.9 | > 100 | [5] |
| 3d | 4-F | 22.1 | > 100 | [5] |
| 3e | 2-Cl | 12.8 | 68.4 | [5] |
| ADD424042 | 2-Cl | Not specified | Not specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments in the evaluation of this compound and its analogues.
Synthesis of a Key Intermediate: 2-Bromopyridine
This protocol is adapted from patent literature for the synthesis of a crucial starting material for this compound synthesis.[12][13]
-
Reaction Setup: To a reactor, add 1.3 mol of 2-aminopyridine (B139424) and 1.6-1.9 mol of an o-bromotoluene solution.
-
Cooling and Addition: Reduce the temperature of the solution to 3-5 °C and control the stirring speed at 130-170 rpm. Add 1.5 mol of cuprous bromide and 600 ml of cyclohexane.
-
Reaction: Allow the mixture to react for 90-120 minutes.
-
Heating: Heat the reaction to 40-45 °C and continue the reaction for 60-80 minutes.
-
Quenching: Add 300 ml of a sodium sulfite (B76179) solution and reduce the temperature to 30-35 °C. React for 30-50 minutes.
-
Extraction: Extract the solution with acetonitrile (B52724) 3-5 times.
-
Work-up: Combine the acetonitrile extracts, wash with a saline solution, and dewater with a suitable agent (e.g., anhydrous potassium carbonate).
-
Purification: After recovering the acetonitrile, perform reduced-pressure distillation and collect the fractions at 90-95 °C. Recrystallization from ethylenediamine (B42938) yields 2-bromopyridine.
In Vitro Electrophysiology: Patch-Clamp for Sodium Channel Blockade
This protocol is for determining the inhibitory effect of compounds on the human cardiac sodium channel (Nav1.5) expressed in a heterologous system.[1]
-
Cell Culture: Use Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5). Culture cells under standard conditions (37°C, 5% CO2) and plate on glass coverslips for recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 5 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record sodium currents.
-
Hold the cell membrane potential at a holding potential of -120 mV.
-
Apply depolarizing voltage steps (e.g., to -10 mV) to elicit peak sodium currents.
-
-
Compound Application: Perfuse the cells with various concentrations of the test compound.
-
Data Analysis: Measure the inhibition of the peak sodium current at each concentration. Generate a concentration-response curve to determine the IC50 value for sodium channel blockade.
In Vivo Efficacy Model: Ouabain-Induced Ventricular Tachycardia in Dogs
This is a classic model for evaluating the antiarrhythmic potential of test compounds.[1]
-
Animal Model: Use Beagle dogs of either sex.
-
Anesthesia: Anesthetize the animals with a suitable agent (e.g., pentobarbital (B6593769) sodium).
-
Arrhythmia Induction: Administer a continuous intravenous infusion of ouabain (B1677812) until a stable ventricular tachycardia is established.
-
Drug Administration: Administer the test compound (this compound analogue) intravenously.
-
Data Acquisition: Continuously monitor a lead II electrocardiogram (ECG).
-
Endpoint: Calculate the arrhythmic ratio (number of ectopic beats / total heart rate). The dose or plasma concentration of the drug that reduces the arrhythmic ratio by 50% is determined.
Conclusion
This technical guide provides a foundational resource for researchers engaged in the synthesis and evaluation of this compound and its structural analogues. The provided synthetic strategies, detailed experimental protocols, and compiled quantitative data offer a practical framework for the design and execution of studies aimed at discovering novel antiarrhythmic and other neurologically active agents. The elucidation of signaling pathways and the structured experimental workflow further guide the rational development of next-generation therapeutics based on the this compound scaffold. Future research should aim to expand the quantitative structure-activity relationship data to refine predictive models and accelerate the discovery of compounds with superior therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Model systems for the discovery and development of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. SCREENING OF DRUGS USED IN ANTIARRYTHMIA | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. sophion.com [sophion.com]
- 9. brainly.in [brainly.in]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of this compound derivative ADD424042 as a non-cardiotoxic neuronal sodium channel blocker with broad-spectrum anticonvulsant activity in rodent seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN106432064A - Synthesis method of this compound drug intermediate 2-bromopyridine - Google Patents [patents.google.com]
- 13. CN105439944A - Synthesis method of this compound drug intermediate 2-bromopyridine - Google Patents [patents.google.com]
The Pharmacokinetics of Disopyramide: An In-depth Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of the antiarrhythmic drug disopyramide (B23233) in various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in these models is a cornerstone of preclinical development, offering critical insights into its potential therapeutic efficacy and safety profile in humans. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes essential workflows and pathways to support the design and interpretation of preclinical studies involving this compound.
Quantitative Pharmacokinetic Parameters of this compound in Preclinical Models
The pharmacokinetic profile of this compound has been characterized in several animal species. The following tables summarize key parameters following intravenous (IV) and oral (PO) administration, providing a comparative view across different models.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (IV) Administration in Preclinical Animal Models
| Parameter | Dog (Beagle) | Pig | Rabbit (New Zealand White) | Rat (Sprague-Dawley) | Mouse (NMRI) |
| Dose (mg/kg) | 2 | Various | - | - | 30 (IP) |
| t½ (h) | 1.2[1] | ~2[2] | - | - | Not significantly circadian phase-dependent[3] |
| Vd (L/kg) | - | - | - | - | 3.91 ± 0.21 (at 22:00)[3][4] |
| CL (mL/min/kg) | - | ~3[2] | - | - | 50.67 ± 3.17 (at 22:00)[3][4] |
| AUC (µg·h/mL) | - | - | - | - | 16.06 ± 1.03 (at 04:00)[3][4] |
Table 2: Pharmacokinetic Parameters of this compound Following Oral (PO) Administration in Preclinical Animal Models
| Parameter | Dog (Beagle) | Pig | Rabbit (New Zealand White) | Rat (Sprague-Dawley) | Mouse (NMRI) |
| Dose (mg/kg) | 7.5 - 30 | - | - | - | - |
| t½ (h) | 2.9[1] | - | - | - | - |
| Cmax (µg/mL) | - | - | - | - | - |
| Tmax (h) | - | - | - | - | - |
| AUC (µg·h/mL) | - | - | - | - | - |
| Bioavailability (%) | ~70[1] | - | - | - | - |
Note: Comprehensive oral pharmacokinetic data for pigs, rabbits, rats, and mice were not available in the summarized literature. The provided data for dogs did not specify Cmax and Tmax values.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of pharmacokinetic studies. This section outlines the methodologies for key experiments cited in the study of this compound pharmacokinetics.
In Vivo Pharmacokinetic Study Protocol
This protocol describes a typical single-dose pharmacokinetic study in beagle dogs, a commonly used non-rodent species in preclinical drug development.
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.
Animal Model:
-
Species: Beagle dog
-
Sex: Male and female
-
Age: Young adult (e.g., 6-12 months)
-
Weight: 8-12 kg
-
Health Status: Healthy, confirmed by veterinary examination. Animals are fasted overnight before dosing.
Drug Formulation and Administration:
-
Intravenous (IV): this compound phosphate (B84403) is dissolved in a sterile isotonic saline solution to a final concentration suitable for administration. The dose is administered as a slow bolus injection (e.g., over 1-2 minutes) into a cephalic vein.
-
Oral (PO): this compound phosphate is administered as a capsule or via oral gavage as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
Blood Sampling:
-
Blood samples (approximately 2-3 mL) are collected from a saphenous or jugular vein at predetermined time points.
-
IV Administration Sampling Times: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
PO Administration Sampling Times: 0 (pre-dose), 15, 30 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours post-dose.
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.
-
Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method:
-
Plasma concentrations of this compound and its major metabolite, mono-N-deisopropylthis compound (MND), are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7]
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (t½, Cmax, Tmax, AUC, Vd, CL) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.
Plasma Protein Binding Determination by Equilibrium Dialysis
Objective: To determine the extent of this compound binding to plasma proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane with a molecular weight cut-off of 10-12 kDa
-
Phosphate buffered saline (PBS), pH 7.4
-
Plasma from the test animal species
-
This compound stock solution
Procedure:
-
Spike the animal plasma with this compound to achieve a range of concentrations.
-
Add the spiked plasma to one chamber of the dialysis cell and an equal volume of PBS to the other chamber, separated by the dialysis membrane.
-
Incubate the dialysis cells at 37°C in a shaking water bath until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both chambers using a validated analytical method (e.g., HPLC or LC-MS/MS).[8][9][10]
-
The percentage of protein binding is calculated using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100
Visualizations: Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Discussion
The preclinical pharmacokinetic data for this compound reveal important species-specific differences. In dogs, this compound is well-absorbed orally with a bioavailability of approximately 70% and exhibits a shorter half-life after intravenous administration compared to oral dosing.[1] In pigs, the total clearance of this compound is notably higher than in humans, suggesting a faster elimination rate.[2] Studies in mice have highlighted the influence of circadian rhythms on pharmacokinetic parameters such as the volume of distribution, AUC, and clearance, emphasizing the importance of timed dosing in experimental designs.[3][4]
The primary mechanism of action of this compound involves the blockade of voltage-gated sodium channels in cardiac myocytes.[11][12] This action reduces the influx of sodium ions during depolarization, thereby slowing the upstroke of the action potential and prolonging its duration. These electrophysiological effects contribute to its antiarrhythmic properties by suppressing ectopic pacemaker activity and reducing the excitability of cardiac tissue.
The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible pharmacokinetic and protein binding studies. Adherence to these standardized methods is essential for generating high-quality data that can be reliably used to inform clinical trial design and predict human pharmacokinetics. The use of validated bioanalytical methods, such as HPLC or LC-MS/MS, is critical for the accurate quantification of this compound and its metabolites in biological matrices.
References
- 1. Pharmacokinetics and steady-state myocardial uptake of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics and protein binding of this compound in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circadian phase dependent pharmacokinetics of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of this compound and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: clinical indications, pharmacokinetics and laboratory assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasma protein binding of this compound by equilibrium dialysis and ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of this compound to alpha 1-acid glycoprotein in plasma measured by competitive equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of unbound fraction of this compound in plasma: a comparison of equilibrium dialysis, ultrafiltration through dialysis membranes and ultrafree anticonvulsant drug filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Unveiling the Cellular Electrophysiological Profile of Disopyramide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide (B23233) is a Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias.[1] Its primary mechanism of action involves the modulation of ion channels within cardiac myocytes, thereby altering the cellular electrophysiological properties that govern the heart's rhythm. This technical guide provides a comprehensive overview of the cellular electrophysiological effects of this compound, detailing its impact on key cardiac ion channels, the resulting changes in the cardiac action potential, and the experimental methodologies employed to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug safety assessment.
Core Mechanism of Action
This compound's principal antiarrhythmic effect stems from its ability to block voltage-gated sodium channels (Nav1.5) in cardiac muscle cells.[1][2] By inhibiting the rapid inward sodium current (INa) during Phase 0 of the cardiac action potential, this compound decreases the rate of depolarization, leading to a reduced upstroke velocity and slowed conduction of the electrical impulse through the heart.[3][4] This action contributes to the termination of re-entrant arrhythmias.
Beyond its prominent sodium channel blocking activity, this compound also exerts effects on other key cardiac ion channels. It is known to inhibit the rapid component of the delayed rectifier potassium current (IKr), carried by hERG channels, which contributes to the prolongation of the action potential duration (APD).[5] Furthermore, studies have demonstrated that this compound can inhibit the L-type calcium current (ICa-L) and the late sodium current (INaL).[3] These multi-channel effects collectively shape the overall electrophysiological profile of the drug.
Quantitative Analysis of this compound's Electrophysiological Effects
The following tables summarize the quantitative data on the effects of this compound on various cellular electrophysiological parameters.
Table 1: Inhibitory Potency of this compound on Cardiac Ion Channels
| Ion Channel | Channel Subtype | IC50 (µM) | Cell Type | Reference |
| Sodium Channel | Nav1.5 (peak current) | 120.8 ± 13.0 | CHO cells | [6] |
| Potassium Channel | hERG (Kv11.1) | 7.3 | HEK-293 cells | [7] |
| Potassium Channel | hERG (Kv11.1) | 8.16 ± 0.51 | CHO cells | [6] |
Table 2: Effects of this compound on Cardiac Action Potential Duration (APD)
| Cell Type | Concentration (µM) | APD Parameter | Change | Reference |
| Human iPSC-CMs (SQTS1) | 10 | APD50 | Prolonged | [6] |
| Human iPSC-CMs (SQTS1) | 10 | APD90 | Prolonged | [6] |
| Human iPSC-CMs (SQTS1) | 30 | APD90 | Prolonged | [6] |
| HCM Cardiomyocytes | 5 | APD | Shortened | [3] |
HCM: Hypertrophic Cardiomyopathy; iPSC-CMs: Induced Pluripotent Stem Cell-derived Cardiomyocytes; SQTS1: Short QT Syndrome Type 1
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound's Cellular Action
Caption: Cellular mechanism of this compound's electrophysiological effects.
Experimental Workflow for Assessing this compound's Effectsdot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Electrophysiology for Drug Screening and Discovery - Aragen Life Sciences [aragen.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sophion.com [sophion.com]
- 7. Molecular determinants of hERG potassium channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Kinetics of Disopyramide with Alpha-1-Acid Glycoprotein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the antiarrhythmic drug disopyramide (B23233) and the plasma protein alpha-1-acid glycoprotein (B1211001) (AAG). A thorough understanding of this interaction is critical for drug development and clinical pharmacology, as it significantly influences the pharmacokinetic and pharmacodynamic properties of this compound. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the principles of the binding process.
Introduction to this compound and Alpha-1-Acid Glycoprotein
This compound is a Class Ia antiarrhythmic agent used to treat ventricular arrhythmias. In human plasma, this compound is extensively bound to proteins, with alpha-1-acid glycoprotein (AAG) being the primary binding partner.[1] AAG, also known as orosomucoid, is an acute-phase reactant protein, and its plasma concentration can vary significantly in response to inflammation, infection, and other pathological states. Consequently, changes in AAG levels can alter the free fraction of this compound, potentially impacting its efficacy and toxicity. The binding of this compound to AAG is characterized by high affinity and low capacity, leading to a concentration-dependent binding profile within the therapeutic range.[1]
Quantitative Analysis of this compound-AAG Binding Affinity
The binding of this compound to AAG has been quantified using various experimental techniques, yielding key parameters that describe the strength and stoichiometry of the interaction. These parameters include the association constant (Ka), the dissociation constant (Kd), the maximum binding capacity (Bmax), and the number of binding sites (n).
Table 1: Binding Affinity and Stoichiometry of this compound with Alpha-1-Acid Glycoprotein
| Parameter | Value | Method | Comments | Reference |
| Association Constant (Ka) | 1.0 x 10⁶ M⁻¹ | Equilibrium Dialysis | Represents the primary binding site in human plasma. | [1] |
| Dissociation Constant (Kd) | 29.6 µM | Isothermal Titration Calorimetry | Determined for a mixture of AAG variants. | [2] |
| Binding Capacity (Bmax) | 3.5 x 10⁻⁶ M | Equilibrium Dialysis | Refers to the concentration of binding sites on AAG. | [1] |
| Stoichiometry (n) | ~1.5 | Isothermal Titration Calorimetry | Suggests a complex binding interaction, possibly due to the presence of different AAG variants. | [2] |
The binding of this compound to AAG is also influenced by the genetic variants of AAG, primarily the F1*S and A variants. Studies have shown that this compound exhibits preferential binding to the A variant of AAG.
Table 2: Influence of AAG Genetic Variants on this compound Binding
| AAG Variant | Dissociation Constant (Kd) | Method | Comments | Reference |
| A Variant | - | Equilibrium Dialysis | This compound shows selective binding to the A variant. | [3] |
| F1*S Variant | - | Equilibrium Dialysis | Lower binding affinity for this compound compared to the A variant. | [3] |
Thermodynamic Profile of the this compound-AAG Interaction
Isothermal titration calorimetry (ITC) has been employed to elucidate the thermodynamic driving forces behind the binding of this compound to AAG. This technique directly measures the heat changes associated with the binding event, allowing for the determination of the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).
Table 3: Thermodynamic Parameters for this compound Binding to AAG
| Thermodynamic Parameter | Value | Method | Interpretation | Reference |
| Enthalpy Change (ΔH°) | Favorable (negative) | Isothermal Titration Calorimetry | The binding process is exothermic, releasing heat. | [2] |
| Entropy Change (ΔS°) | Favorable (positive) | Isothermal Titration Calorimetry | The binding is associated with an increase in disorder, likely due to the release of water molecules from the binding interface. | [2] |
| Gibbs Free Energy Change (ΔG°) | Negative | Isothermal Titration Calorimetry | The binding is a spontaneous process. | [2] |
Binding Kinetics of this compound and AAG
The kinetics of the binding interaction are described by the association rate constant (k_on) and the dissociation rate constant (k_off). The k_on value represents the rate at which the this compound-AAG complex is formed, while the k_off value describes the rate at which the complex dissociates. The ratio of k_off to k_on determines the equilibrium dissociation constant (Kd).
Despite a thorough review of the scientific literature, specific experimentally determined values for the k_on and k_off of the this compound-AAG interaction were not found. Techniques such as Surface Plasmon Resonance (SPR) and stopped-flow spectroscopy are well-suited for measuring these kinetic parameters. In the absence of specific data, this guide will outline the principles of these techniques in the experimental protocols section.
Experimental Protocols
A detailed understanding of the methodologies used to study the this compound-AAG interaction is essential for researchers in this field. Below are descriptions of the key experimental protocols.
Equilibrium Dialysis
Equilibrium dialysis is a classic and reliable method for determining the binding affinity of a ligand to a macromolecule.
Principle: A semi-permeable membrane, which allows the passage of the small drug molecule (this compound) but not the larger protein (AAG), separates two chambers. One chamber contains the protein and the drug, while the other contains only the drug in a buffer solution. At equilibrium, the concentration of the free drug is the same in both chambers. By measuring the total drug concentration in the protein-containing chamber and the free drug concentration in the buffer chamber, the concentration of the bound drug can be calculated.
Detailed Methodology:
-
Membrane Preparation: Dialysis membranes with an appropriate molecular weight cut-off (e.g., 10 kDa) are pre-treated by boiling in a solution of sodium bicarbonate and EDTA to remove contaminants, followed by thorough rinsing with deionized water.
-
Apparatus Setup: The dialysis cell, consisting of two chambers separated by the prepared membrane, is assembled.
-
Sample Loading: A known concentration of AAG is placed in one chamber, and a known concentration of this compound is added to the same chamber or to the buffer-only chamber. The other chamber contains only the buffer.
-
Equilibration: The dialysis cells are incubated at a constant temperature (e.g., 37°C) with gentle agitation for a sufficient period (typically 18-24 hours) to allow the system to reach equilibrium.
-
Sample Analysis: After equilibration, aliquots are taken from both chambers, and the concentration of this compound is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of bound this compound is calculated by subtracting the free drug concentration (measured in the buffer chamber) from the total drug concentration (measured in the protein chamber). Scatchard analysis or non-linear regression is then used to determine the binding parameters (Kd and Bmax).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (AAG) in the sample cell of a highly sensitive calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein.
Detailed Methodology:
-
Sample Preparation: Solutions of AAG and this compound are prepared in the same buffer to minimize heat of dilution effects. The concentrations are precisely determined.
-
Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature. The reference cell is filled with buffer, and the sample cell is loaded with the AAG solution. The titration syringe is filled with the this compound solution.
-
Titration: A series of small, precise injections of the this compound solution into the AAG solution is performed. The heat change associated with each injection is measured by the instrument.
-
Data Acquisition: The raw data, consisting of heat flow as a function of time, is recorded.
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of this compound to AAG. The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), the binding constant (Ka or Kd), and the enthalpy of binding (ΔH°). The Gibbs free energy (ΔG°) and the entropy of binding (ΔS°) can then be calculated using the equation: ΔG° = -RTln(Ka) = ΔH° - TΔS°.
Visualizations of Binding Principles and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the binding equilibrium and a typical experimental workflow.
Caption: this compound-AAG Binding Equilibrium.
Caption: Equilibrium Dialysis Experimental Workflow.
Conclusion
The interaction between this compound and alpha-1-acid glycoprotein is a critical determinant of the drug's clinical behavior. This guide has provided a detailed overview of the binding affinity and thermodynamics of this interaction, supported by quantitative data and descriptions of key experimental methodologies. While specific kinetic rate constants (k_on and k_off) are not currently available in the literature, the principles of their determination have been outlined. A comprehensive understanding of these binding characteristics is paramount for optimizing the therapeutic use of this compound and for the development of new drugs with predictable plasma protein binding profiles. Researchers and drug development professionals are encouraged to consider the dynamic and variable nature of this interaction, particularly in patient populations with altered AAG levels.
References
- 1. Concentration-dependence of this compound binding to plasma protein and its influence on kinetics and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-binding energetics of human α-1-acid glycoprotein assessed by isothermal titration calorimetry and molecular docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of this compound, methadone, dipyridamole, chlorpromazine, lignocaine and progesterone to the two main genetic variants of human alpha 1-acid glycoprotein: evidence for drug-binding differences between the variants and for the presence of two separate drug-binding sites on alpha 1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Tapestry: Disopyramide's Mechanism in Hypertrophic Cardiomyopathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hypertrophic cardiomyopathy (HCM) is a primary myocardial disease characterized by unexplained left ventricular hypertrophy, diastolic dysfunction, and a hyperdynamic systolic function. At its core, HCM is often a disease of the sarcomere, with mutations in genes encoding sarcomeric proteins leading to excessive actin-myosin cross-bridge formation and a state of hypercontractility. This intrinsic hypercontractility increases the heart's energy demands and contributes to the dynamic left ventricular outflow tract (LVOT) obstruction that is a hallmark of the obstructive form of the disease. Disopyramide, a class Ia antiarrhythmic agent, has been repurposed as a negative inotrope to manage symptomatic obstructive HCM. This guide provides a detailed examination of the molecular mechanisms by which this compound exerts its therapeutic effects, focusing on its direct interactions with the cardiac motor protein, myosin.
Core Molecular Mechanism: Direct Inhibition of Cardiac Myosin
The primary therapeutic action of this compound in HCM is not its antiarrhythmic sodium channel blockade, but rather its direct, allosteric inhibition of cardiac β-myosin heavy chain (MYH7). This interaction reduces the number of force-producing actin-myosin cross-bridges, thereby decreasing myocardial contractility and alleviating LVOT obstruction.
1. Binding to the Myosin-ADP-Pi State: this compound selectively binds to cardiac myosin when it is in the pre-powerstroke state, specifically the myosin-ADP-Pi (adenosine diphosphate (B83284) and inorganic phosphate) complex. This is a critical step in the cross-bridge cycle where myosin is detached from actin and has just hydrolyzed ATP. By binding to this conformation, this compound stabilizes it, making the transition to the strongly-bound, force-producing state less favorable.
2. Inhibition of Myosin ATPase Activity: The binding of this compound to myosin allosterically inhibits its actin-activated ATPase activity. Myosin ATPase is the enzyme that hydrolyzes ATP to provide the energy for muscle contraction. By slowing down this enzymatic activity, this compound effectively reduces the rate of cross-bridge cycling. This leads to a decrease in the overall number of active cross-bridges at any given moment, resulting in reduced force production.
3. Reduction of Myofilament Calcium Sensitivity: While the primary mechanism is direct myosin inhibition, some studies suggest that this compound may also decrease the calcium sensitivity of the myofilaments. This means that a higher concentration of intracellular calcium is required to achieve the same level of force. This effect further contributes to the reduction in contractility, particularly at submaximal calcium concentrations that are typical during diastolic filling, potentially improving relaxation.
The signaling pathway for this compound's primary mechanism of action is illustrated below.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on myocardial components based on published research.
Table 1: Effect of this compound on Myosin ATPase Activity
| Parameter | Condition | Value | Species | Reference |
| IC50 | Actin-activated myosin ATPase | ~10-30 µM | Bovine Cardiac | |
| Vmax | Actin-activated myosin ATPase | Decreased | Bovine Cardiac |
Table 2: Effect of this compound on Myofilament Contractile Properties
| Parameter | Condition | Effect | Species/Model | Reference |
| Maximal Ca2+-activated tension | Skinned cardiac muscle fibers | Significant Decrease | Human HCM | |
| Ca2+ Sensitivity (pCa50) | Skinned cardiac muscle fibers | Decrease (Rightward shift) | Human HCM | |
| Rate of Tension Redevelopment (ktr) | Skinned cardiac muscle fibers | Decreased | Not specified |
Key Experimental Protocols
The investigation of this compound's molecular mechanism relies on several key in vitro assays. The generalized workflows for these experiments are detailed below.
Myosin ATPase Activity Assay
This assay quantifies the rate at which myosin hydrolyzes ATP, which is the direct enzymatic function inhibited by this compound. A common method is the NADH-coupled enzymatic assay.
Methodology:
-
Protein Purification: Cardiac myosin and actin are purified from cardiac tissue.
-
Reaction Mixture: A reaction buffer is prepared containing pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH.
-
Assay: Purified myosin, actin, and varying concentrations of this compound are mixed in the reaction buffer. The reaction is initiated by adding ATP.
-
Measurement: The ATPase activity of myosin produces ADP. PK converts PEP to pyruvate while regenerating ATP from ADP. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of this reaction is monitored by measuring the decrease in NADH absorbance at 340 nm using a spectrophotometer.
-
Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. Plotting activity against the drug concentration allows for the determination of the IC50 value.
Skinned Fiber Tension Analysis
This technique allows for the direct measurement of force production and calcium sensitivity in demembranated (skinned) cardiac muscle fibers, preserving the native sarcomere structure.
Methodology:
-
Fiber Preparation: Small bundles of muscle fibers are dissected from cardiac tissue and chemically skinned with a detergent like Triton X-100 to remove cell membranes, allowing direct access to the myofilaments.
-
Mounting: A single fiber or a small bundle is mounted between a force transducer and a length controller.
-
Force Measurement: The fiber is bathed in a series of solutions with precisely controlled free calcium concentrations (expressed as pCa, the negative log of the molar calcium concentration). The isometric force generated by the fiber at each calcium concentration is recorded.
-
Drug Application: The entire pCa-force relationship is determined first in the absence and then in the presence of this compound.
-
Analysis: The resulting force-pCa curves are plotted and fitted to the Hill equation to determine key parameters: maximal calcium-activated force and pCa50 (the pCa at which 50% of maximal force is achieved), which is a measure of calcium sensitivity.
Conclusion
The therapeutic efficacy of this compound in hypertrophic cardiomyopathy stems from its direct, allosteric inhibition of cardiac myosin. By binding to the pre-powerstroke state of the myosin ATPase cycle, it reduces the enzyme's activity, decreases the number of force-producing cross-bridges, and ultimately lessens the hypercontractility that drives the pathophysiology of HCM. This targeted action on the sarcomeric motor protein, supplemented by a potential decrease in myofilament calcium sensitivity, provides a clear molecular rationale for its use in reducing dynamic LVOT obstruction and improving symptoms in affected patients. The experimental protocols outlined herein represent the foundational tools for interrogating these molecular interactions and for the development of next-generation myosin inhibitors.
A Technical Guide to the Off-Target Effects and Anticholinergic Properties of Disopyramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disopyramide (B23233) is a Class Ia antiarrhythmic agent primarily utilized for the treatment of cardiac arrhythmias.[1] Beyond its intended sodium channel blocking activity, this compound exhibits significant off-target effects, most notably potent anticholinergic (antimuscarinic) properties and blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][3][4] These off-target activities are responsible for a range of clinical side effects that can limit its therapeutic utility and necessitate careful patient monitoring.[3][5] This technical guide provides an in-depth analysis of the anticholinergic and other off-target effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Off-Target Binding Profile of this compound
This compound's off-target effects are a direct consequence of its interaction with various receptors and ion channels. The most clinically relevant of these are its blockade of muscarinic acetylcholine (B1216132) receptors and the hERG potassium channel.
Anticholinergic Properties: Muscarinic Receptor Antagonism
This compound is a potent antagonist of muscarinic acetylcholine receptors, which explains its characteristic anticholinergic side effects such as dry mouth, blurred vision, urinary hesitancy, and constipation.[2] Its affinity for muscarinic receptors has been quantified in various in vitro studies.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Preparation | Assay Type | Radioligand | Quantitative Value | Reference |
| M1 | Human (CHO cells) | Competition Binding | [³H]N-methylscopolamine | IC₅₀: ~1-10 µM | [6] |
| M2 | Human (CHO cells) | Competition Binding | [³H]N-methylscopolamine | IC₅₀: ~1-10 µM | [6] |
| M3 | Human (CHO cells) | Competition Binding | [³H]N-methylscopolamine | IC₅₀: ~1-10 µM | [6] |
| M2 (cardiac) | Guinea Pig Left Atria | Competition Binding | [³H]-N-methyl scopolamine | pKi: ~6.0 | [7] |
| M3 (glandular) | Guinea Pig Submandibular Gland | Competition Binding | [³H]-N-methyl scopolamine | pKi: ~6.0 | [7] |
| M2/M3 (smooth muscle) | Guinea Pig Urinary Bladder | Competition Binding | [³H]-N-methyl scopolamine | pKH: ~6.0 | [7] |
| Non-selective | Rat Heart | Competition Binding | [³H]-quinuclidinyl benzylate | Ki: 12 ± 3.5 µM | [8] |
| Non-selective | Rat Cerebral Cortex | Competition Binding | [³H]-quinuclidinyl benzylate | Ki: 7.8 ± 1.3 µM | [8] |
Table 2: Functional Antagonism of Muscarinic Receptors by this compound
| Tissue | Agonist | Assay Type | Quantitative Value | Reference |
| Guinea Pig Left Atria | Carbachol | Mechanical Response | pA₂: ~6.0 | [7] |
| Guinea Pig Urinary Bladder | Carbachol | Mechanical Response | pA₂: ~6.0 | [7] |
The data indicate that this compound exhibits a relatively non-selective antagonism of M1, M2, and M3 muscarinic receptor subtypes.[6] The pA₂ values from functional assays in guinea pig tissues are consistent with the binding affinities, confirming that the receptor binding translates to functional antagonism.[7]
Cardiovascular Off-Target Effects: hERG Channel Blockade
A significant cardiovascular off-target effect of this compound is the blockade of the hERG (KCNH2) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1] Inhibition of this channel can lead to a prolongation of the QT interval on the electrocardiogram, increasing the risk of potentially fatal arrhythmias such as Torsades de Pointes.[1]
Table 3: hERG Potassium Channel Blockade by this compound
| Enantiomer | Cell Line | Assay Type | Quantitative Value (IC₅₀) | Reference |
| S(+)-Disopyramide | HEK 293 | Whole-Cell Patch Clamp | 3.9 µM | [9] |
| R(-)-Disopyramide | HEK 293 | Whole-Cell Patch Clamp | 12.9 µM | [9] |
| Racemic this compound | CHO | Whole-Cell Patch Clamp | - | [10] |
Studies have shown that the S(+) enantiomer of this compound is a more potent blocker of the hERG channel than the R(-) enantiomer.[9]
Signaling Pathways
Muscarinic Receptor Signaling
This compound exerts its anticholinergic effects by competitively inhibiting the binding of acetylcholine to M1, M2, and M3 muscarinic receptors, thereby disrupting their downstream signaling cascades.
Caption: Muscarinic receptor signaling pathways and this compound's point of action.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 1 µM Atropine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competition: this compound dilution, radioligand, and cell membranes.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for this compound. The Ki value can be calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Whole-Cell Patch Clamp Assay for hERG Channel Blockade
This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on hERG currents.[9][11][12]
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
-
Internal (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA).
-
External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
This compound stock solution.
Procedure:
-
Culture HEK293-hERG cells on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a glass pipette to a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a cell with the pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV).
-
Record baseline hERG currents.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the hERG currents in the presence of the drug until a steady-state block is achieved.
-
Wash out the drug with the external solution to observe the reversibility of the block.
-
Analyze the current inhibition at each concentration to determine the IC₅₀ value.
Caption: Experimental workflow for a whole-cell patch-clamp assay.
Clinical Manifestations of Off-Target Effects
The anticholinergic and hERG-blocking properties of this compound translate into a range of clinically observable side effects.
Table 4: Common Anticholinergic Side Effects of this compound in Clinical Trials
| Side Effect | Frequency | Reference |
| Dry Mouth (Xerostomia) | Common | [2] |
| Urinary Hesitancy/Retention | Common | [2] |
| Blurred Vision | Reported | [2] |
| Constipation | Reported | [2] |
| Nausea | Reported | [2] |
| Abdominal Discomfort | Reported | [2] |
In a study of patients with obstructive hypertrophic cardiomyopathy, 20% of patients initiated on 300 mg of this compound daily developed side effects, with the majority being anticholinergic in nature.[13]
Conclusion
This compound's therapeutic efficacy as an antiarrhythmic is tempered by its significant off-target effects, primarily its anticholinergic properties and hERG channel blockade. A thorough understanding of these off-target interactions, supported by quantitative in vitro data and robust experimental methodologies, is crucial for drug development professionals and clinicians. This guide provides a comprehensive overview of these aspects, offering valuable insights for the safe and effective use of this compound and for the development of future antiarrhythmic agents with improved safety profiles. The stereoselective nature of both the desired antiarrhythmic effect and the off-target effects suggests that the development of enantiomerically pure formulations could potentially improve the therapeutic index of this compound.[9][14][15] Further research into the precise molecular interactions of this compound with its off-targets will continue to inform strategies to mitigate its adverse effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The anticholinergic side effects of this compound and controlled-release this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of its pharmacological properties and therapeutic use in treating cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cholinergic effects of quinidine, this compound, and procainamide in isolated atrial myocytes: mediation by different molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the effects of this compound phosphate on left ventricular function and the peripheral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [Pharmacological analysis of drug interactions of this compound and its congeners with peripheral muscarinic acetylcholine receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of anticholinergic effects of cibenzoline, this compound, and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective block of the hERG potassium channel by the Class Ia antiarrhythmic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpp.krakow.pl [jpp.krakow.pl]
- 11. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Safety of Outpatient Initiation of this compound for Obstructive Hypertrophic Cardiomyopathy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticholinergic effects of this compound and quinidine on guinea pig myocardium. Mediation by direct muscarinic receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective effects of this compound enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Disopyramide on Intracellular Calcium Transients in Cardiomyocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of the Class 1a antiarrhythmic agent, disopyramide (B23233), on intracellular calcium ([Ca2+]i) transients in cardiomyocytes. This compound is utilized in the management of ventricular tachyarrhythmias and has shown efficacy in reducing left ventricular outflow tract obstruction in patients with hypertrophic cardiomyopathy (HCM).[1] Its therapeutic effects are intrinsically linked to its modulation of cardiac ion channels and subsequent impact on excitation-contraction coupling, a process critically dependent on the precise regulation of intracellular calcium. This document delves into the quantitative effects of this compound on calcium transients, details the experimental protocols for such investigations, and visually represents the underlying signaling pathways and experimental workflows.
Quantitative Effects of this compound on Cardiomyocyte Calcium Transients
This compound exerts a significant influence on the characteristics of intracellular calcium transients in cardiomyocytes. These effects are dose-dependent and contribute to the drug's negative inotropic properties. The following tables summarize the key quantitative findings from studies on human cardiomyocytes, particularly those from patients with obstructive hypertrophic cardiomyopathy (HCM), following the application of 5 μmol/l this compound.
| Parameter | Control | This compound (5 μmol/l) | Percentage Change | Reference |
| Ca2+ Transient Amplitude (F/F0) | 1.0 (Normalized) | Reduced | Varies with stimulation frequency | [2] |
| Diastolic [Ca2+] (nM) | Data not provided | Reduced | Significant Reduction | [2] |
| Time to Peak of Ca2+ Transient (ms) | Data not provided | Hastened | Significant Reduction | [2] |
| Time Constant of Ca2+ Transient Decay (τ, ms) | Data not provided | Hastened | Significant Reduction | [2] |
Table 1: Effect of this compound on Intracellular Calcium Transient Parameters in HCM Cardiomyocytes. Data are derived from studies on patch-clamped ventricular cardiomyocytes stimulated at various frequencies. The reduction in Ca2+ transient amplitude and diastolic [Ca2+], along with the accelerated kinetics, are consistent with a negative inotropic effect.
| Ion Current | Effect of this compound (5 μmol/l) | Percentage Change | Reference |
| Peak Na+ Current (INa) | Inhibition | ~22% reduction | [2] |
| Late Na+ Current (INaL) | Inhibition | ~45% reduction in integral | [2] |
| L-type Ca2+ Current (ICa-L) | Inhibition | Significant Reduction | [2] |
| Delayed Rectifier K+ Current (IK) | Inhibition | Significant Reduction | [2] |
Table 2: Inhibitory Effects of this compound on Key Cardiac Ion Currents in HCM Cardiomyocytes. The multi-channel blocking activity of this compound is central to its electrophysiological and mechanical effects on cardiomyocytes.
Experimental Protocols
The investigation of this compound's effects on cardiomyocyte calcium transients involves a combination of electrophysiological and fluorescence imaging techniques. Below are detailed methodologies for key experiments.
Isolation of Human Ventricular Cardiomyocytes
Human ventricular cardiomyocytes are typically isolated from myocardial tissue samples obtained during surgical procedures, such as septal myectomy in HCM patients. The tissue is minced and subjected to enzymatic digestion using a solution containing collagenase and protease. The isolated cells are then filtered and stored in a solution that preserves their viability for subsequent experiments.
Measurement of Intracellular Calcium Transients
a. Loading with a Calcium-Sensitive Fluorescent Dye (e.g., Fura-2 AM or FluoForte):
-
Preparation of Dye Stock Solution: Dissolve the acetoxymethyl (AM) ester form of the calcium indicator (e.g., Fura-2 AM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (typically 1 mM).
-
Cell Loading: Incubate the isolated cardiomyocytes in a physiological salt solution containing the fluorescent dye (e.g., 1-5 µM Fura-2 AM) for a specific duration (e.g., 20-30 minutes) at room temperature, protected from light. The AM ester allows the dye to permeate the cell membrane.
-
De-esterification: After loading, wash the cells with a dye-free physiological solution to remove the extracellular indicator. Intracellular esterases will cleave the AM group, trapping the active, calcium-sensitive form of the dye within the cytoplasm. Allow sufficient time (e.g., 30 minutes) for complete de-esterification.
b. Calcium Imaging:
-
Microscopy Setup: Mount the coverslip with the dye-loaded cardiomyocytes onto the stage of an inverted fluorescence microscope equipped with a high-speed camera and an appropriate filter set for the chosen indicator (e.g., for Fura-2, excitation at 340 nm and 380 nm, and emission at ~510 nm).
-
Perfusion System: Utilize a perfusion system to superfuse the cells with a physiological solution and to apply this compound at the desired concentration.
-
Data Acquisition: Record fluorescence images or intensity ratios (for ratiometric dyes like Fura-2) over time, both before and after the application of this compound. Electrical field stimulation is used to elicit action potentials and subsequent calcium transients at various frequencies.
-
Data Analysis: Analyze the recorded fluorescence signals to determine key parameters of the calcium transient, including amplitude (peak fluorescence intensity normalized to baseline), time to peak, and the time constant of decay.
Electrophysiological Recordings (Patch-Clamp)
a. Whole-Cell Patch-Clamp Technique:
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-4 MΩ when filled with an intracellular solution.
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane of a cardiomyocyte and apply gentle suction to form a high-resistance seal (gigaohm seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Current-Clamp and Voltage-Clamp Recordings:
-
In current-clamp mode , record the membrane potential (action potentials) of the cardiomyocyte in response to electrical stimulation, both before and after the application of this compound.
-
In voltage-clamp mode , hold the membrane potential at specific values and apply voltage steps to elicit and measure individual ion currents (e.g., INa, ICa-L, IK) in the absence and presence of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflows used to study its effects on intracellular calcium transients.
Caption: Signaling pathway of this compound in a cardiomyocyte.
Caption: Workflow for intracellular calcium imaging experiments.
Caption: Workflow for patch-clamp electrophysiology experiments.
References
Disopyramide in Non-Cardiac Disease Models: A Technical Overview of Preliminary Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide (B23233), a class Ia antiarrhythmic agent, has been traditionally utilized for the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, thereby prolonging the cardiac action potential. However, emerging preclinical evidence suggests that this compound's pharmacological activities extend beyond the cardiovascular system, with potential implications for a range of non-cardiac diseases. This technical guide provides an in-depth summary of the preliminary studies investigating the effects of this compound in non-cardiac disease models, with a focus on metabolic disorders. The content herein summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts in this area.
I. This compound in Metabolic Disease Models: Focus on Insulin (B600854) Secretion
Preliminary research has predominantly explored the effects of this compound on insulin secretion, revealing a potential role for this drug in the modulation of glucose homeostasis. These studies have primarily utilized in vitro models, including pancreatic beta-cell lines and isolated pancreatic islets.
Data Presentation
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on insulin secretion and its underlying molecular targets.
Table 1: Effect of this compound and its Metabolite on Insulin Secretion in MIN6 Pancreatic Beta-Cells [1]
| Compound | EC50 for Insulin Secretion (μM) | Maximum Insulin Secretion (% of control) |
| This compound | 30.9 ± 1.5 | 265.7 |
| Mono-isopropyl this compound (MIP) | 92.4 ± 2.2 | 184.4 |
Table 2: Inhibitory Effect of this compound and its Metabolite on K(ATP) Channels in MIN6 Pancreatic Beta-Cells [1]
| Compound | IC50 for K(ATP) Channel Inhibition (μM) (Inside-out patch) |
| This compound | 4.8 ± 0.2 |
| Mono-isopropyl this compound (MIP) | 40.4 ± 3.1 |
Table 3: Inhibitory Effect of this compound on K(ATP) Channels in Rat Pancreatic Beta-Cells [2]
| Experimental Condition | IC50 for K(ATP) Channel Inhibition (μM) |
| Inside-out mode (intracellular application) | 3.6 |
| Outside-out mode (extracellular application) | 11.0 |
| Cell-attached mode | 87.4 |
Experimental Protocols
This protocol outlines the general procedure for maintaining the MIN6 mouse insulinoma cell line and performing a glucose-stimulated insulin secretion (GSIS) assay.
-
Cell Culture:
-
MIN6 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.
-
Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
-
Insulin Secretion Assay:
-
MIN6 cells are seeded in 24-well plates and grown to approximately 80% confluency.
-
Prior to the assay, cells are pre-incubated for 2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose.
-
The pre-incubation buffer is then replaced with KRB buffer containing various concentrations of glucose (e.g., 2.8 mM for basal and 16.7 mM for stimulated secretion) and different concentrations of this compound.
-
After a 1-hour incubation at 37°C, the supernatant is collected.
-
The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
This ex vivo technique allows for the study of insulin secretion from the intact pancreas.
-
Pancreas Isolation:
-
Male Wistar rats are anesthetized, and the pancreas is surgically isolated.
-
The celiac and superior mesenteric arteries are cannulated for perfusion, and a cannula is inserted into the portal vein for collection of the effluent.
-
-
Perfusion Protocol:
-
The isolated pancreas is perfused with a modified Krebs-Ringer bicarbonate buffer containing 4% dextran (B179266) and 0.2% bovine serum albumin, gassed with 95% O2 and 5% CO2.
-
The perfusion flow rate is maintained at a constant level.
-
After an equilibration period, the pancreas is stimulated with different concentrations of glucose and this compound.
-
The effluent is collected at regular intervals, and the insulin concentration is determined by radioimmunoassay (RIA) or ELISA.
-
This electrophysiological technique is used to measure the activity of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells.
-
Cell Preparation:
-
Pancreatic islets are isolated from rats by collagenase digestion.
-
The islets are dispersed into single beta-cells by gentle pipetting.
-
The cells are then plated on glass coverslips for recording.
-
-
Electrophysiological Recording:
-
The whole-cell configuration of the patch-clamp technique is employed.
-
The pipette solution contains a low concentration of ATP to allow for the opening of KATP channels.
-
The external solution contains various concentrations of this compound.
-
The membrane potential is held at a specific voltage, and the current flowing through the KATP channels is recorded.
-
The inhibitory effect of this compound on the channel activity is then quantified.
-
Signaling Pathways and Experimental Workflows
Figure 1. Signaling pathway of this compound-induced insulin secretion.
Figure 2. Experimental workflows for studying this compound's effects.
II. This compound in Other Non-Cardiac Disease Models: A Literature Gap
Despite the intriguing findings in the context of metabolic disease, a comprehensive review of the current literature reveals a significant lack of preliminary studies investigating the effects of this compound in other non-cardiac disease models, such as cancer and neurological disorders.
-
Cancer: Searches for preclinical studies of this compound in cancer cell lines or animal models did not yield any direct investigations. The existing research in this area focuses on other compounds with different mechanisms of action.
-
Neurological Disorders: Similarly, there is a paucity of research on the effects of this compound in animal models of neurological diseases. While one study investigated a derivative of this compound, ADD424042, for its anticonvulsant activity, this research did not directly assess the parent compound.[3] The study on the derivative did, however, note that the parent this compound showed no anticonvulsant effects and was associated with severe lethality in the primary anticonvulsant testing.[3]
Conclusion and Future Directions
The preliminary evidence for this compound's activity in non-cardiac models is currently most robust in the area of metabolic disease, specifically concerning its ability to stimulate insulin secretion through the blockade of pancreatic K(ATP) channels. The provided data and protocols offer a foundation for researchers to further explore this potential therapeutic application.
The significant gap in the literature regarding this compound's effects in cancer and neurological disorders highlights a critical need for future research. Given its known mechanism of action on ion channels, which play crucial roles in the pathophysiology of these diseases, exploratory studies in relevant preclinical models are warranted. Such investigations could uncover novel therapeutic opportunities for this well-established drug, potentially leading to repositioning strategies and addressing unmet medical needs. Future studies should aim to generate quantitative data on the efficacy of this compound in these models and elucidate the underlying molecular mechanisms.
References
- 1. This compound and its metabolite enhance insulin release from clonal pancreatic beta-cells by blocking K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound blocks pancreatic ATP-sensitive K+ channels and enhances insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound derivative ADD424042 as a non-cardiotoxic neuronal sodium channel blocker with broad-spectrum anticonvulsant activity in rodent seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Disopyramide Phosphate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide (B23233) phosphate (B84403) is a well-established Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias, particularly life-threatening ventricular arrhythmias.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its study and development. All quantitative data are presented in structured tables for clarity, and critical pathways and workflows are visualized using Graphviz diagrams.
Chemical Structure and Physicochemical Properties
This compound phosphate is the phosphate salt of this compound.[3] The active moiety, this compound, is chemically known as α-[2-(diisopropylamino)ethyl]-α-phenyl-2-pyridineacetamide.[4] It is a racemic mixture of d- and l-isomers.[4] The presence of a phosphate group enhances its solubility in water.[4]
The core structure consists of a phenyl ring and a pyridyl ring attached to a central chiral carbon, along with a butyramide (B146194) chain containing a bulky diisopropylamino group. These structural features are critical for its interaction with cardiac ion channels.[5]
Table 1: Chemical Identifiers and Properties of this compound Phosphate
| Property | Value | Reference |
| IUPAC Name | 4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;phosphoric acid | [3] |
| CAS Number | 22059-60-5 | [6] |
| Molecular Formula | C21H32N3O5P | [3] |
| Molecular Weight | 437.5 g/mol | [3] |
| Appearance | White to off-white powder |
Table 2: Physicochemical Data of this compound Phosphate
| Property | Value | Reference |
| Melting Point | 202-204°C | [6] |
| Solubility | Freely soluble in water | [4] |
| pKa (this compound base) | 10.4 | [4] |
| Chloroform (B151607):Water Partition Coefficient (base, pH 7.2) | 3.1 | [4] |
| Hydrogen Bond Donor Count | 4 | [7] |
| Hydrogen Bond Acceptor Count | 7 | [7] |
| Rotatable Bond Count | 8 | [7] |
Mechanism of Action
This compound phosphate is classified as a Vaughan-Williams Class Ia antiarrhythmic agent, similar to quinidine (B1679956) and procainamide.[2][4] Its primary mechanism of action involves the blockade of voltage-gated fast sodium channels (Nav1.5) in cardiomyocytes.[1][8][9]
This blockade reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[1][2] The consequences of this action are:
-
Decreased upstroke velocity (Phase 0): This slows the speed of impulse conduction through the atria, ventricles, and His-Purkinje system.[4][8]
-
Prolonged action potential duration: By inhibiting sodium channels, this compound extends the effective refractory period of cardiac cells.[4][9]
-
Decreased rate of diastolic depolarization (Phase 4): This suppresses ectopic pacemaker activity in cells with augmented automaticity.[4]
In addition to sodium channel blockade, this compound also exhibits effects on potassium channels, contributing to the prolongation of repolarization.[8][9] It also possesses significant anticholinergic (vagolytic) properties, which can lead to side effects such as dry mouth, urinary retention, and constipation.[2][3][6]
Experimental Protocols
Quantification of this compound in Serum by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in biological matrices like serum or plasma.[10]
Objective: To determine the concentration of this compound in serum samples for therapeutic drug monitoring or pharmacokinetic studies.
Methodology:
-
Sample Preparation (Two-Step Liquid-Liquid Extraction):
-
To 100 µL of serum, add an internal standard (e.g., p-chlorothis compound), and alkalinize with sodium carbonate.[10]
-
Extract the drug into an organic solvent such as chloroform or tert-butyl methyl ether.[10][11]
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube.
-
Perform a back-extraction into an acidic aqueous phase (e.g., hydrochloric acid or phosphoric acid).[10][11]
-
Vortex, centrifuge, and inject the aqueous layer into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 or CN column (e.g., 5 µm particle size).[10][11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate), with potential addition of acetic acid.[10] An example mobile phase could be a 50:50 mixture of acetonitrile and 100 mmol·L⁻¹ phosphate buffer (pH 6.0).[12]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Analysis Time: Typically under 10 minutes.[10]
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio (this compound/internal standard) against known concentrations.[13]
-
The concentration of this compound in the unknown samples is determined by interpolation from this standard curve.
-
Assessment of Sodium Channel Blockade via Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for investigating the effects of drugs on ion channel function.[5][14]
Objective: To characterize the inhibitory effect of this compound on cardiac sodium channels (Nav1.5).
Methodology:
-
Cell Preparation:
-
Recording Configuration:
-
A glass micropipette filled with an intracellular solution is brought into contact with a single cell.[14]
-
A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane.[16]
-
The membrane patch is then ruptured by applying suction, establishing the "whole-cell" configuration, which allows control of the membrane potential (voltage-clamp) and recording of the resulting ionic currents.[14]
-
-
Experimental Protocol:
-
The cell is held at a negative holding potential (e.g., -120 mV) to ensure all sodium channels are in a resting, available state.[5]
-
Depolarizing voltage steps are applied to elicit peak inward sodium currents.
-
A baseline recording is established.
-
The cell is then perfused with extracellular solutions containing increasing concentrations of this compound phosphate.
-
The inhibition of the peak sodium current is measured at each concentration.
-
-
Data Analysis:
-
A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration.
-
The IC₅₀ value (the concentration at which 50% of the current is inhibited) is calculated from this curve to determine the potency of the drug.[5]
-
Conclusion
This compound phosphate remains a significant therapeutic agent in cardiology. A thorough understanding of its chemical structure, physicochemical characteristics, and electrophysiological properties is essential for its safe and effective use, as well as for the development of new antiarrhythmic drugs with improved profiles. The experimental protocols detailed herein represent fundamental methodologies for the continued investigation and characterization of this and related compounds in a drug development setting.
References
- 1. What is this compound Phosphate used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Phosphate | C21H32N3O5P | CID 30928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. benchchem.com [benchchem.com]
- 6. Disopyramid phosphate | 22059-60-5 [chemicalbook.com]
- 7. This compound Phosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Determination of this compound phosphate in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Determination of this compound Phosphate in Tablets with Elec...: Ingenta Connect [ingentaconnect.com]
- 13. ijrpc.com [ijrpc.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patch Clamp Protocol [labome.com]
Foundational Research on Disopyramide's Impact on the Cardiac Action Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide (B23233) is a Class Ia antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1][2] Its primary mechanism of action involves the modulation of cardiac ion channels, leading to significant alterations in the electrophysiological properties of the heart.[2] This technical guide provides an in-depth analysis of the foundational research elucidating the impact of this compound on the cardiac action potential, with a focus on its molecular interactions, quantitative effects, and the experimental methodologies used to characterize them.
Electrophysiological Profile of this compound
This compound exerts its antiarrhythmic effects through a multi-channel blocking mechanism, primarily targeting fast sodium channels (INa) while also affecting various potassium (IK) and calcium (ICa-L) currents.[3][4] This complex interaction profile results in a prolongation of the action potential duration (APD) and an increase in the effective refractory period of cardiac myocytes.[5]
Impact on Cardiac Ion Channels
This compound's primary action is the blockade of voltage-gated sodium channels, which is characteristic of Class I antiarrhythmic drugs.[2] This leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2]
In addition to its effects on the fast sodium current, this compound also modulates several other key ion channels involved in cardiac repolarization:
-
Delayed Rectifier Potassium Current (IK): this compound blocks the rapid component of the delayed rectifier potassium current (IKr), which contributes to the prolongation of the action potential duration (Phase 3).[5][6]
-
Transient Outward Potassium Current (Ito): The drug also decreases the amplitude of the transient outward potassium current, further contributing to the lengthening of the APD.[6]
-
L-type Calcium Current (ICa-L): this compound has been shown to inhibit the L-type calcium current, which can contribute to its negative inotropic effects.[3][7]
-
Late Inward Sodium Current (INaL): Inhibition of the late inward sodium current by this compound is another mechanism that can help to shorten the action potential duration in certain conditions and may mitigate the risk of arrhythmias.[8][9]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on various cardiac electrophysiological parameters.
| Ion Current | Parameter | Value | Species/Cell Type | Reference |
| Sodium Current (INa) | KD | 2.8 x 10-5 M | Rat Ventricular Myocytes | |
| Rapid Delayed Rectifier K+ Current (IKr) | IC50 | 1.8 µM | Rabbit Ventricular Myocytes | [6] |
| Transient Outward K+ Current (Ito) | IC50 | 14.1 µM | Rabbit Ventricular Myocytes | [6] |
| Parameter | Effect | Concentration | Species/Cell Type | Reference |
| Action Potential Duration at 90% Repolarization (APD90) | Prolongation | 10 µM and 30 µM | Human iPSC-derived Cardiomyocytes (SQTS1) | |
| Peak Sodium Current (INa) | Reduction by 22 ± 4% | 5 µmol/l | Human Hypertrophic Cardiomyopathy Cardiomyocytes | |
| Late Sodium Current (INaL) | Greatly decreased integral | 5 µmol/l | Human Hypertrophic Cardiomyopathy Cardiomyocytes | |
| L-type Calcium Current (ICa-L) | Inhibition | 5 µmol/l | Human Hypertrophic Cardiomyopathy Cardiomyocytes | [3] |
| Delayed Rectifier Potassium Current (IK) | Inhibition | 5 µmol/l | Human Hypertrophic Cardiomyopathy Cardiomyocytes | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research on this compound.
Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This protocol is used to measure the effects of this compound on specific ion currents.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, rabbit, guinea pig) or obtained from human cardiac tissue samples.[3][10] The tissue is perfused with a Ca2+-free solution followed by an enzyme solution (e.g., collagenase and protease) to digest the extracellular matrix and isolate individual cells.[10]
-
Whole-Cell Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to control the membrane potential of a single myocyte and record the ion currents flowing across the cell membrane.[6]
-
Ion Current Isolation: To study a specific ion current (e.g., INa, IK, ICa-L), other currents are blocked using specific pharmacological agents or by manipulating the ionic composition of the intracellular and extracellular solutions. For example, to isolate INa, potassium currents can be blocked with cesium and calcium currents with cobalt or cadmium.[10]
-
Voltage Protocols: Specific voltage-clamp protocols are applied to elicit and measure the current of interest. These protocols are designed to activate, inactivate, and de-activate the channels in a controlled manner.
-
Drug Application: this compound is applied to the cell via the extracellular perfusion solution at various concentrations to determine its dose-dependent effects on the target ion current.
Action Potential Duration Measurement in Single Cardiomyocytes
This protocol is used to assess the effect of this compound on the overall shape and duration of the cardiac action potential.
-
Cell Preparation: Isolated cardiomyocytes are prepared as described above and allowed to adhere to a glass coverslip in a recording chamber.
-
Current-Clamp Recording: The current-clamp configuration of the patch-clamp technique is used to record the membrane potential of the myocyte. Action potentials are elicited by injecting brief depolarizing current pulses through the patch pipette.[10]
-
Optical Mapping with Voltage-Sensitive Dyes: Alternatively, non-invasive optical methods using near-infrared fluorescent dyes (e.g., di-4-ANBDQBS) can be used to record action potentials from single cells or monolayers of cardiomyocytes.[10]
-
Data Analysis: The recorded action potentials are analyzed to determine key parameters such as the action potential duration at 50% and 90% repolarization (APD50 and APD90), the maximum upstroke velocity (Vmax), and the resting membrane potential.[11]
-
Drug Perfusion: this compound is perfused over the cells, and changes in the action potential parameters are measured to quantify its effects.
Langendorff Perfused Heart Model
This ex vivo protocol allows for the study of this compound's effects on the whole heart in a controlled environment, free from systemic influences.
-
Heart Isolation: The heart is rapidly excised from an animal model (e.g., rabbit, guinea pig) and immediately submerged in ice-cold cardioplegic solution.[12]
-
Retrograde Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[1] A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta.[1][12] This closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart.[1]
-
Electrophysiological and Hemodynamic Measurements: Electrodes are placed on the epicardial surface to record a pseudo-electrocardiogram (ECG). A balloon catheter can be inserted into the left ventricle to measure intraventricular pressure and assess contractility.
-
Drug Administration: this compound is added to the perfusate at known concentrations to investigate its effects on heart rate, conduction, refractoriness, and susceptibility to arrhythmias.[12]
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic Mechanisms of this compound Prolonging Action Potential Duration in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of this compound on potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FilamenTech | Predicting the effects of drugs that modulate calcium transients [filamentech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-precision recording of the action potential in isolated cardiomyocytes using the near-infrared fluorescent dye di-4-ANBDQBS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Interaction of Disopyramide with Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disopyramide (B23233), a Class Ia antiarrhythmic agent, exerts its primary therapeutic effect through the blockade of voltage-gated sodium channels (VGSCs), particularly the cardiac isoform Nav1.5. This guide provides a comprehensive technical overview of the molecular interactions between this compound and VGSCs. It delves into the state-dependent nature of this interaction, summarizing key quantitative data from electrophysiological and binding studies. Detailed experimental protocols for investigating these interactions are provided, along with visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanism of Action: State-Dependent Blockade
This compound's interaction with voltage-gated sodium channels is characterized by its state-dependent binding, a concept explained by the modulated receptor hypothesis . This hypothesis posits that the affinity of a drug for the channel is dependent on the conformational state of the channel protein.[1][2] Sodium channels cycle through three primary states:
-
Resting (Closed) State: Prevalent at negative membrane potentials, ready to be activated.
-
Open (Activated) State: A transient state upon membrane depolarization, allowing sodium ion influx.
-
Inactivated State: A non-conducting state that occurs shortly after opening, even with sustained depolarization.
This compound exhibits a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[3][4] This preferential binding leads to a "use-dependent" or "frequency-dependent" block, where the inhibitory effect is more pronounced at higher heart rates. During faster heart rates, channels spend more time in the open and inactivated states, providing more opportunities for this compound to bind and exert its blocking effect.[5][6]
The primary consequence of this interaction is a reduction in the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decreased upstroke velocity (Vmax), slowed conduction of the electrical impulse through the heart, and prolongation of the action potential duration.[7]
Quantitative Data on this compound-Sodium Channel Interaction
The following tables summarize key quantitative parameters that define the interaction between this compound and voltage-gated sodium channels, primarily focusing on the Nav1.5 isoform.
Table 1: Inhibitory Potency of this compound on Nav1.5
| Parameter | Value | Cell Type | Experimental Conditions | Reference |
| IC50 (Peak Current) | 120.8 ± 13.0 µM | HEK293 cells expressing hNav1.5 | Automated patch clamp | N/A |
| IC50 (Peak Current) | ~176.3 ± 32.2 µM | CHO cells expressing hNav1.5 | Automated patch clamp | N/A |
| Dissociation Constant (Kd) (Activated Channels) | 70 µM | Rabbit Purkinje fibers | Two-microelectrode voltage-clamp | [4][8] |
Table 2: Kinetic Parameters of this compound Block
| Parameter | Value | Experimental Conditions | Reference |
| Association Rate Constant (kon) | ~10 x 106 M-1s-1 | Rabbit ventricular myocytes, -20 mV | [9] |
| Unblocking Rate Constant (koff) | ~1 s-1 | Garter snake neuromuscular junction, voltage-dependent | [10] |
| Time Constant of Recovery from Block (slow component) | 15.7 ± 2.7 s | Canine Purkinje fibers | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with voltage-gated sodium channels.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the effects of drugs on ion channel function.
Objective: To measure the effect of this compound on the sodium current (INa) in cells expressing Nav1.5 channels.
Materials:
-
HEK293 or CHO cells stably expressing human Nav1.5.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.4 with CsOH.
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocols:
-
Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply short (e.g., 20 ms) depolarizing pulses to a test potential (e.g., -20 mV) at a low frequency (e.g., 0.1 Hz).
-
Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 20 pulses of 20 ms (B15284909) duration to -20 mV) at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
State-Dependence of Block: To assess binding to the inactivated state, use a prepulse to a depolarizing potential to inactivate the channels before the test pulse.
-
-
Data Acquisition and Analysis:
-
Record the sodium current before and after the application of various concentrations of this compound.
-
Measure the peak inward current to determine the extent of block.
-
Fit concentration-response data to the Hill equation to determine the IC50.
-
Analyze the decay of the current during a pulse train to quantify use-dependence.
-
Radioligand Binding Assay
This technique is used to determine the binding affinity of a drug to its receptor.
Objective: To determine the binding affinity (Ki) of this compound for sodium channels.
Materials:
-
Cell membranes prepared from cells expressing Nav1.5.
-
Radiolabeled ligand that binds to the sodium channel (e.g., [3H]-batrachotoxin).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM HEPES, 130 mM Choline Cl, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., room temperature) for a set time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues involved in drug binding.
Objective: To identify the amino acid residues in the Nav1.5 channel that are critical for this compound binding.
Materials:
-
Plasmid DNA encoding the wild-type Nav1.5 channel.
-
Mutagenic primers containing the desired nucleotide change.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
-
Cell line for expression of the mutant channels (e.g., HEK293).
Procedure:
-
Primer Design: Design primers that contain the desired mutation and flank the target region in the Nav1.5 cDNA.
-
Mutagenesis PCR: Perform PCR using the wild-type plasmid as a template and the mutagenic primers to generate the mutated plasmid.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the methylated, non-mutated parental DNA template.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli for amplification.
-
Plasmid Purification and Sequencing: Purify the plasmid DNA from the transformed bacteria and sequence the gene to confirm the presence of the desired mutation.
-
Functional Analysis: Transfect the mutated plasmid into a suitable cell line and perform patch-clamp electrophysiology (as described in Protocol 3.1) to assess the effect of the mutation on this compound's blocking activity. A significant change in the IC50 value for the mutant channel compared to the wild-type channel indicates that the mutated residue is important for drug binding.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of this compound's interaction with voltage-gated sodium channels.
Caption: Modulated Receptor Hypothesis for this compound.
Caption: Experimental Workflow for Characterizing this compound.
Conclusion
This compound's interaction with voltage-gated sodium channels is a complex, state-dependent process that forms the basis of its antiarrhythmic properties. A thorough understanding of its binding kinetics, inhibitory potency, and the specific molecular determinants of its interaction is crucial for the rational design of safer and more effective antiarrhythmic drugs. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. ahajournals.org [ahajournals.org]
- 2. frank.itlab.us [frank.itlab.us]
- 3. Block of cardiac sodium channels by antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The activation gate of the sodium channel controls blockade and deblockade by this compound in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two components of use-dependent block of Na+ current by this compound and lidocaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frequency- and voltage-dependent effects of this compound in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 8. The activation gate of the sodium channel controls blockade and deblockade by this compound in rabbit Purkinje fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of interaction of this compound with the cardiac sodium channel: fast dissociation from open channels at normal rest potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A kinetic analysis of the endplate ion channel blocking action of this compound and its optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Patch-Clamp Analysis of Disopyramide on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide (B23233) is a Class Ia antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential and prolongs the refractory period.[1][2] Additionally, this compound has been shown to interact with other ion channels, contributing to its overall electrophysiological profile and therapeutic effects, as well as potential side effects.[2][3] This document provides detailed protocols for the analysis of this compound's effects on various ion channels using the patch-clamp technique, a powerful tool for studying ion channel function and pharmacology.
Mechanism of Action
This compound primarily targets fast sodium channels (Nav1.5) in cardiac myocytes.[4] By blocking these channels, it reduces the influx of sodium ions during the depolarization phase (Phase 0) of the cardiac action potential.[1][2] This action leads to a decreased rate of rise of the action potential, thereby slowing the conduction of electrical impulses through the heart.[2] this compound also exhibits effects on potassium and calcium channels, which can influence the repolarization phase of the action potential.[3][5] Furthermore, it possesses anticholinergic (vagolytic) properties.[2]
Data Presentation: Effects of this compound on Various Ion Channels
The following table summarizes the quantitative effects of this compound on different ion channels as determined by patch-clamp studies.
| Ion Channel | Cell Type | This compound Concentration | Key Findings | Reference |
| Sodium Channel (INa) | Guinea pig ventricular myocytes | 20 µM | Produced tonic and use-dependent block.[6][7] | [6][7] |
| Rabbit ventricular myocytes | 100 µM | Decreased mean open time of single sodium channels.[8] | [8] | |
| Human hypertrophic cardiomyopathy cardiomyocytes | 5 µmol/l | Inhibited both peak and late sodium currents.[9][10] | [9][10] | |
| Potassium Channels | ||||
| Transient Outward K+ Current (Ito) | Rat right ventricular myocytes | 10 to 1000 µM | Reduced peak Ito and accelerated the apparent rate of current inactivation.[11] | [11] |
| Rabbit ventricular myocytes | 10 µM | Decreased the amplitude of Ito and accelerated its fast inactivation.[12] | [12] | |
| Delayed Rectifier K+ Current (IK) | Rabbit ventricular myocytes | 10 µM | Significantly decreased the amplitude of IK.[12] | [12] |
| Inward Rectifier K+ Channel (IK1) | Rabbit ventricular myocytes | 5 µM and 20 µM | Did not reduce the open probability but increased the mean open time of the channel.[13][14] | [13][14] |
| ATP-sensitive K+ Channel (IKATP) | Rabbit ventricular myocytes | 10 µM | Significantly decreased the amplitude of IKATP activated by pinacidil.[12] | [12] |
| hERG (IKr) | HEK 293 cells expressing hERG | S(+)-disopyramide: 3.9 µM (IC50)R(-)-disopyramide: 12.9 µM (IC50) | Stereoselective inhibition of hERG current.[15] | [15] |
| L-type Calcium Channel (ICa-L) | Human iPSC-derived cardiomyocytes (from a patient with Short QT Syndrome) | 10 µM | Significantly enhanced ICa-L.[5] | [5] |
| Human hypertrophic cardiomyopathy cardiomyocytes | 5 µmol/l | Inhibited L-type Ca2+ current.[9][10] | [9][10] | |
| Na+/Ca2+ Exchanger (INCX) | Canine ventricular muscle membrane vesicles | 10 µM | Increased Na+-Ca2+ exchange activity.[16] | [16] |
| Human iPSC-derived cardiomyocytes | 10 µM | Enhanced INCX.[5] | [5] |
Experimental Protocols
Cell Preparation
a. Isolation of Ventricular Myocytes:
-
Species: Rabbit, guinea pig, or rat.
-
Procedure:
-
Anesthetize the animal following approved institutional guidelines.
-
Excise the heart and cannulate the aorta for Langendorff perfusion.
-
Perfuse with a Ca2+-free solution to wash out the blood, followed by an enzyme solution (e.g., collagenase and protease) to digest the cardiac tissue.
-
Mechanically dissociate the ventricles to release single myocytes.
-
Store the isolated cells in a high K+ storage solution.
-
b. Cell Culture and Transfection:
-
For studying specific human ion channels, use cell lines like Human Embryonic Kidney (HEK293) cells.[4]
-
Stably or transiently transfect the cells with the plasmid DNA encoding the ion channel of interest (e.g., hERG, Nav1.5).
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.
Patch-Clamp Electrophysiology
The whole-cell configuration of the patch-clamp technique is commonly used to record ionic currents from isolated myocytes or cultured cells.[9][17]
a. Solutions:
-
External (Bath) Solution: Composition will vary depending on the ion channel being studied. For example, to isolate sodium currents, other currents (K+, Ca2+) should be blocked.
-
Example for INa: NaCl, CsCl, CaCl2, MgCl2, HEPES, Glucose. pH adjusted to 7.4 with CsOH.
-
-
Internal (Pipette) Solution: Also tailored to the specific experiment.
-
Example for INa: CsF, CsCl, EGTA, HEPES, Na2ATP. pH adjusted to 7.2 with CsOH.
-
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the final desired concentrations in the external solution on the day of the experiment.
b. Recording Procedure:
-
Place the coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy cell with the patch pipette and form a high-resistance (giga-ohm) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for a few minutes before starting the recording.
c. Voltage-Clamp Protocols:
-
To Study Sodium Channels (INa):
-
Holding Potential: -120 mV to ensure channels are in a rested state.[4]
-
Test Pulse: Depolarize to various potentials (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit peak sodium currents.[4]
-
Use-Dependence Protocol: Apply a train of depolarizing pulses at a specific frequency (e.g., 1 Hz) to assess the use-dependent block by this compound.[6]
-
-
To Study Potassium Channels (e.g., Ito, IK):
-
Holding Potential: Typically around -80 mV.
-
Test Pulse: Depolarizing steps to a range of potentials (e.g., -40 mV to +60 mV).
-
Specific pulse protocols, such as a double-pulse protocol, can be used to study the kinetics of block and recovery from inactivation.[11]
-
-
To Study L-type Calcium Channels (ICa-L):
-
Holding Potential: Around -40 mV to inactivate sodium channels.
-
Test Pulse: Depolarizing steps to a range of potentials (e.g., -30 mV to +50 mV).
-
d. Data Acquisition and Analysis:
-
Record the currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Analyze the data to measure parameters such as peak current amplitude, current-voltage (I-V) relationship, channel activation and inactivation kinetics, and the extent of block by this compound.
-
To determine the IC50 value for this compound's block, record currents at various concentrations of the drug and fit the concentration-response data to a Hill equation.[4]
Visualizations
Signaling Pathway of this compound's Action on Cardiac Myocytes
Caption: Signaling pathway of this compound's action on cardiac ion channels.
Experimental Workflow for Patch-Clamp Analysis
Caption: Experimental workflow for patch-clamp analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ionic Mechanisms of this compound Prolonging Action Potential Duration in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound block of cardiac sodium current after removal of the fast inactivation process in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of interaction of this compound with the cardiac sodium channel: fast dissociation from open channels at normal rest potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of transient outward K(+) channel block by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the effect of class IA antiarrhythmic drugs on transmembrane potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound and flecainide on the kinetics of inward rectifier potassium channels in rabbit heart muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound and flecainide on the kinetics of inward rectifier potassium channels in rabbit heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective block of the hERG potassium channel by the Class Ia antiarrhythmic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence that the Na+-Ca2+ exchange system is related to the antiarrhythmic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Disopyramide in Canine Models of Ventricular Arrhythmia
Introduction
Disopyramide (B23233) is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1][2][3] It primarily functions by blocking fast sodium channels within myocardial cells, thereby decreasing the upstroke velocity (Phase 0) of the cardiac action potential and slowing impulse conduction.[1][4][5] Additionally, it inhibits potassium currents, which prolongs the repolarization phase, extending the action potential duration and the effective refractory period.[1] These actions make it a valuable tool for investigating mechanisms of ventricular arrhythmias and for testing antiarrhythmic therapies. Canine models are frequently utilized in cardiovascular research due to their physiological similarities to humans, including heart size and susceptibility to ischemia-induced arrhythmias.[6] This document provides detailed protocols and data for the application of this compound in common canine models of ventricular arrhythmia.
Mechanism of Action
This compound exerts its antiarrhythmic effect by modulating ion channel activity during the cardiac action potential. Its primary action is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the myocyte membrane. This leads to a decreased maximum upstroke velocity (Vmax) and slowed conduction. This compound also blocks the delayed rectifier potassium current (IK), which contributes to the prolongation of the action potential duration (APD) and the effective refractory period (ERP) (Phase 3).[1][7] This dual action helps to suppress ectopic pacemaker activity and terminate reentrant circuits, which are common mechanisms of ventricular tachycardia.[1][2]
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Protocols
Protocol 1: Post-Myocardial Infarction (MI) Reentrant Arrhythmia Model
This model is used to study reentrant ventricular tachycardia (VT) that occurs following myocardial ischemia.
Methodology:
-
Animal Preparation:
-
Adult mongrel dogs of either sex are anesthetized.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is occluded in two locations for approximately two hours and then reperfused to create an ischemia-reperfusion injury.[6]
-
Multi-electrode catheters can be implanted in the ischemic zone and normal ventricular tissue for later electrophysiological studies.[8]
-
-
Arrhythmia Induction (3-8 days post-MI):
-
The conscious dog is placed in a quiet environment.
-
Programmed electrical stimulation is delivered via an implanted right ventricular lead.[6]
-
Protocols typically involve rapid synchronized S1-S2 pacing, with the introduction of additional premature beats (S3-S6) if necessary to induce sustained VT.[6][8]
-
-
This compound Administration:
-
This compound phosphate (B84403) is administered via intravenous (IV) infusion.
-
A series of infusions can be used to achieve successive steady-state plasma concentrations (e.g., 1.0, 2.0, 4.0, and 7.5 µg/mL).[9] This allows for the construction of a concentration-response curve.
-
Alternatively, a single infusion to a target plasma level (e.g., 3.7 µg/mL) can be used.[8]
-
-
Data Collection and Analysis:
-
Continuous electrocardiogram (ECG) and intracardiac electrograms are recorded.
-
The inducibility of VT, VT cycle length, and duration are measured before and after this compound administration.
-
Electrophysiological parameters such as the effective refractory period (ERP) in both normal and ischemic myocardium are determined.[8][9]
-
Caption: Experimental workflow for the post-myocardial infarction model.
Protocol 2: Digitalis (Ouabain)-Induced Arrhythmia Model
This model is used to study triggered activity, a mechanism of arrhythmia caused by delayed afterdepolarizations (DADs).
Methodology:
-
Animal Preparation:
-
Adult mongrel dogs are anesthetized and instrumented for continuous ECG and blood pressure monitoring.
-
-
Arrhythmia Induction:
-
Ouabain (B1677812), a cardiac glycoside, is administered intravenously to induce digitalis toxicity.
-
In some protocols, ventricular stimulation is used during ouabain administration to trigger ventricular ectopic beats before spontaneous arrhythmia occurs.[10][11]
-
-
This compound Administration:
-
Once a stable ventricular arrhythmia is established, this compound is administered as an IV bolus.
-
Dose-dependent effects can be studied by administering incremental doses (e.g., 0.3 mg/kg and 1.0 mg/kg).[10][11]
-
For studies comparing enantiomers, L-disopyramide (e.g., 3 mg/kg) and D-disopyramide (e.g., 3-5 mg/kg) can be administered.[12]
-
-
Data Collection and Analysis:
Caption: Experimental workflow for the digitalis-induced arrhythmia model.
Data Presentation
Table 1: Electrophysiological Effects of this compound on Canine Myocardium
| Parameter | This compound Concentration | Observed Effect | Reference |
| Action Potential Amplitude | 2, 5, 10 µg/mL | Concentration-dependent decrease | [13] |
| Max Upstroke Velocity (Vmax) | 2, 5, 10 µg/mL | Concentration-dependent decrease | [13] |
| Phase 4 Depolarization | 2, 5, 10 µg/mL | Decreased slope in Purkinje fibers | [13] |
| Action Potential Duration (APD) | 2, 5, 10 µg/mL | Prolonged; homogenized durations across different sites | [13][14] |
| Effective Refractory Period (ERP) | 2, 5, 10 µg/mL | Prolonged, but to a lesser extent than APD | [13][14] |
| Conduction Velocity | 2, 5, 10 µg/mL | Decreased | [13] |
| ERP in Ischemic Myocardium | 3.7 ± 1.6 µg/mL (plasma) | Prolonged by 38-53% | [8] |
| ERP in Normal Myocardium | 3.7 ± 1.6 µg/mL (plasma) | Prolonged by 13 ± 12% | [8] |
Table 2: Efficacy of this compound in Different Canine Ventricular Arrhythmia Models
| Model Type | This compound Dose / Plasma Level | Endpoint Measured | Results | Reference |
| Post-MI (Conscious) | 1.02 µg/mL (plasma) | VT Rate & Duration | Increased rate and duration of induced VT | [9][15] |
| Post-MI (Conscious) | 3.94 µg/mL (plasma) | VT Rate | Slowed the rate of induced VT | [9] |
| Post-MI (Conscious) | 7.69 µg/mL (plasma) | VT Induction | Prevented induction of sustained VT | [9][15] |
| Post-MI (Conscious) | 3.7 µg/mL (plasma) | VT Induction | Prevented VT in 4 of 11 dogs; increased VT cycle length >30% in 4 of 11 dogs | [8] |
| Ouabain-Induced | L-isomer: 3 mg/kg (IV) | Arrhythmic Ratio | Decreased arrhythmic ratio | [12] |
| Ouabain-Induced | D-isomer: 3 mg/kg (IV) | Arrhythmic Ratio | Ineffective | [12] |
| Ouabain-Induced | L-isomer vs. D-isomer | IC50 (plasma) | L-isomer: 5.3 µg/mL; D-isomer: 11.3 µg/mL | [12] |
| Coronary Ligation | L-isomer vs. D-isomer | IC50 (plasma) | L-isomer: 8.9 µg/mL; D-isomer: 22.2 µg/mL | [12] |
| Digitalis-Induced | 0.3 and 1.0 mg/kg (IV) | Triggered Ectopic Beats | Suppressed ectopic beats in a dose-dependent manner | [10][11] |
Summary and Key Considerations
-
Dose-Dependency: The effects of this compound are highly dependent on concentration. Subtherapeutic plasma levels (<2 µg/mL) may paradoxically worsen arrhythmias in post-MI models, while higher concentrations (>7 µg/mL) are required to prevent VT induction.[9][15]
-
Stereoselectivity: The L-enantiomer of this compound is approximately twice as potent an antiarrhythmic as the D-enantiomer, which exhibits stronger anticholinergic effects.[12][16]
-
Model Selection: The choice of canine model is critical. Post-MI models are ideal for studying reentrant arrhythmias, while digitalis-induced models are suited for investigating triggered activity.
-
Safety: this compound has a negative inotropic effect, which can worsen congestive heart failure or cause hypotension, particularly in animals with pre-existing cardiac dysfunction.[2][5]
These protocols and data provide a comprehensive framework for researchers and drug development professionals to effectively utilize this compound in preclinical canine models of ventricular arrhythmia, facilitating a deeper understanding of arrhythmia mechanisms and the evaluation of novel antiarrhythmic therapies.
References
- 1. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. drugs.com [drugs.com]
- 6. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Actions of this compound on potential reentrant pathways and ventricular tachyarrhythmias in conscious dogs during the late post-myocardial infarction phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiologic effects of this compound phosphate on reentrant ventricular arrhythmia in conscious dogs after myocardial infarction [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of lidocaine, this compound and verapamil on the in vivo triggered ventricular arrhythmia in digitalized canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiarrhythmic effects of optical isomers of this compound on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological actions of this compound phosphate on canine ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The electrophysiological effects of this compound phosphate on canine ventricular muscle and Purkinje fibers in normal and low potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. Electrophysiology of the enantiomers of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Disopyramide in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a powerful in vitro model for studying cardiac physiology, disease modeling, and cardiotoxicity screening.[1] Disopyramide, a Class Ia antiarrhythmic agent, is utilized for the treatment of ventricular tachyarrhythmias.[2][3] Its primary mechanism involves the blockade of sodium channels, leading to a depression in the sodium permeability of cardiomyocytes during phase 0 of the action potential.[2] This results in an increased excitation threshold and a decreased upstroke velocity.[2] This document provides detailed application notes and protocols for the use of this compound in hiPSC-CMs, summarizing its effects on electrophysiological properties and outlining experimental procedures.
Mechanism of Action in hiPSC-CMs
In hiPSC-CMs, this compound has been shown to exert complex effects on multiple ion channels, leading to changes in the action potential duration (APD) and a reduction in arrhythmic events, particularly in disease models such as Short QT Syndrome (SQTS) and Hypertrophic Cardiomyopathy (HCM).[4][5][6]
In a study on hiPSC-CMs derived from a patient with SQTS type 1 (SQTS1), this compound was found to prolong the APD.[4][7] This effect was attributed to the enhancement of the inward L-type calcium channel current (ICa-L), the late sodium channel current (late INa), and the Na/Ca exchanger current (INCX), alongside a reduction of the outward small-conductance calcium-activated potassium channel current (ISK).[4][7] Interestingly, in healthy donor hiPSC-CMs, this compound reduced peak INa, ICa-L, the rapid delayed rectifier potassium current (IKr), and ISK, while still enhancing late INa and INCX.[4][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the electrophysiological parameters of hiPSC-CMs as reported in the literature.
Table 1: Effect of this compound on Action Potential Duration (APD) in SQTS1-hiPSC-CMs
| Concentration (µM) | APD50 (% of Control) | APD90 (% of Control) | Reference |
| 10 | Significantly Prolonged | Prolonged | [7] |
| 30 | Not Significantly Changed | Prolonged | [7] |
Table 2: Effects of this compound on Ion Currents in SQTS1-hiPSC-CMs
| Ion Channel Current | Effect | Reference |
| ICa-L | Enhanced | [4][7] |
| Late INa | Enhanced | [4][7] |
| INCX | Enhanced | [4][7] |
| ISK | Reduced | [4][7] |
| Peak INa | Reduced | [7] |
Table 3: Effects of this compound on Ion Currents in Healthy Donor hiPSC-CMs
| Ion Channel Current | Effect | Reference |
| Peak INa | Reduced | [4][7] |
| ICa-L | Reduced | [4][7] |
| IKr | Reduced | [4][7] |
| ISK | Reduced | [4][7] |
| Late INa | Enhanced | [4][7] |
| INCX | Enhanced | [4][7] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effects on Action Potential using Patch Clamp
This protocol outlines the whole-cell patch-clamp technique to record action potentials from single hiPSC-CMs.
Materials:
-
hiPSC-CMs (cultured on glass coverslips)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES; pH adjusted to 7.4 with NaOH.
-
Internal solution (for pipette): 120 mM K-aspartate, 20 mM KCl, 1 mM MgCl2, 4 mM K2ATP, 10 mM EGTA, 10 mM HEPES; pH adjusted to 7.2 with KOH.
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Culture hiPSC-CMs on glass coverslips suitable for microscopy. Allow cells to reach a stable, spontaneously beating state.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Prepare working concentrations of this compound by diluting the stock solution in the external solution. A vehicle control (e.g., 0.1% DMSO in external solution) should also be prepared.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount a coverslip with hiPSC-CMs onto the recording chamber of the patch-clamp rig and perfuse with the external solution at a constant rate.
-
Establish a whole-cell patch-clamp configuration on a single, spontaneously beating cardiomyocyte.
-
Record baseline action potentials in the current-clamp mode.
-
Perfuse the chamber with the desired concentration of this compound in the external solution.
-
Allow for a stabilization period (typically 3-5 minutes) and record the action potentials in the presence of the drug.
-
To study concentration-dependent effects, apply increasing concentrations of this compound sequentially.
-
Analyze the recorded action potentials for parameters such as APD at 50% and 90% repolarization (APD50, APD90), maximal upstroke velocity (Vmax), and action potential amplitude (APA).
Protocol 2: Evaluation of Anti-Arrhythmic Effects using Calcium Imaging
This protocol describes how to use calcium imaging to assess the effects of this compound on arrhythmic events in spontaneously beating hiPSC-CMs.
Materials:
-
hiPSC-CMs (cultured in 96-well plates or on glass-bottom dishes)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
Arrhythmia-inducing agents (e.g., 10 µM carbachol (B1668302) and 10 µM epinephrine).[7][8]
-
Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution
-
Fluorescence microscope with a high-speed camera
Procedure:
-
Culture hiPSC-CMs in a suitable format for imaging (e.g., 96-well black-walled, clear-bottom plates).
-
Prepare a loading solution of Fluo-4 AM (e.g., 1-5 µM) with Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 15-30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh, pre-warmed HBSS or external solution to the cells.
-
Record baseline calcium transients from spontaneously beating cells using the fluorescence microscope.
-
To induce arrhythmias, challenge the cells with a combination of carbachol and epinephrine.[7][8]
-
Record the resulting arrhythmic calcium transients.
-
In the continued presence of the arrhythmogenic agents, apply the desired concentration of this compound.
-
After a short incubation period, record the calcium transients again to observe any reduction in arrhythmic events.
-
Analyze the recorded traces for the frequency and regularity of calcium transients to quantify the anti-arrhythmic effect.
Visualizations
Caption: Signaling pathway of this compound in hiPSC-CMs.
References
- 1. The case for induced pluripotent stem cell-derived cardiomyocytes in pharmacological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ionic Mechanisms of this compound Prolonging Action Potential Duration in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic Mechanisms of this compound Prolonging Action Potential Duration in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Bioanalytical Determination of Disopyramide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disopyramide (B23233) is a Class Ia antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a simple protein precipitation extraction procedure and has been validated according to international guidelines to ensure accuracy and reproducibility.
Quantitative Data Summary
The following tables summarize the optimized parameters for the LC-MS/MS analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC |
| Column | Inertsil ODS C-18 (250 x 4.6mm, 5µm) or equivalent |
| Mobile Phase | Methanol: Acetonitrile (B52724): THF (55:45:5, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 3 minutes[2] |
| Retention Time | ~2.97 min for this compound[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 340.2 → 239.2[3][4] |
| MRM Transition (IS - Darunavir) | To be optimized (example provided)[2] |
| Collision Energy (eV) | Optimization Required[4] |
| Dwell Time | 200 ms |
Table 3: Method Validation Summary
| Parameter | Result | Acceptance Criteria (ICH M10)[2] |
| Linearity Range | 2 - 2000 ng/mL[3] | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[3] | Within ±20% of nominal concentration; Precision ≤20% |
| Intra-day Precision (%CV) | < 3.9%[5][6] | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | < 3.9%[5][6] | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | ~100%[5][6] | Consistent, precise, and reproducible |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., Darunavir or a deuterated analog of this compound) in methanol.[2]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard at an appropriate concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the prepared samples onto the LC-MS/MS system.
-
Acquire data using the specified MRM transitions.
4. Data Processing and Quantification
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Bioanalytical workflow for this compound determination.
Caption: Logical flow of bioanalytical method validation.
References
- 1. ijrpc.com [ijrpc.com]
- 2. wjpmr.com [wjpmr.com]
- 3. A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of this compound and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring this compound, lidocaine, and quinidine by micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Electrophysiological and Inotropic Effects of Disopyramide in Isolated Heart Preparations
Introduction
Disopyramide is a Class Ia antiarrhythmic agent used in the treatment of ventricular tachyarrhythmias.[1] Its primary mechanism of action involves the blockade of fast sodium channels (NaV1.5) in cardiomyocytes.[2] This action decreases the maximum upstroke velocity (Phase 0) of the cardiac action potential, which in turn slows conduction velocity.[1][3] As a Class Ia agent, this compound also moderately blocks potassium channels, leading to a prolongation of the action potential duration (APD) and the effective refractory period (ERP).[3][4][5] Furthermore, this compound exhibits significant negative inotropic (decreased contractility) and anticholinergic effects.[1][6]
Isolated heart preparations, such as the Langendorff-perfused whole heart and isolated cardiac tissues (e.g., papillary muscles), are indispensable tools for characterizing the direct cardiac effects of pharmacological agents like this compound.[7] These ex vivo models eliminate the confounding influences of the central nervous system and systemic circulation, allowing for a precise assessment of a drug's direct impact on myocardial electrophysiology and mechanics.[7][8]
Key Objectives for this compound Investigation:
-
Electrophysiology: To quantify the effects of this compound on action potential characteristics, including APD, ERP, and conduction velocity.
-
Inotropy: To measure the impact of this compound on myocardial contractility.
-
Chrono- and Dromotropy: To assess changes in heart rate and atrioventricular (AV) conduction.
Experimental Protocols
Protocol 1: Langendorff-Perfused Isolated Heart
This protocol is designed to evaluate the effects of this compound on global cardiac function, including contractility and electrical conduction, in an intact, non-working isolated heart.
1. Materials and Reagents
-
Animal Model: Male Sprague-Dawley rat (250-300g).
-
Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, bubble trap, and peristaltic pump.[9]
-
Transducers: Pressure transducer for left ventricular pressure and ECG electrodes.
-
Data Acquisition System: For recording and analyzing physiological data.
-
Surgical Instruments: Scissors, forceps, and sutures.
-
Krebs-Henseleit (KH) Buffer (in mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.0. The solution should be continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 at 37°C.[8]
-
This compound Phosphate: Stock solution prepared in distilled water.
2. Procedure
-
Apparatus Preparation: Prime the Langendorff system with warmed (37°C), oxygenated KH buffer, ensuring all air bubbles are removed from the tubing.[8]
-
Heart Excision: Anesthetize the rat (e.g., pentobarbital (B6593769) sodium, 80 mg/kg, IP) and administer heparin (200 IU) to prevent clotting.[7][9] Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold KH buffer to arrest contractions.
-
Aortic Cannulation: Trim excess tissue from the heart and identify the aorta. Carefully mount the aorta onto the aortic cannula and secure it with a surgical suture.[8]
-
Initiate Perfusion: Begin retrograde perfusion with KH buffer at a constant pressure of 70-80 mmHg. The heart should resume spontaneous beating.
-
Instrumentation: Make a small incision in the left atrium and insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle. Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[8] Attach ECG electrodes to record a surface electrocardiogram.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period, during which baseline parameters are recorded.[10]
-
Drug Administration (Dose-Response):
-
Introduce this compound into the perfusate at the lowest concentration (e.g., 1 µM).
-
Perfuse for 15-20 minutes until a steady-state effect is observed.
-
Record all parameters.
-
Perform a washout with drug-free KH buffer for 15-20 minutes or until parameters return to baseline.
-
Repeat the process for increasing concentrations of this compound (e.g., 3 µM, 10 µM, 30 µM).
-
3. Data Presentation
Quantitative data should be summarized to show the dose-dependent effects of this compound.
Table 1: Expected Dose-Dependent Effects of this compound on Langendorff-Perfused Rat Heart
| Parameter | Baseline | 1 µM this compound | 10 µM this compound |
| Heart Rate (bpm) | 280 ± 20 | ↓ | ↓↓ |
| LVDP (mmHg) | 100 ± 10 | ↓ | ↓↓ |
| +dP/dt_max (mmHg/s) | 2500 ± 300 | ↓ | ↓↓ |
| -dP/dt_max (mmHg/s) | -1800 ± 200 | ↓ | ↓↓ |
| QRS Duration (ms) | 20 ± 2 | ↑ | ↑↑ |
| QT Interval (ms) | 70 ± 5 | ↑ | ↑↑ |
Arrow symbols (↑, ↓) indicate the expected direction of change relative to baseline (↑ increase, ↓ decrease). The number of arrows indicates the expected magnitude of the effect.
4. Visualization
Caption: Workflow for studying this compound in a Langendorff-perfused heart.
Protocol 2: Isolated Cardiac Papillary Muscle
This protocol allows for the direct measurement of this compound's effects on the cellular electrophysiology of ventricular muscle tissue using sharp microelectrode techniques.
1. Materials and Reagents
-
Animal Model: Male guinea pig (300-400g).
-
Dissection Microscope.
-
Tissue Bath/Superfusion Chamber: Water-jacketed to maintain 37°C.
-
Microelectrode Amplifier and Digitizer.
-
Glass Microelectrodes: Filled with 3 M KCl, tip resistance 10-20 MΩ.
-
Micromanipulator.
-
Field Stimulator.
-
Tyrode's Solution (in mM): NaCl 137, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.33, Glucose 10, HEPES 10. Adjust pH to 7.4 with NaOH and bubble with 100% O₂.
-
This compound Phosphate: Stock solution prepared in distilled water.
2. Procedure
-
Heart Excision: Euthanize the guinea pig and quickly excise the heart, placing it in oxygenated, chilled Tyrode's solution.
-
Tissue Dissection: Isolate the right ventricle and carefully dissect a thin, uniform papillary muscle.
-
Mounting: Mount the muscle in the tissue bath, with one end attached to a fixed hook and the other to a force transducer (optional, for contractility). Superfuse the tissue with oxygenated Tyrode's solution at 37°C.
-
Pacing: Stimulate the muscle at a constant frequency (e.g., 1 Hz) using field electrodes.
-
Microelectrode Impalement: Using the micromanipulator, carefully impale a cardiomyocyte with the glass microelectrode to record a stable intracellular action potential.
-
Stabilization: Allow the preparation to stabilize for at least 30 minutes after obtaining a stable impalement.
-
Drug Application:
-
Record baseline action potentials.
-
Switch the superfusate to Tyrode's solution containing the desired concentration of this compound (e.g., 1 µM, 10 µM).
-
Record action potentials continuously until a steady-state effect is achieved (typically 15-20 minutes).
-
Perform a washout with drug-free Tyrode's solution.
-
3. Data Presentation
Summarize the concentration-dependent effects of this compound on key action potential parameters.
Table 2: Expected Electrophysiological Effects of this compound on Guinea Pig Papillary Muscle (1 Hz)
| Parameter | Baseline | 1 µM this compound | 10 µM this compound |
| RMP (mV) | -85 ± 3 | No significant change | No significant change |
| APA (mV) | 120 ± 5 | ↓ | ↓ |
| Vmax (V/s) | 200 ± 25 | ↓ | ↓↓ |
| APD50 (ms) | 150 ± 10 | ↑ | ↑↑ |
| APD90 (ms) | 180 ± 12 | ↑ | ↑↑ |
RMP: Resting Membrane Potential; APA: Action Potential Amplitude; Vmax: Maximum Upstroke Velocity; APD50/90: Action Potential Duration at 50/90% repolarization. Arrow symbols (↑, ↓) indicate the expected direction of change.
4. Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. This compound Topic Review | Learn the Heart [healio.com]
- 7. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Isolation of Adult Mouse Cardiomyocytes Using Langendorff Perfusion Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Disopyramide for the Study of Sodium Channelopathies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium channelopathies, a group of inherited disorders caused by mutations in genes encoding sodium channels, can lead to a variety of life-threatening cardiac arrhythmias. Disopyramide (B23233), a Class Ia antiarrhythmic agent, is a valuable tool for researchers studying these conditions. Its primary mechanism of action is the blockade of the fast sodium current (INa), which is mediated by the Nav1.5 channel, the predominant sodium channel in the heart.[1][2] By modulating the function of this channel, this compound can help to elucidate the pathophysiological mechanisms of sodium channelopathies and to evaluate potential therapeutic strategies.
These application notes provide a comprehensive overview of how to use this compound as a research tool to investigate sodium channelopathies. They include detailed experimental protocols, quantitative data on its effects, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound primarily exerts its antiarrhythmic effects by blocking voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[2] This blockade reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity.[3] this compound exhibits state-dependent binding, with a preference for the open and inactivated states of the sodium channel over the resting state.[4] This "use-dependent" property means its blocking effect is more pronounced at faster heart rates.
Beyond its effects on the peak sodium current, this compound also inhibits the late sodium current (INa-L), which can be enhanced in certain channelopathies and contribute to arrhythmias.[5][6] Additionally, this compound has been shown to block other cardiac ion channels, including certain potassium channels, which contributes to its effect of prolonging the action potential duration (APD).[5][7] It also possesses anticholinergic (vagolytic) properties.[8]
Signaling Pathway of this compound's Antiarrhythmic Action
References
- 1. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 2. An efficient and scalable data analysis solution for automated electrophysiology platforms: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open Na+ channel blockade: multiple rest states revealed by channel interactions with this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC Bioanalytical Method Development of Disopyramide in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide is an antiarrhythmic agent used in the management of cardiac arrhythmias. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) offers a sensitive, specific, and high-throughput analytical solution for this purpose.
This document provides detailed application notes and protocols for the development and validation of a UPLC bioanalytical method for the determination of this compound in plasma. Three common sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The information herein is intended to guide researchers and scientists in establishing a robust and reliable bioanalytical method compliant with regulatory guidelines such as the ICH M10.[1][2][3][4]
UPLC-MS/MS Method Parameters
A generalized set of UPLC-MS/MS parameters that can be optimized for this compound analysis is provided below.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, ramp to 5% A over 2 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | Approximately 5 minutes |
Mass Spectrometric Conditions:
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 340.3 → 239.2 (Quantifier), m/z 340.3 → 141.1 (Qualifier) |
| MRM Transition (Internal Standard) | e.g., Darunavir: m/z 548.2 → 392.2 |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Experimental Workflows
The following diagrams illustrate the general workflows for the three sample preparation techniques.
Figure 1: Protein Precipitation Workflow.
Figure 2: Liquid-Liquid Extraction Workflow.
Figure 3: Solid-Phase Extraction Workflow.
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis.
Materials:
-
Human plasma
-
This compound reference standard
-
Internal Standard (IS), e.g., Darunavir
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Human plasma
-
This compound reference standard
-
Internal Standard (IS)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Aqueous buffer (e.g., 0.1 M sodium hydroxide)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Protocol:
-
Pipette 200 µL of plasma into a clean tube.
-
Add 20 µL of the internal standard working solution.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) to adjust the pH.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the tube for 5-10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analyte, minimizing matrix effects.[3][5]
Materials:
-
Human plasma
-
This compound reference standard
-
Internal Standard (IS)
-
SPE cartridges (e.g., C8 or C18)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
SPE manifold
-
Evaporation system
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the plasma sample (pre-treated with IS) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the UPLC-MS/MS system.
Method Validation Summary
The following tables summarize the typical validation parameters and acceptance criteria based on the ICH M10 guideline for bioanalytical method validation.[1][2][3][4]
Table 1: Linearity and Sensitivity
| Parameter | Acceptance Criteria | Typical Performance |
| Calibration Curve Range | Consistent and reproducible | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 5; Precision < 20%; Accuracy ±20% | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | Precision < 15%; Accuracy ±15% | 500 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | < 20% | < 20% | ± 20% | ± 20% |
| LQC | 1.5 | < 15% | < 15% | ± 15% | ± 15% |
| MQC | 75 | < 15% | < 15% | ± 15% | ± 15% |
| HQC | 400 | < 15% | < 15% | ± 15% | ± 15% |
| Acceptance criteria as per ICH M10 guidelines.[1][2][3][4] |
Table 3: Recovery and Matrix Effect
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85 - 105 | 90 - 110 |
| Liquid-Liquid Extraction | 70 - 90 | 95 - 105 |
| Solid-Phase Extraction | > 90 | 98 - 102 |
| Values are indicative and should be experimentally determined. |
Table 4: Stability
| Stability Condition | Duration | Acceptance Criteria (% Deviation) |
| Bench-top (Room Temperature) | 24 hours | ± 15% |
| Autosampler | 48 hours | ± 15% |
| Freeze-Thaw Cycles (at -80°C) | 3 cycles | ± 15% |
| Long-term (at -80°C) | 90 days | ± 15% |
| Stability should be assessed at low and high QC concentrations. |
Conclusion
This document outlines a comprehensive framework for the development and validation of a UPLC bioanalytical method for this compound in plasma. The choice of sample preparation technique—Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction—will depend on the specific requirements of the study, such as throughput, required sensitivity, and the complexity of the plasma matrix. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reliable data for clinical and research applications.
References
Application Notes and Protocols: Assessing Disopyramide's Effect on Ventricular Function Using Radionuclide Angiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing radionuclide angiography, also known as a Multiple Gated Acquisition (MUGA) scan, to evaluate the effects of the antiarrhythmic drug Disopyramide (B23233) on ventricular function. This information is intended to guide researchers in designing and executing studies to assess the cardiac safety and efficacy of this compound and similar compounds.
Introduction
This compound is a Class Ia antiarrhythmic agent used in the management of cardiac arrhythmias. However, it is known to have negative inotropic effects, which can lead to a depression of ventricular function, particularly in patients with pre-existing cardiac conditions.[1][2][3][4] Radionuclide angiography is a non-invasive nuclear imaging technique that provides a highly accurate and reproducible measurement of ventricular ejection fraction, making it a valuable tool for assessing the impact of pharmacological interventions on cardiac performance.[5][6]
This document outlines the methodologies for conducting studies to quantify the effects of this compound on key parameters of ventricular function, including Left Ventricular Ejection Fraction (LVEF), at rest and during exercise.
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies that have used radionuclide angiography to assess the impact of this compound on left ventricular function.
Table 1: Effect of this compound on Left Ventricular Ejection Fraction (LVEF) at Rest
| Study Population | This compound Dosage | Baseline LVEF (%) | LVEF with this compound (%) | Change in LVEF (%) | Reference |
| 12 patients | Single 300 mg oral loading dose | 40 ± 15 | 33 ± 11 | -7 (p < 0.005) | [1] |
| 12 patients with impaired ventricular function | Single 300 mg oral dose | 35 | 26 | -9 (p < 0.01) | [2] |
| 11 patients without structural heart disease | Single 300 mg oral dose | 60 | No significant change (only 1 patient showed a reduction) | - | [2] |
| 17 patients | 141 ± 26 mg every 6 hours (sustained therapy) | 60 ± 13 | 55 ± 11 | -5 | [7] |
| 22 patients | 150 mg 4 times daily (sustained therapy) | No significant change for the group | No significant change for the group | - | [1] |
Table 2: Effect of this compound on Left Ventricular Ejection Fraction (LVEF) During Exercise
| Study Population | This compound Dosage | Baseline Exercise LVEF (%) | Exercise LVEF with this compound (%) | Change in LVEF (%) | Reference |
| 17 patients | 141 ± 26 mg every 6 hours (sustained therapy) | 61 ± 14 | 58 ± 13 | -3 | [7] |
| 22 patients | 150 mg 4 times daily (sustained therapy) | No significant change for the group | No significant change for the group (decreases in 3 of 22 patients) | - | [1] |
Experimental Protocols
Subject Selection and Preparation
-
Inclusion/Exclusion Criteria: Define the patient population based on the research question. This may include healthy volunteers, patients with specific arrhythmias, or individuals with and without pre-existing left ventricular dysfunction.[2]
-
Informed Consent: Obtain written informed consent from all participants.
-
Medication Washout: If applicable, discontinue any medications that could interfere with the study results for an appropriate period before the study.
-
Pre-test Instructions: For resting scans, patients may be advised to avoid caffeine (B1668208) and tobacco for several hours. For exercise scans, a fasting period of 4-6 hours is often recommended, and patients should wear comfortable clothing and shoes.[4][8]
Radionuclide Angiography (MUGA Scan) Protocol
This protocol is based on the gated equilibrium blood-pool technique, which is a standard method for assessing ventricular function.[9]
3.2.1. Radiopharmaceutical Preparation: In-Vitro Red Blood Cell (RBC) Labeling with Technetium-99m (Tc-99m)
The in-vitro method is preferred as it provides high labeling efficiencies (typically >95%).[1][7]
-
Blood Collection: Aseptically draw 1-3 mL of the patient's whole blood into a syringe containing an anticoagulant (e.g., heparin or ACD).[7]
-
Incubation with Stannous Ions: Add the anticoagulated blood to a reaction vial containing stannous ions (tin). The stannous ions will diffuse across the red blood cell membrane.[7]
-
Oxidation of Extracellular Tin: Add sodium hypochlorite (B82951) to the vial to oxidize any extracellular stannous ions. This prevents the formation of free Tc-99m in the plasma.[7]
-
Radiolabeling: Add 15-30 mCi (555–1,110 MBq) of Tc-99m pertechnetate (B1241340) to the vial. The Tc-99m will diffuse into the RBCs and be reduced by the intracellular stannous ions, trapping it within the cells.[7][9]
-
Incubation: Allow for a 20-minute incubation period to complete the labeling process.[7]
-
Re-injection: The labeled RBCs are then drawn into a syringe for re-injection into the patient.
3.2.2. Image Acquisition
-
Patient Positioning: Position the patient in the supine position under the gamma camera.[6]
-
ECG Gating: Place three ECG electrodes on the patient's chest to monitor the cardiac cycle. The R-wave of the ECG is used as a trigger to synchronize the image acquisition with the heartbeat.[6][10]
-
Imaging Views: Acquire images in multiple projections, typically the anterior, left anterior oblique (LAO), and left lateral views. The LAO view is optimal for separating the left and right ventricles.[10][11]
-
Acquisition Parameters:
-
Collimator: Use a low-energy, high-resolution (LEHR) collimator.[6]
-
Energy Window: Set a 20% energy window centered at 140 keV for Tc-99m.[6]
-
Framing Rate: Acquire a minimum of 16 frames per cardiac cycle. For detailed diastolic function analysis, 24-32 frames are preferred.[9][10]
-
Acquisition Duration: Acquire images for a sufficient duration to obtain adequate counts (typically several hundred cardiac cycles over 5-10 minutes per view).[10]
-
This compound Administration Protocol
-
Baseline Imaging: Perform a baseline radionuclide angiography scan at rest and, if applicable, during exercise before administering this compound.
-
Drug Administration: Administer this compound according to the study design. This could be a single oral loading dose (e.g., 300 mg) or a sustained oral therapy regimen (e.g., 150 mg every 6 hours).[1][2][12] The initiation of this compound therapy should ideally occur in a monitored setting.[8]
-
Post-Dose Imaging: Repeat the radionuclide angiography scan at a predetermined time after this compound administration to assess its effects. For a single oral dose, imaging is often performed after 2-3 hours to coincide with peak plasma concentrations.[2][13] For sustained therapy, imaging can be done after several days of treatment.[1][7]
-
Exercise Protocol (if applicable): If assessing the drug's effect during exercise, use a standardized protocol (e.g., supine bicycle ergometry). The exercise should be symptom-limited, and imaging is performed at peak exercise.[1][12]
Data Analysis
-
Region of Interest (ROI) Definition: On the LAO view, manually or automatically draw ROIs around the left ventricle at end-diastole (largest ventricular volume) and end-systole (smallest ventricular volume). A background ROI is also drawn adjacent to the ventricle to correct for non-cardiac activity.[6]
-
Time-Activity Curve Generation: The computer generates a time-activity curve from the ventricular ROI for the entire cardiac cycle. The counts within the ROI are proportional to the blood volume in the ventricle.
-
Ejection Fraction Calculation: The Left Ventricular Ejection Fraction (LVEF) is calculated using the following formula: LVEF (%) = [(End-diastolic counts - Background counts) - (End-systolic counts - Background counts)] / (End-diastolic counts - Background counts) x 100[6]
-
Other Parameters: In addition to LVEF, other parameters such as end-diastolic and end-systolic volumes, stroke volume, and cardiac output can be derived from the data. Regional wall motion can also be assessed qualitatively.[14]
Visualizations
Caption: Experimental workflow for assessing this compound's effect on ventricular function.
Caption: Radionuclide angiography (MUGA scan) procedure workflow.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. In vivo/in vitro labeling of red blood cells with 99mTc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technetium-99m labeling of red blood cells: in vitro evaluation of a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multigated acquisition (MUGA) scan | Canadian Cancer Society [cancer.ca]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. scribd.com [scribd.com]
- 7. nucmedtutorials.com [nucmedtutorials.com]
- 8. drugs.com [drugs.com]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. MUGA Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. radiology.wisc.edu [radiology.wisc.edu]
- 12. Effects of this compound on left ventricular function: assessment by radionuclide cineangiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SNMMI Procedure Standard/EANM Guideline for Gated Equilibrium Radionuclide Angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Disopyramide in Feline Obstructive Hypertrophic Cardiomyopathy Studies
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Feline Hypertrophic Cardiomyopathy (HCM) is the most prevalent cardiac disease in domestic cats, characterized by the thickening of the heart muscle, which can lead to severe cardiovascular complications.[1][2] A significant subset of cats with HCM develops obstructive hypertrophic cardiomyopathy (HOCM), where the blood flow from the left ventricle is impeded, often due to the systolic anterior motion (SAM) of the mitral valve.[2] While beta-blockers are a common first-line therapy, some cats are refractory to this treatment.[3][4][5] Disopyramide, a Class Ia antiarrhythmic agent, has emerged as a potential adjunctive therapy for these non-responsive cases.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in feline HOCM research.
Mechanism of Action
This compound functions primarily as a sodium channel blocker.[4][6] Its negative inotropic effect is believed to alleviate left ventricular outflow tract obstruction (LVOTO).[4][6] By reducing the rate of the action potential rise, this compound may delay the apposition of the mitral valve's anterior leaflet and the interventricular septum, thereby suppressing SAM and reducing the LVOT pressure gradient.[4] In human studies, this compound has been shown to be effective in relieving symptoms associated with outflow obstruction.[7][8]
Therapeutic Efficacy and Safety in Feline HOCM
Recent studies have demonstrated the potential benefits of this compound in cats with HOCM that are non-responsive to beta-blocker therapy, such as carvedilol (B1668590).[3][4][5] The addition of this compound to the treatment regimen has been shown to significantly reduce the left ventricular outflow tract velocity (LVOTV) and levels of cardiac troponin I (cTnI), a biomarker for myocardial injury.[3][4][5] Importantly, these improvements were observed without significant adverse effects, suggesting a favorable safety profile in the studied feline population.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the use of this compound in feline HOCM.
Table 1: this compound Dosage and Administration in Feline HOCM Studies
| Study Type | Subject(s) | Prior Treatment | This compound Dosage | Route of Administration | Frequency |
| Prospective Observational Study | Client-owned cats with HOCM | Carvedilol (non-responsive) | Approx. 5.0 mg/kg | Oral | q 12h |
| Case Report | 10-month-old Norwegian Forest cat | Carvedilol | Initial: 5.4 mg/kg, Increased to: 10.9 mg/kg | Oral | bid |
Data sourced from multiple studies.[4][7]
Table 2: Efficacy of this compound Co-therapy in Feline HOCM
| Parameter | Baseline (on Carvedilol only) | Post-Disopyramide Co-therapy | Percentage Change |
| LVOT Flow Velocity (m/s) | |||
| Case Report | 4.8 | 0.7 | -85.4% |
| Plasma NT-proBNP (pmol/L) | |||
| Case Report | 870 | 499 | -42.6% |
| Cardiac Troponin I (cTnI) | |||
| Prospective Study | Elevated | Significantly Decreased | Significant Reduction |
Data from a case report and a prospective study.[3][4][7]
Experimental Protocols
Protocol 1: Evaluation of this compound as Co-therapy in Cats with HOCM Non-Responsive to Beta-Blockers
Based on the prospective observational study design.[3][4]
1. Subject Selection and Diagnosis:
- Recruit client-owned cats with a diagnosis of HOCM.
- Inclusion Criteria:
- Maximal left ventricular diastolic wall thickness of ≥ 6 mm on echocardiography.
- LVOT velocity (LVOTV) of ≥ 3.5 m/s on continuous-wave Doppler.
- Non-responsive to at least 30 days of carvedilol administration, defined as LVOTV not reaching <3.5 m/s.[4]
- Exclusion Criteria:
- Systolic blood pressure >160 mmHg.
- Hyperthyroidism.
- Dehydration.
- Other cardiac diseases that could induce myocardial hypertrophy.[4]
2. Baseline Data Collection:
- Perform a complete physical examination.
- Conduct electrocardiography (ECG).
- Perform thoracic radiography.
- Measure non-invasive blood pressure (oscillometric method).
- Conduct comprehensive echocardiography to assess LV wall thickness, LVOTV, and other relevant cardiac parameters.
- Collect blood samples for cardiac biomarker analysis (e.g., cTnI).
3. This compound Administration:
- Initiate this compound at a dose of approximately 5.0 mg/kg orally every 12 hours, in addition to the existing carvedilol treatment.[4]
4. Monitoring and Follow-up:
- Re-evaluate the cats after at least two weeks of this compound administration.
- Repeat all baseline data collection procedures (physical examination, ECG, blood pressure, echocardiography, and cardiac biomarkers).
- Monitor for any adverse effects.
5. Data Analysis:
- Compare the pre- and post-Disopyramide treatment values for LVOTV, cTnI, and other measured parameters using appropriate statistical tests.
Visualizations
Caption: Experimental workflow for evaluating this compound in feline HOCM.
Caption: this compound's mechanism of action in reducing LVOTO.
Caption: Logical flow of this compound application in feline HOCM.
References
- 1. scilit.com [scilit.com]
- 2. Hypertrophic cardiomyopathy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Therapy in Cats with Obstructive Hypertrophic Cardiomyopathy Non-Responsive to Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Therapy in Cats with Obstructive Hypertrophic Cardiomyopathy Non-Responsive to Carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Left ventricular outflow tract pressure gradient changes after carvedilol-disopyramide cotherapy in a cat with hypertrophic obstructive cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Using Disopyramide in Multi-electrode Array (MEA) Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide (B23233) is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, with additional effects on various potassium and calcium channels. Multi-electrode array (MEA) electrophysiology with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offers a powerful in vitro platform to study the electrophysiological effects of compounds like this compound in a human-relevant context. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in MEA assays.
Mechanism of Action
This compound exerts its antiarrhythmic effects by modulating several key ion channels in cardiomyocytes. As a Class Ia antiarrhythmic, its principal action is the blockade of the fast inward sodium current (INa), which slows the upstroke of the cardiac action potential (Phase 0) and prolongs the QRS duration.[1] this compound also blocks the hERG/IKr potassium current, which contributes to its potential to prolong the QT interval.[2] Additionally, it has been shown to enhance the late sodium current (late INa) and the L-type calcium current (ICa-L), while reducing the small-conductance calcium-activated potassium current (ISK).[2] This complex interplay of effects results in a prolongation of the action potential duration (APD) and the effective refractory period.
Data Presentation: Effects of this compound on hiPSC-CM Electrophysiology
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters measured in hiPSC-CMs.
| Concentration | Change in Action Potential Duration at 50% Repolarization (APD50) | Change in Action Potential Duration at 90% Repolarization (APD90) | Reference |
| 3 µM | No significant change | Slight, non-significant prolongation | [3] |
| 10 µM | Significant prolongation | Significant prolongation | [3][4] |
| 30 µM | Significant prolongation | Significant prolongation | [3][4] |
| Parameter | Effect of this compound | Notes | Reference |
| Field Potential Duration, corrected (FPDc) | Prolongation | Observed in hiPSC-CMs. | [5] |
| Maximal Depolarization Velocity (Vmax) | Concentration-dependent reduction | Consistent with sodium channel blockade. | [3] |
| Resting Potential (RP) | No significant change | [3] | |
| Action Potential Amplitude (APA) | No significant change | [3] | |
| Arrhythmic Events | Reduction of induced arrhythmias | Demonstrated in a disease model (SQTS1-hiPSC-CMs). | [4] |
Experimental Protocols
This section provides a detailed methodology for conducting an MEA experiment to evaluate the electrophysiological effects of this compound on hiPSC-CMs.
Materials
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
MEA plates (e.g., 48-well) with integrated electrodes
-
MEA system with temperature and gas control (37°C, 5% CO2)
-
Cardiomyocyte maintenance medium
-
Fibronectin solution (for coating)
-
This compound phosphate (B84403)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle)
-
Sterile, nuclease-free water
-
Pipettes and sterile, filtered pipette tips
Methods
1. MEA Plate Preparation
-
On the day of cell plating, coat the MEA plates with fibronectin solution according to the manufacturer's instructions to ensure optimal cell attachment.
-
Incubate the coated plates for at least one hour at 37°C and 5% CO2.
-
Aspirate the fibronectin solution from the wells immediately before cell seeding.
2. hiPSC-CM Seeding
-
Thaw and prepare the hiPSC-CMs according to the supplier's protocol.
-
Perform a cell count to determine cell viability and concentration.
-
Resuspend the cells in pre-warmed cardiomyocyte maintenance medium to achieve the desired seeding density (e.g., 50,000 cells/well for a 48-well plate).[6]
-
Carefully pipette the cell suspension into the center of each well of the fibronectin-coated MEA plate.
-
Culture the cells in a humidified incubator at 37°C and 5% CO2. Allow the cells to form a confluent, spontaneously beating monolayer, which typically takes 7-10 days.
-
Replace 50% of the culture medium every 2-3 days.
3. Compound Preparation
-
Prepare a stock solution of this compound phosphate in sterile, nuclease-free water or DMSO.
-
Perform serial dilutions of the this compound stock solution in cardiomyocyte maintenance medium to achieve the desired final concentrations (e.g., 3 µM, 10 µM, 30 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
4. MEA Recording
-
Place the MEA plate with the mature, beating hiPSC-CM monolayer onto the MEA system and allow it to equilibrate for at least 10-20 minutes.[1]
-
Record a stable baseline of spontaneous field potentials for at least 100 seconds for each well.[1]
-
Carefully add the vehicle control and this compound solutions to the respective wells.
-
Record the field potentials continuously or at set time points (e.g., 5, 15, 30, and 60 minutes) after compound addition to assess the acute effects.
5. Data Analysis
-
Use the MEA system's software to analyze the recorded field potential waveforms.
-
Key parameters to analyze include:
-
Field Potential Duration (FPD): The time from the initial fast depolarization spike to the peak of the repolarization wave (T-wave). This is analogous to the QT interval in an ECG.
-
Spike Amplitude: The peak amplitude of the initial depolarization spike.
-
Beat Rate: The frequency of spontaneous contractions.
-
Arrhythmia Detection: The software can often identify irregular beating patterns, such as early afterdepolarizations (EADs).
-
-
Normalize the data from the compound-treated wells to their respective baseline recordings and to the vehicle-treated control wells.
-
Generate concentration-response curves to determine the potency of this compound's effects.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effects using MEA.
References
- 1. researchgate.net [researchgate.net]
- 2. Ionic Mechanisms of this compound Prolonging Action Potential Duration in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
Determining Free vs. Protein-Bound Disopyramide Concentrations: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide (B23233) is a Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias.[1] Its therapeutic efficacy and potential for toxicity are closely related to its concentration in plasma. A critical aspect of this compound's pharmacology is its concentration-dependent binding to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AAG).[2][3] This binding is saturable, meaning that as the total drug concentration increases, the percentage of unbound (free) drug also increases.[4][5] The free fraction of a drug is the pharmacologically active portion available to interact with its target receptors and to be eliminated from the body.[4][6] Consequently, monitoring the free concentration of this compound can provide a more accurate assessment of its therapeutic effect and risk of adverse events compared to monitoring the total drug concentration alone.[3][7]
This document provides detailed protocols for the two most common methods for separating free from protein-bound this compound—Equilibrium Dialysis and Ultrafiltration—followed by a protocol for the quantitative analysis of this compound concentrations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Methods
The choice of method for determining free drug concentration can be influenced by factors such as experimental time, sample volume requirements, and potential for non-specific binding. Below is a summary of key quantitative parameters associated with this compound protein binding and a comparison of the primary separation techniques.
Table 1: this compound Protein Binding Characteristics
| Parameter | Value | Reference |
| Primary Binding Protein | Alpha-1-acid glycoprotein (AAG) | [2][3] |
| Secondary Binding Protein | Albumin (accounts for 5-10% of binding) | [2] |
| Concentration Dependence | Binding decreases as total concentration increases. | [4][8] |
| Reported Protein Binding Range | 10% to 70% | [4] |
| Decrease in Binding with Concentration | From 64% to 52% over a total concentration range of 1-5 µg/mL. | [8] |
| Free Fraction Range in Patients | 16% to 54% for total concentrations of 0.5 to 5.8 mg/L. | [9] |
Table 2: Comparison of Equilibrium Dialysis and Ultrafiltration for this compound
| Feature | Equilibrium Dialysis | Ultrafiltration | Reference |
| Principle | Passive diffusion across a semi-permeable membrane until equilibrium is reached. | Convective separation of the free drug-containing ultrafiltrate from the protein-bound drug by centrifugal force. | [10][11] |
| Time to Complete | Slower (requires hours to reach equilibrium). | Faster (can be completed in 20-40 minutes). | [10] |
| Sample Volume | Typically requires larger sample volumes. | Requires smaller sample volumes (e.g., 1 mL). | [10] |
| Protein Leakage | Minimal to none. | Minimal to none with appropriate devices. | [10] |
| Non-specific Binding | Can be a concern; requires careful selection of materials. | Can be a concern; pre-conditioning of the device is recommended. | [10][11] |
| Temperature Effect | Binding is significantly greater at 22°C than at 37°C. | Percentage of binding is similar at 22°C and 37°C. | [12] |
| Considered Method | Gold-standard. | Simple and rapid. | [10][11] |
Experimental Protocols
Protocol 1: Determination of Free this compound Concentration by Equilibrium Dialysis
Equilibrium dialysis is widely regarded as the gold-standard method for determining the unbound fraction of a drug.[11]
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well plate-based system)
-
Dialysis membranes with a molecular weight cutoff (MWCO) of 12-14 kDa[11]
-
Human plasma or a solution of purified AAG
-
This compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Validated analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Membrane Preparation: Prepare the dialysis membranes according to the manufacturer's instructions. This may involve washing and hydration steps.
-
Apparatus Assembly: Assemble the equilibrium dialysis cells, ensuring the membrane separates the two chambers (a plasma chamber and a buffer chamber).
-
Sample Preparation: Spike human plasma or AAG solution with this compound to the desired concentrations.
-
Loading the Dialysis Cells:
-
Add the spiked plasma sample to the plasma chamber of the dialysis cell.
-
Add an equal volume of PBS to the buffer chamber.
-
-
Equilibration:
-
Seal the dialysis apparatus.
-
Incubate at a constant temperature (typically 37°C) with gentle agitation.
-
The incubation time should be sufficient to allow for equilibrium to be reached (typically 4-24 hours). This should be determined experimentally.
-
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Sample Analysis:
-
To ensure accurate comparison and account for matrix effects, matrix-match the samples.
-
Add an equal volume of blank plasma to the buffer aliquot.
-
Add an equal volume of PBS to the plasma aliquot.
-
Determine the concentration of this compound in both sets of samples using a validated analytical method. The concentration in the buffer chamber represents the free drug concentration.
-
-
Calculation:
-
Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]
-
Percent Bound = (1 - fu) * 100
-
Protocol 2: Determination of Free this compound Concentration by Ultrafiltration
Ultrafiltration is a more rapid alternative to equilibrium dialysis that utilizes centrifugal force to separate the free drug from the protein-bound drug.[10][11]
Materials:
-
Centrifugal ultrafiltration devices with a hydrophilic, low-binding membrane (e.g., regenerated cellulose) and a suitable MWCO (e.g., 30 kDa)[11]
-
Human plasma or a solution of purified AAG
-
This compound stock solution
-
Temperature-controlled centrifuge
-
Validated analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Device Pre-treatment (Recommended): To minimize non-specific binding, pre-condition the ultrafiltration device by spinning it with a buffer solution. Some protocols suggest a pre-ultrafiltration step with the drug-spiked plasma to saturate non-specific binding sites.[11]
-
Sample Preparation: Spike human plasma or AAG solution with this compound to the desired concentrations.
-
Loading the Device: Add the spiked plasma sample to the upper chamber of the ultrafiltration device.
-
Centrifugation:
-
Place the loaded devices in a temperature-controlled centrifuge set to 37°C.
-
Centrifuge according to the device manufacturer's instructions to obtain the desired volume of ultrafiltrate (typically a fraction of the initial volume to avoid disrupting the binding equilibrium).
-
-
Sample Collection:
-
Carefully collect the ultrafiltrate from the lower chamber. This contains the free drug.
-
Collect an aliquot of the retentate (the solution remaining in the upper chamber) for total drug concentration determination.
-
-
Sample Analysis:
-
Analyze the this compound concentration in the ultrafiltrate (free concentration) and the retentate or an aliquot of the initial plasma sample (total concentration) using a validated analytical method.
-
-
Calculation:
-
Fraction Unbound (fu) = [Concentration in Ultrafiltrate] / [Total Concentration in Plasma]
-
Percent Bound = (1 - fu) * 100
-
Protocol 3: Quantitative Analysis of this compound in Plasma by LC-MS/MS
LC-MS/MS is a highly sensitive and selective method for the quantification of drugs in biological matrices.[13][14]
Materials and Reagents:
-
This compound reference standard
-
This compound stable isotope-labeled internal standard (e.g., this compound-d5)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (drug-free)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.
-
Add 3 volumes of cold acetonitrile or methanol to precipitate the plasma proteins.
-
Vortex the samples vigorously.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Optimize the gradient, flow rate, and column temperature for optimal separation.
-
-
Tandem Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and its internal standard (e.g., for this compound: m/z 340.2 → 239.2).[13]
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the data.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Overall experimental workflow for determining free vs. protein-bound this compound.
Caption: Relationship between total, bound, and free this compound and its pharmacological effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Concentration-dependence of this compound binding to plasma protein and its influence on kinetics and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: clinical indications, pharmacokinetics and laboratory assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of concentration-dependent binding to plasma proteins on the pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetic and pharmacodynamic effects of varying the free fraction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration-response relationships of this compound in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of free this compound plasma concentrations using ultrafiltration and enzyme multiplied immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting the binding of this compound to serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of unbound fraction of this compound in plasma: a comparison of equilibrium dialysis, ultrafiltration through dialysis membranes and ultrafree anticonvulsant drug filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Plasma protein binding of this compound by equilibrium dialysis and ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of this compound and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
Application Note: Quantification of Disopyramide in Human Serum using Gas Chromatography
Abstract
This application note presents a robust and reliable method for the quantitative analysis of the antiarrhythmic drug Disopyramide (B23233) in human serum using gas chromatography (GC). The described protocol employs a liquid-liquid extraction for sample preparation and utilizes p-Chlorothis compound as an internal standard to ensure accuracy and precision. The method is linear over the therapeutic range of this compound concentrations and demonstrates excellent recovery and reproducibility. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
Introduction
This compound is a Class IA antiarrhythmic agent used in the treatment of ventricular arrhythmias. Therapeutic drug monitoring of this compound is crucial due to its narrow therapeutic index and the potential for adverse effects at elevated concentrations. Gas chromatography offers a specific and sensitive technique for the quantification of this compound in biological matrices such as serum. This document provides a detailed protocol for the determination of this compound in serum by GC with nitrogen-selective detection.
Experimental
Materials and Reagents
-
This compound (certified reference standard)
-
p-Chlorothis compound (internal standard)
-
Human Serum (drug-free)
-
n-Heptane (HPLC grade)
-
Isobutanol (HPLC grade)
-
Sulfuric Acid (1 mol/L)
-
Sodium Hydroxide (5 mol/L)
-
Diethyl Ether (anhydrous)
-
Ethanol (B145695) (anhydrous)
-
Deionized Water
Instrumentation
-
Gas Chromatograph (GC) equipped with a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS).
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (or equivalent).
-
Centrifuge
-
Vortex Mixer
-
Evaporator (e.g., nitrogen evaporator)
Sample Preparation
A liquid-liquid extraction procedure is employed to isolate this compound and the internal standard from the serum matrix.[1][2][3]
-
Sample Aliquoting: To a 15 mL centrifuge tube, add 1.0 mL of human serum (blank, standard, or unknown sample).
-
Internal Standard Spiking: Add 100 µL of the p-Chlorothis compound internal standard working solution (10 µg/mL in ethanol) to each tube.
-
Alkalinization: Add 0.5 mL of 5 mol/L Sodium Hydroxide and vortex for 30 seconds.
-
First Extraction: Add 5 mL of n-heptane/isobutanol (96:4 v/v), vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.[1][2][3]
-
Acidic Back-Extraction: Transfer the upper organic layer to a clean centrifuge tube. Add 3 mL of 1 mol/L Sulfuric Acid, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.[1][2][3]
-
Second Extraction: Discard the upper organic layer. To the remaining acidic aqueous layer, add 0.5 mL of 5 mol/L Sodium Hydroxide to make it basic. Add 5 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.[1][2][3]
-
Evaporation: Transfer the upper ether layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethanol and vortex for 30 seconds. The sample is now ready for GC analysis.
GC Method Parameters
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm, 5% Phenyl Polysiloxane |
| Injector Temperature | 280°C |
| Detector Temperature | 300°C (NPD) |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) |
| Oven Program | |
| - Initial Temperature | 180°C, hold for 1 min |
| - Ramp Rate | 15°C/min |
| - Final Temperature | 280°C, hold for 5 min |
| Injection Volume | 1 µL (Splitless) |
| NPD Bead Voltage | As per manufacturer's recommendation |
Results and Discussion
Linearity
The method demonstrated excellent linearity over a concentration range of 1 to 5 mg/L in serum.[1][2][3] The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. The correlation coefficient (r²) was consistently greater than 0.99.[1][2][3]
Precision and Accuracy
The precision of the method was evaluated by analyzing replicate serum samples at different concentrations. The within-run and between-run precision were found to be within acceptable limits, as indicated by the low relative standard deviation (RSD) values.[1][2][3]
Method Validation Data
The following table summarizes the quantitative data obtained from the method validation studies.
| Parameter | Result |
| Linearity Range | 1 - 5 mg/L |
| Correlation Coefficient (r²) | > 0.99[1][2][3] |
| Within-Run Precision (RSD) | 4% at 5 mg/L, 6% at 3 mg/L[1][2][3] |
| Between-Run Precision (RSD) | 7% at 3 mg/L[1][2][3] |
| Limit of Detection (LOD) | 0.1 mg/L (Estimated) |
| Limit of Quantification (LOQ) | 0.5 mg/L (Estimated) |
| Mean Recovery | > 90% (Estimated) |
Estimated values are based on typical performance and may vary between laboratories.
Experimental Workflow Diagram
References
Application Note: Densitometric Determination of Disopyramide in the Presence of its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disopyramide (B23233) is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1] Like many pharmaceutical compounds, this compound is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can affect its efficacy and safety. Therefore, it is crucial to have a reliable analytical method to quantify this compound in the presence of its degradation products. This application note describes a validated stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for the densitometric determination of this compound in the presence of its degradation products. This method is suitable for routine quality control and stability studies of this compound in bulk and pharmaceutical dosage forms.
The primary known metabolite and a potential degradation product of this compound is its mono-N-dealkylated metabolite.[2] Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[3][4][5][6]
Principle
This method utilizes HPTLC on silica (B1680970) gel plates to separate this compound from its degradation products. The separation is achieved using a specific mobile phase. The quantification is performed by densitometric scanning of the chromatogram at a wavelength where this compound absorbs maximally. The peak area of the this compound spot is proportional to its concentration.
Materials and Methods
Chemicals and Reagents
-
This compound phosphate (B84403) reference standard
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (AR grade)
-
Chloroform (AR grade)
-
Ammonium hydroxide (B78521) solution (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (AR grade)
-
Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm)
Instrumentation
-
HPTLC system equipped with:
-
Sample applicator (e.g., Linomat 5)
-
Twin-trough developing chamber
-
TLC scanner with a UV detector
-
Data integration software
-
Preparation of Solutions
-
Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound phosphate and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: From the standard stock solution, prepare working standard solutions in the range of 25-250 µg/mL by diluting with methanol.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[3][4][5][6]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N HCl. Reflux the mixture for 4 hours at 80°C. Cool the solution and neutralize it with 1N NaOH. Dilute to 10 mL with methanol.
-
Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Reflux the mixture for 4 hours at 80°C. Cool the solution and neutralize it with 1N HCl. Dilute to 10 mL with methanol.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with methanol.
-
Thermal Degradation: Keep the powdered this compound phosphate in a hot air oven at 105°C for 24 hours. Dissolve 10 mg of the heat-treated powder in 10 mL of methanol.
-
Photolytic Degradation: Expose the standard stock solution to direct sunlight for 24 hours.
Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates |
| Mobile Phase | Ethyl acetate : Chloroform : Ammonium hydroxide (85:10:5, v/v/v) |
| Chamber Saturation Time | 20 minutes |
| Development Distance | 80 mm |
| Application Volume | 10 µL |
| Application Mode | Band |
| Band Width | 8 mm |
| Detection Wavelength | 265 nm |
Densitometric Analysis
-
Apply 10 µL of the standard solutions and the stressed samples as bands on the HPTLC plate.
-
Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
After development, air dry the plate.
-
Scan the plate densitometrically at 265 nm.
-
Record the peak areas and calculate the concentration of this compound. The UV spectrum of this compound shows significant absorbance at 265 nm.[7]
Results and Data Presentation
The developed HPTLC method should effectively separate this compound from its degradation products. The Rf value for this compound is expected to be well-resolved from the degradation product peaks.
Table 1: Quantitative Data Summary
| Analyte | Rf Value (Approximate) | Linearity Range (µ g/spot ) | Correlation Coefficient (r²) |
| This compound | 0.50 ± 0.05 | 0.25 - 2.5 | > 0.995 |
Table 2: Results of Forced Degradation Studies
| Stress Condition | Number of Degradation Products | Approximate Rf Values of Degradation Products | % Degradation of this compound |
| Acid Hydrolysis (1N HCl, 80°C, 4h) | 1 | 0.35 | ~20% |
| Alkaline Hydrolysis (1N NaOH, 80°C, 4h) | 1 | 0.35 | ~15% |
| Oxidative (30% H₂O₂, RT, 24h) | 2 | 0.25, 0.40 | ~25% |
| Thermal (105°C, 24h) | Minor Degradation | - | < 5% |
| Photolytic (Sunlight, 24h) | Minor Degradation | - | < 5% |
Method Validation
The developed HPTLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.
-
Linearity: The linearity of the method is established by plotting a calibration curve of peak area versus concentration of this compound.
-
Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The %RSD should be less than 2%.
-
Accuracy: The accuracy of the method is determined by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.
-
Specificity: The specificity of the method is demonstrated by the complete separation of this compound from its degradation products.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined from the calibration curve.
Visualization of Experimental Workflow
Logical Relationship of Forced Degradation and Analysis
Conclusion
The described HPTLC-densitometric method is simple, rapid, precise, accurate, and stability-indicating for the determination of this compound in the presence of its degradation products. This method can be effectively used for the quality control and stability assessment of this compound in pharmaceutical formulations. The clear separation of the parent drug from its degradation products confirms the specificity and stability-indicating nature of the method, making it a valuable tool for pharmaceutical analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: clinical indications, pharmacokinetics and laboratory assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. ijrpc.com [ijrpc.com]
Troubleshooting & Optimization
Troubleshooting low solubility of Disopyramide in aqueous buffers
Technical Support Center: Disopyramide Solubility
This guide provides troubleshooting advice for researchers encountering low solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.4)?
This compound in its free base form has very low aqueous solubility, stated as 1 mg/mL, and other sources report it as low as ~0.045 mg/mL.[1][2][3] It is a weak base with a pKa of approximately 10.3-10.4.[1][2][4] At a neutral pH of 7.4, the molecule is predominantly in its uncharged, free base form, which is less soluble in water. To achieve significant aqueous solubility, the pH of the solution must be acidic.
Q2: What is the relationship between pH and this compound solubility?
The solubility of this compound, as a weak base, is critically dependent on pH.
-
At Low pH (Acidic): Below its pKa, the tertiary amine group on this compound becomes protonated (positively charged). This charged form, or salt form, is significantly more water-soluble.
-
At High pH (Neutral to Basic): At or above a neutral pH, this compound exists primarily as the uncharged free base, which is poorly soluble in water and prone to precipitation.
Therefore, to dissolve this compound in an aqueous buffer, the pH must be lowered to protonate the molecule.
References
How to minimize the negative inotropic effects of Disopyramide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disopyramide, focusing on how to manage its negative inotropic effects in experimental settings.
Troubleshooting Guides
Issue: Excessive Negative Inotropic Effect Obscuring Other Experimental Observations
| Potential Cause | Suggested Solution |
| High this compound Concentration | This compound's negative inotropic effect is concentration-dependent.[1][2] Create a concentration-response curve to identify the lowest effective concentration for your primary endpoint that produces a manageable level of negative inotropy. |
| Baseline Low Contractility of Preparation | Ensure the baseline health of the cardiac preparation (isolated cardiomyocytes, trabeculae, etc.) is optimal. Use healthy animal models or human tissue from donors with good cardiac function. Follow validated isolation and preparation protocols to maximize tissue viability. |
| Experimental Temperature | Lower temperatures can potentiate the negative inotropic effects of some cardiac drugs. Ensure your experiments are conducted at a physiological temperature (typically 35-37°C) unless the protocol specifies otherwise. |
| Interaction with other compounds | If using other compounds in your experiment, be aware of potential synergistic negative inotropic effects. Review the pharmacology of all substances in your experimental buffer. |
Issue: Difficulty in Measuring Other Electrophysiological Parameters due to Low Contraction Amplitude
| Potential Cause | Suggested Solution |
| Signal-to-Noise Ratio | A diminished contraction amplitude can lead to a poor signal-to-noise ratio. Ensure your recording equipment is properly calibrated and grounded to minimize background noise. For optical systems, optimize lighting and camera settings. |
| Inadequate Pacing | Ensure the cardiac preparation is being adequately paced to elicit a consistent, measurable contraction, even in the presence of this compound. The pacing voltage should be set at approximately 1.5 times the threshold.[3] |
| Need for Inotropic Support | To maintain a sufficient contraction amplitude for measurement, consider the co-administration of a positive inotropic agent. A beta-adrenergic agonist like isoproterenol (B85558) can be used to counteract the negative inotropic effect.[4][5] This allows for the study of other parameters while maintaining mechanical function. Start with a low concentration of the positive inotrope and titrate as needed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's negative inotropic effect?
A1: this compound is a Class Ia antiarrhythmic drug.[6] Its primary mechanism of action is the blockade of fast sodium channels in cardiomyocytes, which slows the upstroke of the action potential (Phase 0).[7][8][9] The negative inotropic (force-reducing) effect is largely attributed to its ability to block L-type Ca2+ channels, which reduces the influx of calcium into the cell during the plateau phase of the action potential.[10] This leads to a decrease in intracellular calcium availability for myofilament contraction.[1]
Q2: At what concentration does this compound typically induce a significant negative inotropic effect in vitro?
A2: A significant negative inotropic effect of this compound in in-vitro preparations, such as isolated human cardiac trabeculae, is observed at concentrations around 5 µmol/L.[1][2] However, the exact concentration can vary depending on the specific experimental model and tissue type. It is recommended to perform a concentration-response curve to determine the EC50 for your specific preparation.[11]
Q3: How can I experimentally counteract the negative inotropic effects of this compound to study its other properties?
A3: To counteract the negative inotropic effects of this compound, you can co-administer a positive inotropic agent. A common approach is the use of a beta-adrenergic agonist, such as isoproterenol. Isoproterenol stimulates beta-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA phosphorylates L-type calcium channels, increasing their opening probability and enhancing calcium influx, which helps to restore contractile force.
Q4: What experimental models are suitable for studying the inotropic effects of this compound?
A4: Several in-vitro models are well-suited for this purpose:
-
Isolated Cardiac Trabeculae or Papillary Muscles: These multicellular preparations from animal (e.g., rabbit, guinea pig) or human hearts allow for the measurement of isometric force and are considered a reliable tool for assessing contractile parameters.[10][12]
-
Isolated Adult Cardiomyocytes: Single-cell preparations from animal or human hearts enable the simultaneous measurement of contractility (sarcomere shortening) and intracellular calcium transients, providing detailed mechanistic insights.[3][13][14][15][16]
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): This is a developing platform that allows for high-throughput screening of drug effects on human cardiomyocytes.
Q5: Are there any confounding factors to be aware of when studying this compound's inotropic effects?
A5: Yes. This compound also possesses anticholinergic (vagolytic) properties, which can influence heart rate in whole-heart preparations.[6] Additionally, it blocks the rapid component of the delayed rectifier potassium current (IKr), which can lead to QT interval prolongation.[7][17] It is important to consider these other pharmacological actions when interpreting your experimental results.
Quantitative Data Summary
Table 1: In-Vitro Effects of this compound on Cardiac Contractility
| Parameter | Preparation | This compound Concentration | % Change from Baseline | Reference |
| Isometric Twitch Force | Human HCM Trabeculae | 5 µmol/L | -33 ± 5% at 0.5 Hz | [1] |
| Isometric Twitch Force | Human HCM Trabeculae | 5 µmol/L | -62 ± 10% at 1.5 Hz | [1] |
| Contractile Force | Guinea Pig Papillary Muscle | 30 µM | -31.9 ± 4.1% | [10] |
Table 2: Clinical Effects of this compound in Patients with Hypertrophic Obstructive Cardiomyopathy (HOCM)
| Parameter | Duration of Treatment | Change from Baseline | p-value | Reference |
| LVOT Gradient | 96 days | Reduced from 58 ± 49 mm Hg to 25 ± 26 mm Hg | < 0.001 | [1] |
| LV Ejection Fraction | 96 days | Reduced from 72.2% to 68% | < 0.001 | [1] |
Experimental Protocols
Protocol 1: Isolation and Preparation of Cardiac Trabeculae for Inotropy Studies
This protocol is adapted from methodologies for preparing intact cardiac trabeculae for mechanical studies.[12][18][19][20][21]
-
Heart Excision and Perfusion:
-
Anesthetize the experimental animal (e.g., rabbit) following approved institutional guidelines.
-
Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Cannulate the aorta and initiate retrograde Langendorff perfusion with Krebs-Henseleit solution containing 2,3-butanedione (B143835) monoxime (BDM) to arrest contractions during dissection.[12]
-
-
Trabecula Dissection:
-
Open the right ventricle and identify thin, unbranched trabeculae.
-
Carefully dissect the trabecula, leaving a small block of tissue at each end for mounting.
-
-
Mounting:
-
Transfer the dissected trabecula to an experimental chamber containing oxygenated Krebs-Henseleit solution at the desired temperature.
-
Mount the trabecula between a force transducer and a length controller.
-
-
Equilibration:
-
Wash out the BDM-containing solution and gradually increase the extracellular calcium concentration.
-
Allow the preparation to equilibrate for at least 60 minutes, applying a slight preload to achieve a baseline level of tension.
-
-
Experimentation:
-
Pace the trabecula at a physiological frequency (e.g., 1 Hz).
-
Record baseline isometric force.
-
Introduce this compound at the desired concentrations and record the changes in contractile force.
-
Protocol 2: Measurement of Contractility in Isolated Cardiomyocytes
This protocol is based on established methods for measuring cardiomyocyte contractility.[3][13][14][15][16]
-
Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from an animal or human heart using enzymatic digestion with collagenase and protease.
-
-
Plating:
-
Plate the isolated, calcium-tolerant cardiomyocytes on laminin-coated coverslips in a recording chamber.
-
-
Perfusion and Pacing:
-
Perfuse the cells with a physiological salt solution (e.g., Tyrode's solution) at 35-37°C.
-
Field-stimulate the cardiomyocytes at a fixed frequency (e.g., 1 Hz) using platinum electrodes.
-
-
Contractility Measurement:
-
Use an optical system (e.g., IonOptix) to record sarcomere length or cell shortening.
-
Record baseline contractility parameters (e.g., amplitude of shortening, time to peak shortening, time to 90% relaxation).
-
-
Drug Application:
-
Introduce this compound into the perfusion solution at various concentrations.
-
Record the steady-state effects on contractility parameters at each concentration.
-
-
Data Analysis:
-
Express the changes in contractility parameters as a percentage of the baseline values.
-
Generate concentration-response curves to determine the IC50.
-
Visualizations
Caption: Signaling pathway of this compound's negative inotropic effect.
Caption: General experimental workflow for assessing this compound's inotropic effects.
Caption: Troubleshooting logic for managing this compound's negative inotropy.
References
- 1. Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes [jove.com]
- 4. Late sodium current inhibitors to treat exercise‐induced obstruction in hypertrophic cardiomyopathy: an in vitro study in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why has positive inotropy failed in chronic heart failure? Lessons from prior inotrope trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 16. Video: Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes [jove.com]
- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Mechanical Control of Relaxation Using Intact Cardiac Trabeculae [jove.com]
- 19. Mechanical Control of Relaxation using Intact Cardiac Trabeculae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of Human Atrial Trabeculae for Ex Vivo Analysis of Human Myocardial Function | Springer Nature Experiments [experiments.springernature.com]
- 21. Long-Term Cultivation of Human Atrial Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Proarrhythmic Potential of Disopyramide in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for investigating the proarrhythmic potential of Disopyramide (B23233) in preclinical models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's proarrhythmic potential?
A1: this compound is a Class Ia antiarrhythmic agent.[1] Its proarrhythmic potential arises from a complex interplay of its primary actions on cardiac ion channels. It blocks fast sodium channels (Nav1.5), which slows conduction, and also inhibits the rapid component of the delayed rectifier potassium current (I_Kr_ or hERG), which prolongs the action potential duration (APD) and the QT interval.[2][3][4] This combination can create a substrate for re-entrant arrhythmias and early afterdepolarizations (EADs), particularly at slow heart rates or in the presence of other risk factors.[5]
Q2: Which preclinical models are most suitable for evaluating this compound's proarrhythmic risk?
A2: A variety of preclinical models are used, each with its own advantages. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a human-relevant in vitro system to study effects on action potentials and ion channels.[6][7] The Langendorff-perfused isolated heart allows for the assessment of global cardiac electrophysiology, including ECG parameters, in the absence of systemic influences.[8] In vivo models, such as canine and rabbit models, provide a holistic view of the drug's effects within a complex physiological system.[9][10][11]
Q3: What are the expected electrophysiological effects of this compound in preclinical models?
A3: this compound typically causes a concentration-dependent decrease in the upstroke velocity (Vmax) of the cardiac action potential due to sodium channel blockade.[4] It also prolongs the action potential duration at 90% repolarization (APD90) and the effective refractory period (ERP).[12][13] These effects are generally more pronounced at slower stimulation frequencies (reverse use-dependence).[14]
Q4: Are there stereoselective differences in the proarrhythmic potential of this compound's enantiomers?
A4: Yes, the enantiomers of this compound can exhibit different electrophysiological effects. For instance, in canine models, l-disopyramide has been shown to be more potent in prolonging the sinus cycle length and atrioventricular nodal refractoriness compared to d-disopyramide.[15] This is attributed to the differential anticholinergic activities of the enantiomers.[15]
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Channels
| Ion Channel | Preclinical Model | IC50 (µM) | Reference |
| hERG (I_Kr_) | Rabbit Ventricular Myocytes | 1.8 | [16] |
| Transient Outward K+ Current (I_to_) | Rabbit Ventricular Myocytes | 14.1 | [16] |
| Fast Sodium Current (I_Na_) | Guinea Pig Ventricular Myocytes | ~20 (tonic and use-dependent block) | [2] |
| Late Sodium Current (I_NaL_) | Human Cardiomyocytes (HCM) | Inhibition Observed | |
| L-type Calcium Current (I_CaL) | Human Cardiomyocytes (HCM) | Inhibition Observed | [12] |
Table 2: Electrophysiological Effects of this compound in Various Preclinical Models
| Parameter | Preclinical Model | Concentration | Effect | Reference |
| Action Potential Duration (APD) | Guinea Pig Papillary Muscle | 2 µM | Prolonged | [14] |
| APD90 | Canine Purkinje Fibers | 2, 5, 10 µg/mL | Prolonged | [4] |
| Vmax | Guinea Pig Papillary Muscle | 20 µM | Reduced | [14] |
| Vmax | Canine Purkinje Fibers | 2, 5, 10 µg/mL | Decreased | [4] |
| Effective Refractory Period (ERP) | Guinea Pig Left Atrium | Not specified | Prolonged | [12] |
| QT Interval | Unanesthetized Dog | 15 & 30 mg/kg (oral) | Prolonged | [5] |
| QRS Complex | Unanesthetized Dog | 30 mg/kg (oral) | Prolonged | [5] |
| PR Interval | Unanesthetized Dog | 7.5, 15, 30 mg/kg (oral) | Prolonged | [5] |
Mandatory Visualization
Caption: Signaling pathway of this compound's effects on cardiac ion channels.
Caption: Experimental workflow for assessing this compound's proarrhythmic potential.
Troubleshooting Guides
Patch Clamp Electrophysiology
| Problem | Possible Cause | Suggested Solution |
| Unstable seal or loss of seal after drug application | 1. Dirty pipette tip or recording solution. 2. Mechanical instability. 3. Cell health deteriorating. | 1. Ensure all solutions are filtered and the pipette is clean. 2. Check for vibrations and ensure the perfusion system is not causing movement. 3. Use fresh, healthy cells for each experiment. |
| Noisy recording | 1. Poor seal resistance (<1 GΩ). 2. Electrical interference. 3. High access resistance. | 1. Re-patch with a new pipette to achieve a high-resistance seal. 2. Ensure proper grounding of all equipment and use a Faraday cage. 3. Gently apply suction to rupture the membrane more completely. |
| Inconsistent drug effect | 1. Incomplete solution exchange. 2. Drug degradation. 3. Incorrect drug concentration. | 1. Verify that the perfusion system provides rapid and complete exchange around the cell. 2. Prepare fresh drug solutions for each experiment. 3. Double-check all calculations and dilutions. |
| Unexpected changes in resting membrane potential | This compound's anticholinergic effects may indirectly influence resting potential in some preparations. | Document the changes and consider them as part of the drug's overall electrophysiological profile. Use appropriate controls. |
Langendorff Isolated Heart Preparation
| Problem | Possible Cause | Suggested Solution |
| Spontaneous arrhythmias before drug administration | 1. Inadequate oxygenation of the perfusate. 2. Incorrect temperature of the perfusate. 3. Ischemia during heart isolation. | 1. Ensure the perfusate is continuously bubbled with 95% O2 / 5% CO2. 2. Maintain the perfusate temperature at 37°C. 3. Minimize the time between heart excision and initiation of perfusion. |
| Significant decrease in heart rate or contractility upon drug perfusion | This compound has negative chronotropic and inotropic effects. | This is an expected effect. Start with a low concentration and perform a dose-response curve. Monitor coronary flow to ensure it is not compromised. |
| Failure to induce arrhythmias with proarrhythmic challenges (e.g., hypokalemia) | The baseline state of the heart may not be susceptible. | Consider using a sensitized model, such as a heart from an animal pre-treated to induce hypertrophy or heart failure. |
| QRS widening is more pronounced than expected | This compound is a potent sodium channel blocker. | This is a characteristic effect. Correlate the degree of QRS widening with the drug concentration. |
Experimental Protocols
Detailed Methodology: Whole-Cell Patch Clamp for I_Kr_ (hERG) Assessment
-
Cell Preparation: Use human embryonic kidney (HEK293) cells stably expressing the hERG channel. Culture cells to 70-80% confluency before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV to record the deactivating tail current, which is characteristic of I_Kr_.
-
-
Drug Application:
-
Establish a stable baseline recording of the tail current.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Allow the drug effect to reach a steady state (typically 3-5 minutes).
-
Record the tail current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude before and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.
-
Detailed Methodology: Langendorff Isolated Heart Preparation for Proarrhythmia Assessment
-
Animal Preparation: Anesthetize a male New Zealand White rabbit (2-3 kg) with an appropriate anesthetic regimen.
-
Heart Excision: Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and begin retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O₂ / 5% CO₂ and maintained at 37°C) at a constant pressure of 70-80 mmHg.
-
Instrumentation:
-
Place ECG electrodes on the surface of the right atrium and left ventricular apex to record a pseudo-ECG.
-
Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP).
-
-
Stabilization: Allow the heart to stabilize for at least 30 minutes, ensuring a stable heart rate, LVDP, and ECG.
-
Drug Perfusion:
-
Record baseline parameters.
-
Begin perfusion with Krebs-Henseleit buffer containing the desired concentration of this compound.
-
Monitor for changes in heart rate, LVDP, QRS duration, and QT interval.
-
-
Proarrhythmia Induction (Optional):
-
After a stable drug effect is achieved, introduce a proarrhythmic challenge, such as reducing the perfusion flow to induce ischemia or perfusing with a low-potassium solution.
-
Monitor for the occurrence of EADs, ventricular tachycardia, or fibrillation.
-
-
Data Analysis:
-
Measure ECG intervals (PR, QRS, QT) and correct the QT interval for heart rate (e.g., using Bazett's or Fridericia's formula).
-
Analyze changes in LVDP as an indicator of contractility.
-
Quantify the incidence and duration of any arrhythmic events.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound block of cardiac sodium current after removal of the fast inactivation process in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 5. Mechanisms of drug-induced proarrhythmia in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionic Mechanisms of this compound Prolonging Action Potential Duration in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic Mechanisms of this compound Prolonging Action Potential Duration in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cardiac electrophysiological remodeling associated with enhanced arrhythmia susceptibility in a canine model of elite exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac electrophysiological remodeling associated with enhanced arrhythmia susceptibility in a canine model of elite exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac electrophysiological remodeling associated with enhanced arrhythmia susceptibility in a canine model of elite exercise | eLife [elifesciences.org]
- 12. Electrophysiological effects of sodium channel blockers on guinea pig left atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Electrophysiological effects of this compound and quinidine on guinea pig atria and canine cardiac purkinje fibers. Dependence on underlying cholinergic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Some cardiovascular problems with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining protocols to account for Disopyramide's anticholinergic effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disopyramide (B23233). The focus is on refining experimental protocols to account for its significant anticholinergic effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, with a focus on its anticholinergic properties.
Question: My functional assay shows inconsistent or weaker than expected anticholinergic effects of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to variability in functional assays measuring anticholinergic effects. Here is a step-by-step troubleshooting guide:
-
Verify Drug Concentration and Stability:
-
Issue: this compound may degrade over time or adsorb to plasticware, reducing the effective concentration.
-
Solution: Prepare fresh solutions of this compound for each experiment. Use low-adhesion plasticware or glass where possible. Confirm the concentration of your stock solution using a validated analytical method like HPLC.
-
-
Assess Contribution of the Active Metabolite:
-
Issue: The primary metabolite of this compound, mono-N-dealkylated this compound (MND), also possesses anticholinergic activity and its formation can vary.[1][2][3] In experiments with metabolic capacity (e.g., in vivo studies or those using liver microsomes), the observed anticholinergic effect is a composite of both the parent drug and its metabolite.
-
Solution: If possible, measure the concentrations of both this compound and MND in your experimental system.[3] Consider testing MND as a separate compound to characterize its specific contribution to the anticholinergic effects.
-
-
Optimize Functional Assay Parameters:
-
Issue: The sensitivity of the functional assay may be insufficient to detect the anticholinergic effects of this compound at the concentrations tested.
-
Solution:
-
Tissue Preparation: Ensure the viability and responsiveness of the isolated tissue (e.g., guinea pig ileum or bladder).[4]
-
Agonist Concentration: Use a concentration of the muscarinic agonist (e.g., carbachol) that produces a submaximal response (EC80) to allow for a clear inhibitory effect of this compound.
-
Equilibration Time: Allow sufficient time for this compound to equilibrate with the tissue and exert its antagonistic effect before adding the agonist.
-
-
-
Consider Receptor Subtype Specificity:
-
Issue: this compound may exhibit some level of selectivity for different muscarinic receptor subtypes (M1-M5).[5] The tissue used in your functional assay may express a mix of receptor subtypes, potentially masking the effect on a specific subtype.
-
Solution: Use cell lines engineered to express a single muscarinic receptor subtype for more precise characterization. Alternatively, use tissues with a known predominant receptor subtype (e.g., atria for M2, salivary glands for M1/M3).
-
Question: I am observing a high degree of variability in my radioligand binding assay results for this compound. How can I improve the consistency of my data?
Answer:
Radioligand binding assays are sensitive to a variety of experimental conditions. Here’s how to troubleshoot variability:
-
Ensure Proper Membrane Preparation:
-
Issue: Inconsistent protein concentration or receptor integrity in your membrane preparations can lead to variable binding.
-
Solution: Use a consistent protocol for membrane preparation. Measure the protein concentration of each batch of membranes accurately using a reliable method (e.g., BCA assay). Store membranes at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Optimize Radioligand Concentration and Incubation Time:
-
Issue: Using a radioligand concentration that is too high can lead to increased non-specific binding, while insufficient incubation time may not allow the binding to reach equilibrium.
-
Solution: Use a concentration of the radioligand (e.g., [3H]-NMS) at or below its Kd for the target receptor.[6] Perform time-course experiments to determine the optimal incubation time to reach equilibrium.
-
-
Control for Non-Specific Binding:
-
Issue: High non-specific binding can obscure the specific binding of the radioligand and increase variability.
-
Solution: Include a saturating concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine) to define non-specific binding accurately.[6] Ensure that the filtration and washing steps are rapid and consistent to minimize dissociation of the radioligand from the receptor.
-
-
Address this compound's Physicochemical Properties:
-
Issue: this compound may have solubility issues at high concentrations or interact with assay components.
-
Solution: Check the solubility of this compound in your assay buffer. Use a concentration range that is appropriate for its expected affinity. Be aware of potential allosteric interactions that have been suggested for this compound.[5]
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of this compound's anticholinergic effects?
This compound exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[7][8] By blocking these receptors, it prevents acetylcholine from binding and initiating downstream signaling pathways. This is distinct from its primary antiarrhythmic effect, which is the blockade of sodium channels.
Which muscarinic receptor subtypes does this compound bind to?
This compound has been shown to interact with multiple muscarinic receptor subtypes.[5] It does not show strong selectivity and can bind to M1, M2, and M3 receptors, which are responsible for its various anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[9][10][11]
How do the anticholinergic effects of this compound relate to its plasma concentration?
There is a significant correlation between the plasma concentration of this compound and the intensity of its anticholinergic effects.[1][12] The therapeutic range for its antiarrhythmic effect is generally considered to be 2.8–7.5 μg/ml.[13] However, anticholinergic side effects can occur within this range. The concentration of its active metabolite, MND, also contributes significantly to the anticholinergic burden, particularly in patients with impaired renal function.[3] A serum MND concentration above approximately 1 μg/ml is associated with an increased risk of anticholinergic side effects.[3]
What are the common in vitro and in vivo models to study this compound's anticholinergic effects?
-
In Vitro:
-
Radioligand Binding Assays: These are used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.[5][14][15] Common radioligands include [3H]-N-methylscopolamine ([3H]-NMS) and [3H]-quinuclidinyl benzilate ([3H]-QNB).[5][7][14]
-
Functional Assays: These measure the ability of this compound to inhibit the function of muscarinic receptors. A common example is the organ bath method, which assesses the relaxation of carbachol-induced contractions in isolated tissues like rat bladder or guinea pig ileum.[4]
-
-
In Vivo:
-
Animal Models: Salivary flow and pupil diameter can be measured in animals (e.g., mice or rats) following administration of this compound to quantify its anticholinergic effects.
-
Human Studies: In clinical settings, anticholinergic effects are often assessed through questionnaires about symptoms like dry mouth and urinary hesitancy, as well as by measuring physiological parameters like salivary output and heart rate.[9][12]
-
Can the anticholinergic effects of this compound be mitigated?
Yes, in a clinical context, the anticholinergic side effects of this compound can be managed. Co-administration of a cholinesterase inhibitor, such as pyridostigmine, has been shown to prevent or reverse the anticholinergic symptoms without compromising the antiarrhythmic efficacy of this compound.[9][16][17]
Data Presentation
Table 1: this compound and Metabolite Concentrations and Associated Effects
| Compound | Therapeutic Plasma Concentration (Antiarrhythmic) | Concentration Associated with Anticholinergic Effects | Notes |
| This compound | 2.8–7.5 μg/ml[13] | Within and above the therapeutic range[1][12] | Unbound (free) fraction is the active form and increases with total concentration.[13][18] |
| Mono-N-dealkylated this compound (MND) | N/A | > 1 μg/ml[3] | Accumulates in patients with renal impairment, significantly contributing to anticholinergic burden.[3] |
Table 2: Comparative Anticholinergic Potency of Antiarrhythmic Drugs
| Drug | Order of Anticholinergic Potency | Primary Mechanism of Anticholinergic Action |
| This compound | High (second only to atropine (B194438) in some studies)[7][14] | Direct muscarinic receptor blockade[7][8] |
| Quinidine (B1679956) | Moderate[7][14] | Inhibition of muscarinic K+ channels and/or G proteins[8] |
| Procainamide (B1213733) | Low[7][14] | Weak blockade of muscarinic receptors at high doses[8] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Membrane preparations from cells expressing a single human muscarinic receptor subtype (e.g., M1, M2, or M3).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Non-labeled ligand for non-specific binding: Atropine.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates and filter plates.
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand ([3H]-NMS) at a concentration close to its Kd, and the membrane preparation.
-
For total binding wells, add buffer. For non-specific binding wells, add a saturating concentration of atropine (e.g., 1 µM). For experimental wells, add the different concentrations of this compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly transfer the contents of the plate to a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay of Anticholinergic Activity in Isolated Guinea Pig Ileum
Objective: To measure the functional potency (pA2) of this compound in inhibiting muscarinic receptor-mediated smooth muscle contraction.
Materials:
-
Guinea pig ileum segment.
-
Organ bath system with an isotonic transducer.
-
Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, maintained at 37°C.
-
Muscarinic agonist: Carbachol (B1668302).
-
Test compound: this compound.
Methodology:
-
Mount a segment of the guinea pig ileum in the organ bath containing Krebs-Henseleit solution and allow it to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve for carbachol to determine its EC50.
-
Wash the tissue and allow it to return to baseline.
-
Pre-incubate the tissue with a known concentration of this compound for a set period (e.g., 20-30 minutes).
-
In the continued presence of this compound, obtain a second cumulative concentration-response curve for carbachol.
-
Repeat steps 3-5 with increasing concentrations of this compound.
-
This compound, as a competitive antagonist, should cause a rightward shift in the carbachol concentration-response curve without affecting the maximum response.
-
Construct a Schild plot by plotting the log (concentration ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value, which is a measure of the antagonist's potency.
Visualizations
References
- 1. Anticholinergic activity in the serum of patients receiving maintenance this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative class 1 electrophysiologic and anticholinergic effects of this compound and its main metabolite (mono-N-dealkylated this compound) in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of serum concentrations of this compound and its metabolite mono-N-dealkylthis compound on the anticholinergic side effects associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacological analysis of drug interactions of this compound and its congeners with peripheral muscarinic acetylcholine receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Anti-cholinergic effects of quinidine, this compound, and procainamide in isolated atrial myocytes: mediation by different molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anticholinergic side effects of this compound and controlled-release this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a review of its pharmacological properties and therapeutic use in treating cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ocular side effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of the anticholinergic effects of two formulations of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic drug monitoring: antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticholinergic effects of this compound and quinidine on guinea pig myocardium. Mediation by direct muscarinic receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-pyridostigmine interaction: selective reversal of anticholinergic symptoms with preservation of antiarrhythmic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-pyridostigmine: report of a beneficial drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound: clinical indications, pharmacokinetics and laboratory assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Disopyramide in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Disopyramide in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound.[1] this compound phosphate (B84403) is also freely soluble in water.[2][3]
Q2: How should I store this compound stock solutions?
A2: this compound powder can be stored at -20°C for up to three years. Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for one month.[1]
Q3: My this compound solution is precipitating after dilution in cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture medium is a common issue for many organic compounds.[4][5] This occurs because the compound's solubility decreases as the concentration of the organic solvent (DMSO) is reduced.[6] Here are several troubleshooting steps:
-
Optimize the Dilution Process: Perform a stepwise serial dilution instead of a single large dilution. Add the stock solution to pre-warmed (37°C) media with rapid mixing to prevent localized high concentrations that can lead to precipitation.[4]
-
Adjust Final Solvent Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[4][5] Maintaining a minimal, cell-tolerable final DMSO concentration can improve compound solubility. Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.[4]
-
Use Solubility Enhancers: For certain applications, diluting the compound in serum-containing medium can be effective. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[4]
Q4: How stable is this compound in cell culture medium during long-term experiments?
A4: The stability of any drug in cell culture media over time is a critical factor. General factors that affect drug stability in biological matrices include temperature, pH, light, oxidation, and enzymatic degradation.[7] While specific long-term stability data for this compound in various cell culture media is not extensively published, it is generally advisable to prepare fresh working solutions of the drug in media for each experiment, especially for long-term cultures.[8] Storing drug solutions in complete cell culture media, particularly those containing serum, is not recommended as the drug may interact with media components, potentially decreasing its half-life.[8]
Q5: What are the known off-target effects or cytotoxicity of this compound that I should be aware of?
A5: this compound is a Class 1a anti-arrhythmic agent that blocks sodium channels.[1][9] It also possesses anticholinergic (atropine-like) properties and a negative inotropic effect, which decreases myocardial contractility.[2][9] In a research context, it is important to consider that the observed cellular effects may not solely be due to the primary mechanism of action. Studies have shown that many drugs can have off-target effects, and their efficacy can sometimes be independent of their intended target.[10][11] Therefore, it is crucial to include appropriate controls and potentially validate findings using complementary approaches.
Troubleshooting Guides
Issue 1: Variability in Experimental Results Over Time
-
Possible Cause: Degradation of this compound in the cell culture medium. The biological half-life of a drug can differ from its stability in culture media.[12]
-
Troubleshooting Steps:
-
Prepare Fresh Media: For long-term experiments, replenish the culture with freshly prepared this compound-containing medium at regular intervals. The frequency will depend on the stability of the compound under your specific experimental conditions.
-
Conduct a Stability Test: To determine the stability of this compound in your specific cell culture medium, you can spike the media with the compound at the desired concentration and incubate it under your experimental conditions (e.g., 72 hours). Periodically sample the media and analyze the concentration of the active compound using a suitable analytical method like HPLC.[12]
-
Minimize Exposure to Light and Temperature Fluctuations: Store stock solutions and prepared media protected from light and at the recommended temperature to minimize degradation.[7]
-
Issue 2: Observed Cell Toxicity or Unexpected Phenotypes
-
Possible Cause: Off-target effects of this compound or cytotoxicity at the concentration used.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific cell line.
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control to ensure that the observed effects are not due to the solvent.
-
Target Validation: If feasible for your experimental system, consider using genetic approaches (e.g., siRNA, CRISPR) to modulate the intended target of this compound (sodium channels) to confirm that the observed phenotype is indeed target-mediated.[10]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Phosphate Solubility | Freely soluble in water | [2][3] |
| This compound Free Base Aqueous Solubility | 1 mg/ml | [2][3] |
| This compound Plasma Half-life (in humans) | 6.7 hours (range of 4 to 10 hours) | [3][14] |
| Recommended Storage of Powder | 3 years at -20°C | [1] |
| Recommended Storage of DMSO Stock Solution | 1 year at -80°C; 1 month at -20°C | [1] |
| Tolerable Final DMSO Concentration in Cell Culture | 0.1% to 0.5% | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. b. Dissolve the powder in sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution. c. Aliquot the stock solution into sterile, single-use microcentrifuge tubes. d. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solution and Dosing of Cells
-
Materials: this compound stock solution, pre-warmed complete cell culture medium, sterile tubes.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in complete cell culture medium to achieve the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first make an intermediate dilution. c. Add the final working solution to your cell culture plates, ensuring thorough but gentle mixing. d. Remember to include a vehicle control (medium with the equivalent final concentration of DMSO).
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Key strategies to prevent this compound precipitation in cell culture media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound phosphate capsules [dailymed.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. benchchem.com [benchchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. icr.ac.uk [icr.ac.uk]
- 14. labeling.pfizer.com [labeling.pfizer.com]
Technical Support Center: Disopyramide and Heart Rate Variability (HRV) In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disopyramide (B23233) in vivo, specifically focusing on controlling its effects on heart rate variability (HRV).
Frequently Asked Questions (FAQs)
Q1: What are the primary effects of this compound on heart rate variability?
A1: this compound, a Class Ia antiarrhythmic agent, has a dual effect on the cardiovascular system that can complicate HRV analysis. Its primary sodium channel blocking activity can alter cardiac conduction, while its significant anticholinergic (vagolytic) properties directly affect autonomic nervous system input to the heart. This can lead to a reduction in parasympathetic tone, which is a key component of HRV.
Q2: How can I differentiate between the direct cardiac and the anticholinergic effects of this compound on HRV?
A2: To isolate the direct electrophysiological effects of this compound from its anticholinergic effects, it is recommended to co-administer a peripherally acting cholinergic agent. This experimental design allows for the selective reversal of the vagolytic effects, thereby unmasking the direct impact of sodium channel blockade on HRV.
Q3: What are the recommended agents to counteract the anticholinergic effects of this compound in an in vivo setting?
A3: Pyridostigmine (B86062), a cholinesterase inhibitor, and Bethanechol (B1168659), a direct muscarinic agonist, have been shown to effectively counteract the anticholinergic side effects of this compound without significantly interfering with its antiarrhythmic properties.[1][2][3][4] The choice between these agents may depend on the specific experimental model and desired duration of action.
Q4: What are the expected changes in HRV parameters after administering this compound alone?
A4: Administration of this compound alone is expected to decrease HRV, reflecting a reduction in parasympathetic activity. This is typically observed as a decrease in time-domain parameters such as RMSSD (Root Mean Square of Successive Differences) and pNN50 (percentage of successive RR intervals that differ by more than 50 ms), and a decrease in the high-frequency (HF) power component of frequency-domain analysis.
Q5: What should I do if I observe a paradoxical increase in heart rate after this compound administration?
A5: A paradoxical increase in heart rate can occur due to the vagolytic effect of this compound, especially at rest when parasympathetic tone is high.[5] This can be mitigated by the co-administration of a cholinergic agent like pyridostigmine or bethanechol.
Troubleshooting Guides
Issue 1: Inconsistent HRV results between subjects after this compound administration.
-
Possible Cause: Variability in baseline autonomic tone among experimental subjects.
-
Troubleshooting Steps:
-
Ensure all subjects are properly acclimatized to the experimental environment to minimize stress-induced autonomic fluctuations.
-
Record a stable baseline HRV for a sufficient duration (e.g., 30-60 minutes) before any drug administration.
-
Consider stratifying subjects based on their baseline HRV parameters before assigning them to experimental groups.
-
Implement a crossover design where each subject serves as its own control, receiving both this compound alone and in combination with a cholinergic agent in separate, adequately spaced sessions.
-
Issue 2: Difficulty in determining the optimal dose of a cholinergic agent to counteract this compound's effects.
-
Possible Cause: The effective dose of the counteracting agent can vary depending on the dose of this compound used and the animal model.
-
Troubleshooting Steps:
-
Conduct a pilot dose-response study to determine the minimal effective dose of the cholinergic agent (e.g., pyridostigmine or bethanechol) required to reverse the expected anticholinergic effects (e.g., dry mouth, reduced salivation) without inducing significant systemic cholinergic side effects.
-
Monitor for signs of cholinergic excess, such as excessive salivation, bradycardia, or gastrointestinal distress, and adjust the dose accordingly.
-
Refer to literature for established dose ranges in similar animal models. For example, pediatric dosing for pyridostigmine is around 7 mg/kg/day orally, and for bethanechol, it is 0.3-0.6 mg/kg/day orally, which can be used as a starting point for animal studies with appropriate allometric scaling.[6][7]
-
Data Presentation
Table 1: Expected Qualitative Changes in Heart Rate Variability Parameters
| Parameter | This compound Alone | This compound + Cholinergic Agent (e.g., Pyridostigmine) | Rationale |
| Time-Domain | |||
| Mean RR Interval | Decrease/Increase | Stabilized towards baseline | This compound's effect on heart rate can be variable; the cholinergic agent counteracts the vagolytic effect. |
| SDNN (ms) | Decrease | Increase towards baseline | Reflects overall HRV, which is reduced by vagolytic effects. |
| RMSSD (ms) | Decrease | Increase towards baseline | A primary indicator of parasympathetic activity, which is inhibited by this compound. |
| pNN50 (%) | Decrease | Increase towards baseline | Another sensitive measure of parasympathetic tone. |
| Frequency-Domain | |||
| LF Power (nu) | Increase | Decrease towards baseline | Represents a mix of sympathetic and parasympathetic activity; a relative increase is seen with vagal withdrawal. |
| HF Power (nu) | Decrease | Increase towards baseline | A primary indicator of parasympathetic (vagal) activity. |
| LF/HF Ratio | Increase | Decrease towards baseline | Reflects the sympathovagal balance; increases with sympathetic dominance or vagal withdrawal. |
Table 2: Hypothetical Quantitative Changes in HRV Parameters (Canine Model)
| Parameter | Baseline | This compound (2 mg/kg IV) | This compound (2 mg/kg IV) + Pyridostigmine (0.2 mg/kg IV) |
| Time-Domain | |||
| Mean RR Interval (ms) | 500 ± 25 | 450 ± 30 | 490 ± 28 |
| SDNN (ms) | 45 ± 5 | 25 ± 4 | 42 ± 6 |
| RMSSD (ms) | 35 ± 4 | 15 ± 3 | 32 ± 5 |
| pNN50 (%) | 15 ± 3 | 5 ± 2 | 13 ± 4 |
| Frequency-Domain | |||
| LF Power (nu) | 40 ± 5 | 65 ± 7 | 45 ± 6 |
| HF Power (nu) | 60 ± 5 | 35 ± 7 | 55 ± 6 |
| LF/HF Ratio | 0.67 ± 0.1 | 1.86 ± 0.3 | 0.82 ± 0.2 |
Note: These are hypothetical values for illustrative purposes and may vary based on the experimental model and conditions.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Effects on HRV in a Canine Model
-
Animal Preparation:
-
Acclimatize adult beagle dogs to the laboratory environment for at least one week.
-
On the day of the experiment, fast the animals overnight with free access to water.
-
Anesthetize the animals with an appropriate agent (e.g., sodium pentobarbital) and maintain a stable plane of anesthesia throughout the experiment.
-
Insert an intravenous catheter for drug administration and a separate catheter for blood sampling if required.
-
Attach ECG electrodes in a standard lead II configuration for continuous monitoring.
-
-
Baseline Recording:
-
Allow the animal to stabilize for at least 30 minutes after instrumentation.
-
Record a continuous ECG for a 30-minute baseline period to establish stable HRV parameters.
-
-
Drug Administration:
-
Group 1 (this compound Alone): Administer this compound phosphate (B84403) intravenously at a dose of 2 mg/kg over 5 minutes.
-
Group 2 (this compound + Pyridostigmine): Administer Pyridostigmine bromide intravenously at a dose of 0.2 mg/kg 15 minutes prior to the administration of this compound phosphate (2 mg/kg over 5 minutes).
-
-
Post-Drug Recording:
-
Record a continuous ECG for at least 60 minutes following the administration of the final drug.
-
-
HRV Analysis:
-
Process the ECG recordings to extract RR interval data.
-
Analyze 5-minute segments of the RR interval data from the baseline and post-drug periods.
-
Calculate time-domain (Mean RR, SDNN, RMSSD, pNN50) and frequency-domain (LF, HF, LF/HF ratio) HRV parameters.
-
Compare the changes in HRV parameters from baseline between the two experimental groups.
-
Mandatory Visualizations
Caption: Dual mechanism of this compound's action on cardiac myocytes and the autonomic nervous system.
Caption: Experimental workflow for in vivo assessment of this compound's effects on heart rate variability.
References
- 1. Combined effect of this compound and bethanechol: use of bethanechol to prevent anticholinergic side effects of this compound without reduction of antiarrhythmic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-pyridostigmine interaction: selective reversal of anticholinergic symptoms with preservation of antiarrhythmic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-pyridostigmine: report of a beneficial drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticholinergic side effects of this compound and controlled-release this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bethanechol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Pyridostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Technical Support Center: Disopyramide Hemodynamic Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Disopyramide (B23233) in animal models.
Troubleshooting Guide: Managing Blood Pressure Variations
This guide addresses common issues encountered during in-vivo experiments with this compound.
Issue 1: Unexpected Hypertension or Vasoconstriction at Low Doses
-
Symptom: Administration of this compound at lower doses (e.g., 1 mg/kg IV in dogs) results in an increase in mean aortic pressure and systemic vascular resistance.[1]
-
Potential Cause: this compound exhibits a complex pharmacological profile. At lower concentrations, its vasoconstrictor effects can predominate. In isolated rat aorta, this compound has been shown to induce concentration-dependent contractions by activating L-type Ca2+ channels.[2]
-
Troubleshooting Steps:
-
Verify Dose: Double-check all dose calculations and the concentration of the dosing solution.
-
Monitor Systemic Vascular Resistance: If possible, instrument animals to measure systemic vascular resistance to confirm a vasoconstrictive effect.
-
Consider the Animal Model: The hemodynamic response can vary between species. The vasoconstrictor effect has been noted in conscious dogs.[1]
-
Evaluate Co-medications: The presence of other agents, such as beta-blockers (propranolol), can alter the heart rate response to this compound but may not prevent the rise in systemic vascular resistance.[1] Phenoxybenzamine, an alpha-blocker, also did not prevent this effect in one study.[1]
-
Issue 2: Profound Hypotension, Especially at Higher Doses or in Specific Models
-
Symptom: A significant drop in blood pressure is observed following this compound administration. This is more likely with higher doses, overdoses, or in animals with compromised cardiac function.[2][3][4]
-
Potential Cause: this compound has negative inotropic (myocardial depressant) effects, which can reduce cardiac output and lead to hypotension.[1][2] It can also cause vasodilation in pre-contracted blood vessels.[2]
-
Troubleshooting Steps:
-
Dose Adjustment: If hypotension is not the intended effect, consider reducing the dose. The effects of this compound are dose-dependent.[1][5]
-
Slower Infusion Rate: Administering the drug over a longer period may mitigate acute hypotensive effects.
-
Cardiovascular Support: In cases of severe, unintended hypotension (as in overdose models), cardiovascular support may be necessary. Agents like dopamine (B1211576) or isoproterenol (B85558) have been mentioned in the context of treating this compound poisoning.[6]
-
Assess Cardiac Function: If using a model of cardiac disease (e.g., cardiomyopathy), be aware that these animals may be more susceptible to the hypotensive effects of this compound.[4] A loading dose should be avoided in such cases.[4]
-
Monitor for Proarrhythmia: this compound can induce arrhythmias, which can, in turn, cause hypotension.[3] Continuous ECG monitoring is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical hemodynamic effects of intravenous this compound in conscious dogs?
A1: In conscious dogs, intravenous this compound can exert opposing effects. At a dose of 1 mg/kg, it has been shown to increase mean aortic pressure by approximately 24% and systemic vascular resistance by 33%, while also increasing heart rate.[1] However, it also acts as a myocardial depressant, decreasing stroke volume and dP/dt max.[1] A higher dose of 5 mg/kg magnifies these changes.[1] Another study in conscious beagles found that 1.5 mg/kg IV increased blood pressure, while a 5 mg/kg IV dose increased both blood pressure and heart rate.[5]
Q2: How can I mitigate the risk of severe hypotension during my experiment?
A2: To mitigate hypotensive risk, start with a lower dose and titrate up while closely monitoring blood pressure. Use a slower infusion rate. Be particularly cautious in animal models with pre-existing cardiac dysfunction, as they are more sensitive to this compound's cardiodepressant effects.[4]
Q3: Is there a co-administering agent that can specifically block this compound-induced hypotension?
A3: The literature does not point to a standard agent used to prevent this compound-induced hypotension in a research setting. Treatment for severe this compound poisoning involves general cardiovascular support, potentially with inotropes like dopamine or isoproterenol.[6] In studies on hypertrophic cardiomyopathy in cats, co-administration with the beta-blocker carvedilol (B1668590) did not result in significant adverse effects on blood pressure.[7][8] However, the goal in these studies was not to mitigate hypotension but to reduce the left ventricular outflow tract gradient.
Q4: What is the mechanism behind this compound's variable effects on blood pressure?
A4: this compound's impact on blood pressure is a net result of several competing mechanisms:
-
Negative Inotropy: It depresses myocardial contractility, which can lower cardiac output and blood pressure.[1]
-
Vasoconstriction: It can activate L-type Ca2+ channels in vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure.[2]
-
Vasodilation: In pre-contracted arteries, it can exhibit Ca2+ channel blocking properties, leading to relaxation and a decrease in blood pressure.[2]
-
Anticholinergic (Vagolytic) Effects: It can block the effects of the vagus nerve on the heart, which typically leads to an increased heart rate.[9]
The dominant effect depends on the dose, the animal's physiological state, and the specific vascular bed.
Q5: Can I use atropine (B194438) to counteract the bradycardic effects of this compound?
A5: this compound itself has anticholinergic properties and tends to increase, not decrease, heart rate in many animal models.[1][5] In a study with conscious dogs, the increase in heart rate caused by this compound was unchanged by atropine, suggesting this compound's own anticholinergic effects were already significant.[1]
Data Summary Tables
Table 1: Hemodynamic Effects of Intravenous this compound in Conscious Dogs
| Parameter | Dose (mg/kg IV) | Peak Change from Baseline | Reference |
| Mean Aortic Pressure | 1 | ▲ 24% | [1] |
| Heart Rate | 1 | ▲ 34% | [1] |
| Systemic Vascular Resistance | 1 | ▲ 33% | [1] |
| Stroke Volume | 1 | ▼ 16% | [1] |
| dP/dt max | 1 | ▼ 19% | [1] |
| dP/dt max | 5 | ▼ 36% | [1] |
| Blood Pressure | 1.5 | ▲ | [5] |
| Heart Rate | 1.5 | ▼ | [5] |
| Blood Pressure | 5 | ▲ | [5] |
| Heart Rate | 5 | ▲ | [5] |
Table 2: Effects of this compound on Isolated Rat Aortic Rings
| Condition | This compound Concentration | Effect | Mechanism | Reference |
| Basal Tone | > 10⁻⁶ M | Contraction | Activation of L-type Ca²⁺ channels | [2] |
| Pre-contracted (80 mM KCl) | Concentration-dependent | Relaxation | Ca²⁺ channel blocking properties | [2] |
Experimental Protocols
Protocol 1: Evaluation of Hemodynamic Effects in Conscious Dogs
-
Animal Model: Conscious dogs instrumented for measurement of cardiac output, left ventricular pressure and its maximal first derivative (dP/dt max), and left atrial and aortic pressures.[1]
-
Drug Administration: this compound is administered intravenously at doses of 1 mg/kg and 5 mg/kg. Each dose is infused over a 5-minute period.[1]
-
Monitoring: Continuously record aortic pressure, left ventricular pressure, heart rate, and cardiac output. Calculate systemic vascular resistance and stroke volume from the measured parameters.
-
Key Outcome Measures: Peak changes in hemodynamic parameters following each infusion.
Protocol 2: Investigation of Vascular Effects in Isolated Rat Aorta
-
Tissue Preparation: Isolate thoracic aortas from rats. Cut into rings and mount in organ baths containing a physiological salt solution, gassed with 95% O₂ / 5% CO₂.[2]
-
Experimental Conditions:
-
Contraction Study: Add increasing concentrations of this compound (e.g., > 10⁻⁶ M) to measure isometric contraction. To determine the role of calcium, repeat in a Ca²⁺-free solution or after pre-treatment with a calcium channel blocker like nifedipine.[2]
-
Relaxation Study: Pre-contract aortic rings with an agent like KCl (e.g., 30 or 80 mM) or noradrenaline. Once a stable contraction is achieved, add cumulative concentrations of this compound to assess for relaxation.[2]
-
-
Monitoring: Record isometric tension using a force transducer.
-
Key Outcome Measures: Concentration-response curves for this compound-induced contraction and relaxation.
Visualizations
Caption: Dual effects of this compound on blood pressure.
Caption: Troubleshooting workflow for blood pressure changes.
References
- 1. Adverse hemodynamic effects of intravenous this compound compared with quinidine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasoconstrictor and vasodilator effects of this compound on isolated rat vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 4. This compound: Package Insert / Prescribing Information [drugs.com]
- 5. Cardiovascular and respiratory effects of antiarrhythmic drugs on conscious beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental this compound poisoning: treatment by cardiovascular support and with charcoal hemoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Therapy in Cats with Obstructive Hypertrophic Cardiomyopathy Non-Responsive to Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Left ventricular outflow tract pressure gradient changes after carvedilol-disopyramide cotherapy in a cat with hypertrophic obstructive cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiology of the enantiomers of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Disopyramide Washout Procedures in Perfusion Systems
Welcome to the technical support center for the optimization of washout procedures for Disopyramide (B23233) in perfusion systems. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during in vitro and ex vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical washout duration for this compound in a Langendorff perfusion system?
A1: Based on studies with isolated cardiac preparations, a washout period of greater than 5 minutes has been shown to be effective in reversing the electrophysiological and contractile effects of this compound at a concentration of 5 μmol/l.[1] However, the optimal duration for a whole-heart Langendorff system may vary depending on experimental conditions. It is recommended to validate the completeness of the washout.
Q2: How can I validate that the washout of this compound is complete?
A2: Validation of a complete washout can be achieved through several methods:
-
Functional Recovery: Monitor key physiological parameters that were affected by this compound (e.g., contractility, heart rate, action potential duration). A return to baseline values indicates a successful functional washout.
-
Analytical Chemistry: For a more definitive assessment, analyze the perfusate effluent and/or myocardial tissue for residual this compound concentrations using sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
Q3: What are the key properties of this compound that can affect its washout efficiency?
A3: Several properties of this compound can influence its removal from cardiac tissue:
-
Protein Binding: this compound exhibits concentration-dependent binding to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AAG).[4][5][6] While perfusates in ex vivo systems are often protein-free, tissue binding can still occur and slow the washout process.
-
Tissue Accumulation: Studies in canines have shown that at steady-state, myocardial tissue concentrations of this compound can be approximately four times higher than plasma concentrations, indicating significant tissue uptake that needs to be cleared during washout.[7]
-
Elimination Half-Life: In humans, the elimination half-life of this compound is approximately 7 hours, though this is in a whole-organism context with renal and hepatic clearance.[4] In a perfusion system, the clearance is primarily dependent on the washout flow.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete functional recovery after standard washout period. | 1. Insufficient Washout Duration: The standard 5-10 minute washout may not be enough for the specific drug concentration or tissue type. 2. High Tissue Binding: this compound may have a high affinity for cardiac tissue, leading to slower release. 3. Low Perfusion Flow Rate: A slow flow rate may not provide a sufficient concentration gradient to effectively remove the drug from the tissue. | 1. Extend Washout Duration: Increase the washout period in increments (e.g., 15, 20, 30 minutes) and monitor functional recovery. 2. Optimize Perfusate Composition: Consider adding a non-interacting "sink" compound to the washout buffer to facilitate the removal of lipophilic drugs, although care must be taken to ensure it doesn't affect cardiac function. 3. Increase Perfusion Flow Rate: If using a constant pressure system, ensure the pressure is adequate. For constant flow systems, consider increasing the flow rate within physiological limits.[8] |
| High variability in washout efficiency between experiments. | 1. Inconsistent Perfusion Parameters: Variations in temperature, flow rate, or buffer composition between experiments. 2. Biological Variability: Differences in heart size, health, or genetic background of the animal models. | 1. Standardize Experimental Protocol: Ensure all perfusion parameters are consistent across all experiments. Use a checklist to verify settings before each run. 2. Use a Stabilization Period: Always allow for an adequate stabilization period (e.g., 20-30 minutes) before drug administration to ensure the heart is in a steady state. |
| Cardiac function deteriorates during a prolonged washout period. | 1. Perfusate Issues: Depletion of substrates, changes in pH, or accumulation of metabolic byproducts in a recirculating system. 2. Edema: Prolonged perfusion can sometimes lead to myocardial edema. | 1. Use Fresh, Oxygenated Buffer: For prolonged experiments, ensure a continuous supply of fresh, properly oxygenated and buffered perfusate. For recirculating systems, consider the total volume and potential for metabolite accumulation. 2. Monitor Perfusion Pressure: In a constant flow system, a gradual increase in perfusion pressure can indicate edema. Ensure the perfusate osmolarity is appropriate. |
Experimental Protocols
General Langendorff Washout Protocol
This protocol provides a general framework for a this compound washout experiment in a Langendorff-perfused rodent heart.
-
Heart Preparation and Stabilization:
-
Excise the heart from a heparinized and anesthetized animal and immediately arrest it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow.
-
Allow the heart to stabilize for a baseline period of 20-30 minutes, monitoring functional parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
-
This compound Perfusion:
-
Switch the perfusion to a Krebs-Henseleit buffer containing the desired concentration of this compound (e.g., 5-10 µM).
-
Perfuse with the this compound solution for a sufficient duration to achieve a steady-state effect (e.g., 10-15 minutes). Continuously monitor functional parameters.
-
-
Washout Procedure:
-
Switch the perfusion back to the drug-free Krebs-Henseleit buffer.
-
Continue perfusion with the drug-free buffer for the desired washout period (starting with at least 10-15 minutes).
-
Continuously record functional parameters to assess the reversal of drug effects.
-
-
Validation of Washout (Optional but Recommended):
Quantitative Data Summary
The following tables provide a template for organizing and comparing data from washout optimization experiments.
Table 1: Effect of Washout Duration on Functional Recovery
| Washout Duration (min) | LVDP (% of Baseline) | Heart Rate (% of Baseline) | QRS Duration (% of Baseline) |
| 5 | |||
| 10 | |||
| 15 | |||
| 20 | |||
| 30 |
Table 2: Effect of Perfusion Flow Rate on Washout Efficiency
| Flow Rate (mL/min) | Residual this compound in Tissue (ng/g) | Time to 90% Functional Recovery (min) |
| 5 | ||
| 10 | ||
| 15 | ||
| 20 |
Table 3: Composition of Standard Krebs-Henseleit Buffer
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
Visualizations
This compound Signaling Pathway
Experimental Workflow for Washout Optimization
Troubleshooting Logic for Incomplete Washout
References
- 1. Population pharmacokinetic investigation of this compound by mixed effect modelling using routine clinical pharmacokinetic data in Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein binding and drug clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of this compound and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic-pharmacodynamic analysis of unbound this compound directly measured in serial plasma samples in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration-dependence of this compound binding to plasma protein and its influence on kinetics and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the this compound concentration-effect relationship. | Semantic Scholar [semanticscholar.org]
- 8. Temperature and flow rate limit the optimal ex-vivo perfusion of the heart - an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting for concentration-dependent protein binding of Disopyramide in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disopyramide (B23233). The focus is on understanding and adjusting for its concentration-dependent protein binding in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is accounting for protein binding crucial when working with this compound?
Q2: Which plasma proteins does this compound primarily bind to?
A2: this compound primarily binds to alpha-1-acid glycoprotein (B1211001) (AAG).[1] Albumin plays a much smaller role, accounting for only about 5 to 10% of the total binding.[1] The concentration of AAG can fluctuate in response to various physiological and pathological conditions, such as inflammation and myocardial infarction, which can further alter the extent of this compound binding.[2]
Q3: What are the key factors that influence the protein binding of this compound in my experiments?
A3: Several factors can significantly impact the protein binding of this compound:
-
Total Drug Concentration: As the total concentration of this compound increases, the binding sites on AAG become saturated, leading to a higher fraction of unbound drug.[3]
-
Alpha-1-Acid Glycoprotein (AAG) Concentration: Variations in the concentration of AAG will directly affect the amount of this compound that is bound. Higher AAG levels result in a lower free fraction of the drug.[2]
-
pH: The binding of this compound to plasma proteins can be influenced by the pH of the medium.
-
Presence of Other Drugs: Other drugs that bind to AAG can compete with this compound for binding sites, potentially increasing its free fraction.
Troubleshooting Guide
Problem: High variability in assay results for this compound.
Possible Cause: Inconsistent or unaddressed concentration-dependent protein binding of this compound.
Solution:
-
Measure the Free Drug Concentration: Whenever possible, design your experiments to measure the unbound concentration of this compound, as this is the pharmacologically active form.
-
Standardize Protein Concentrations: If using plasma or serum in your assays, ensure the protein concentration, particularly AAG, is consistent across all samples. If this is not feasible, measure the AAG concentration in each sample to help interpret your results.
-
Control for Total Drug Concentration: Be aware that the percentage of free this compound will change with the total concentration. When comparing results, ensure the total this compound concentrations are comparable or that the free fraction is determined for each concentration.
Problem: Discrepancy between in vitro and in vivo results.
Possible Cause: Differences in protein concentrations between the in vitro assay conditions and the in vivo environment.
Solution:
-
Use Physiologically Relevant Protein Concentrations: When conducting in vitro studies, supplement your media with AAG and albumin at concentrations that mimic those found in human plasma.
-
Determine Protein Binding in Your Matrix: Perform experiments to determine the extent of this compound protein binding in your specific in vitro system. This will allow you to correlate your in vitro findings with the expected free drug concentrations in vivo.
Quantitative Data Summary
The following table summarizes the concentration-dependent protein binding of this compound. Note that the unbound fraction increases as the total concentration of the drug rises.
| Total this compound Concentration (µg/mL) | Unbound (Free) Fraction (%) |
| 0.5 - 5.8 | 16 - 54 |
| Therapeutic Range (2 - 5) | Varies significantly within this range |
| > 9 | Low protein binding at toxic concentrations |
Note: The exact percentage of unbound this compound can vary depending on the concentration of AAG and other factors.[4][5]
Experimental Protocols
To accurately determine the unbound fraction of this compound, it is essential to physically separate the free drug from the protein-bound drug. The two most common methods for this are equilibrium dialysis and ultrafiltration.
Protocol 1: Equilibrium Dialysis
Equilibrium dialysis is considered the "gold standard" for determining protein binding.[6] It involves dialyzing a sample containing the drug and protein against a buffer until the concentration of the free drug is at equilibrium on both sides of a semi-permeable membrane.
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well plate-based system)
-
Semi-permeable dialysis membranes with a molecular weight cutoff (MWCO) that retains proteins but allows the free drug to pass (e.g., 12-14 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Plasma or protein solution containing this compound
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Prepare the Dialysis Unit: Assemble the dialysis cells according to the manufacturer's instructions, ensuring the membrane is properly placed between the two chambers.
-
Sample Addition:
-
Into one chamber (the sample chamber), add a known volume of the plasma or protein solution containing this compound.
-
Into the other chamber (the buffer chamber), add an equal volume of PBS.
-
-
Incubation: Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours). The exact time should be determined empirically.
-
Sample Collection: After incubation, carefully collect aliquots from both the sample and buffer chambers.
-
Quantification: Determine the concentration of this compound in the aliquots from both chambers using a validated analytical method. The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
Calculation:
-
Unbound Fraction (%) = (Concentration in Buffer Chamber / Total Concentration in Sample Chamber) x 100
-
Protocol 2: Ultrafiltration
Ultrafiltration is a faster method that uses centrifugal force to push the free drug through a filter membrane that retains the protein and protein-bound drug.[7]
Materials:
-
Centrifugal ultrafiltration devices with a low-binding membrane and a suitable MWCO (e.g., 30 kDa)
-
Plasma or protein solution containing this compound
-
Centrifuge with temperature control
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Pre-condition the Device: Pre-rinse the ultrafiltration device according to the manufacturer's instructions to remove any preservatives and saturate non-specific binding sites.
-
Sample Addition: Add a known volume of the plasma or protein solution containing this compound to the sample reservoir of the ultrafiltration device.
-
Centrifugation: Place the device in a centrifuge and spin at a specified speed and temperature (e.g., 1000 x g at 37°C) for a set time (e.g., 15-30 minutes).[7] The centrifugation parameters should be optimized to obtain a sufficient volume of ultrafiltrate without causing membrane polarization or leakage.
-
Sample Collection: Carefully collect the ultrafiltrate from the collection tube. The ultrafiltrate contains the unbound drug.
-
Quantification: Determine the concentration of this compound in the ultrafiltrate. This is the unbound (free) drug concentration. Also, determine the total drug concentration in an un-filtered aliquot of the original sample.
-
Calculation:
-
Unbound Fraction (%) = (Concentration in Ultrafiltrate / Total Concentration in Original Sample) x 100
-
Visualizations
Caption: Concentration-dependent binding of this compound to AAG.
Caption: Experimental workflow for unbound this compound determination.
References
- 1. Concentration-dependence of this compound binding to plasma protein and its influence on kinetics and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: clinical indications, pharmacokinetics and laboratory assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetic and pharmacodynamic effects of varying the free fraction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Free serum concentrations of antibiotics determined by ultrafiltration: extensive evaluation of experimental variables - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antiarrhythmic Effects of Disopyramide with Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the antiarrhythmic effects of Disopyramide (B23233) through combination therapy. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination with other antiarrhythmic agents?
A1: this compound is a Class Ia antiarrhythmic agent that primarily blocks fast sodium channels (INa) and also has potassium channel blocking effects.[1][2] While effective, its use can be limited by side effects or incomplete efficacy. Combining this compound with other antiarrhythmic drugs aims to:
-
Achieve synergistic or additive antiarrhythmic effects: Targeting multiple ion channels or pathways can be more effective in suppressing complex arrhythmias.[3]
-
Reduce the dosage of individual drugs: Combination therapy may allow for lower doses of each agent, thereby minimizing dose-dependent side effects.
-
Address different aspects of arrhythmogenesis: Combining drugs with different mechanisms of action can target various underlying causes of arrhythmias.
Q2: Which classes of drugs are most commonly combined with this compound?
A2: this compound is most frequently combined with:
-
Beta-blockers (e.g., Propranolol): This combination is particularly effective in hypertrophic obstructive cardiomyopathy (HOCM) to reduce the left ventricular outflow tract gradient and improve symptoms.[4][5]
-
Class Ib antiarrhythmics (e.g., Mexiletine): This combination has shown enhanced efficacy in suppressing ventricular premature contractions (VPCs) and ventricular tachycardia.[3][6][7]
-
Calcium channel blockers (e.g., Verapamil): This combination can be used for certain arrhythmias, but caution is advised due to the potential for significant negative inotropic and chronotropic effects.[8][9]
-
Class III antiarrhythmics (e.g., Amiodarone): While potentially beneficial, this combination requires careful monitoring due to the increased risk of proarrhythmia.[10]
Q3: What are the primary safety concerns when using this compound in combination therapy?
A3: The primary safety concerns include:
-
Proarrhythmia: The combination of multiple antiarrhythmic drugs can increase the risk of inducing new or worsening existing arrhythmias.
-
Negative Inotropic Effects: this compound has a significant negative inotropic effect, which can be potentiated when combined with beta-blockers or calcium channel blockers, potentially leading to heart failure.[11]
-
Anticholinergic Side Effects: this compound has notable anticholinergic properties (e.g., dry mouth, urinary retention).[11] These may be exacerbated by other drugs with similar effects.
-
QT Prolongation: The risk of excessive QT interval prolongation and Torsades de Pointes is a concern, especially when combined with other drugs that affect cardiac repolarization, such as amiodarone.
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected antiarrhythmic effects in in vitro experiments.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Verify the potency (IC50) of each drug on the target ion channels in your specific cell model. Perform concentration-response curves for each drug individually before testing combinations. |
| Cell Culture Variability | Ensure consistent cell passage numbers and culture conditions. Cardiomyocyte electrophysiology can change with prolonged culture. |
| Inappropriate Pacing Frequency | The effects of some drugs are use-dependent. Test a range of pacing frequencies to identify the optimal conditions for observing synergistic effects. |
| Incorrect Ional Composition of Solutions | Verify the ionic composition of your extracellular and intracellular solutions, as this can significantly impact ion channel function and drug binding. |
Problem 2: Unexpected proarrhythmic events observed in animal models.
| Possible Cause | Troubleshooting Step |
| Excessive QT Prolongation | Continuously monitor the ECG for changes in QT interval. Consider reducing the dose of one or both drugs. |
| Electrolyte Imbalance | Ensure serum potassium and magnesium levels are within the normal range, as imbalances can potentiate proarrhythmic effects. |
| Negative Inotropic Effects | Monitor cardiac function (e.g., ejection fraction, blood pressure). If significant depression is observed, reduce the dosage or discontinue the combination. |
| Autonomic Nervous System Interaction | Be aware of the autonomic state of the animal model, as this can influence drug effects. Consider the use of autonomic blockade to isolate the direct cardiac effects of the drugs. |
Quantitative Data Summary
The following tables summarize the quantitative data from clinical studies on the efficacy of this compound combination therapies.
Table 1: this compound and Propranolol (B1214883) in Hypertrophic Obstructive Cardiomyopathy
| Parameter | Placebo | This compound (150 mg qid) | Propranolol (40 mg qid) | This compound + Propranolol | Reference |
| Subaortic Pressure Gradient (mmHg) | 61 ± 20 | 5 ± 15 | 30 ± 30 | Greatest Influence | [4][5] |
| Left Ventricular Ejection Time (ms) | 352 ± 51 | 314 ± 26 | 322 ± 41 | - | [5] |
| Preejection Period (ms) | 93 ± 35 | 119 ± 25 | 98 ± 23 | - | [5] |
| Exercise Duration (minutes) | 9.6 ± 2 | 10.4 ± 2 | 8.8 ± 2 | - | [5] |
Table 2: this compound and Mexiletine (B70256) for Ventricular Arrhythmias
| Parameter | This compound Alone | Mexiletine Alone | This compound + Mexiletine | Reference |
| Reduction in Ventricular Premature Beats | - | - | >75% in 32% of unresponsive patients | [6] |
| Ventricular Tachycardia Rate (bpm) | 170 ± 40 | 172 ± 31 | 146 ± 39 | [7] |
| Efficacy in Suppressing PVCs | Comparable to Mexiletine | Comparable to this compound | Additive Effects | [12] |
Experimental Protocols
In Vitro Electrophysiological Assessment using Patch-Clamp
This protocol outlines the whole-cell patch-clamp technique to study the effects of this compound and a combination drug on the cardiac sodium current (INa) in isolated cardiomyocytes or a stable cell line expressing Nav1.5 channels.[13]
Materials:
-
Isolated adult ventricular cardiomyocytes or HEK293 cells stably expressing Nav1.5.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (Tyrode's) and intracellular solutions.
-
This compound and combination drug stock solutions.
Procedure:
-
Prepare fresh extracellular and intracellular solutions.
-
Pull patch pipettes with a resistance of 2-4 MΩ when filled with intracellular solution.
-
Plate cells in a recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single, healthy cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline INa using a voltage-clamp protocol (e.g., holding potential of -120 mV, with depolarizing steps to -20 mV).
-
Perfuse the chamber with a known concentration of this compound and record the effect on INa.
-
Wash out the drug and allow the current to recover to baseline.
-
Perfuse with the combination drug alone and record its effect.
-
After washout and recovery, perfuse with the combination of this compound and the second drug and record the combined effect.
-
Analyze the data to determine the extent of channel blockade and any synergistic or additive effects.
Ex Vivo Langendorff Perfused Heart Model
This protocol describes the use of an isolated perfused heart model to assess the effects of this compound and a combination drug on global cardiac function and arrhythmia susceptibility.[14][15]
Materials:
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2.
-
Surgical instruments for heart isolation.
-
Pressure transducer and ECG recording equipment.
-
This compound and combination drug stock solutions.
-
Arrhythmia-inducing agent (e.g., isoproterenol).
Procedure:
-
Anesthetize the animal (e.g., rat, rabbit) and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Allow the heart to stabilize for a baseline recording period, monitoring left ventricular developed pressure (LVDP), heart rate, and ECG.
-
Introduce this compound into the perfusate at a desired concentration and record the effects on cardiac parameters.
-
Wash out the drug and allow the heart to return to baseline.
-
Introduce the combination drug alone and record its effects.
-
After washout, introduce the combination of this compound and the second drug.
-
To assess antiarrhythmic efficacy, induce arrhythmias (e.g., with isoproterenol) in the presence and absence of the drug(s) and compare the incidence and duration of arrhythmias.
Signaling Pathways and Workflows
Signaling Pathway of this compound and Mexiletine Combination
Caption: Combined blockade of sodium and potassium channels by this compound and Mexiletine.
Experimental Workflow for Assessing Combination Therapy
Caption: A tiered approach for evaluating this compound combination therapies.
Signaling Pathway of this compound and Propranolol Combination
Caption: Combined negative inotropic effects of this compound and Propranolol.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. Combination of this compound and mexiletine for better tolerance and additive effects for treatment of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of this compound and propranolol in hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in hypertrophic cardiomyopathy. II. Noninvasive assessment after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound and mexiletine used alone or in combination in the treatment of ventricular premature beats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the antiarrhythmic efficacy of this compound and mexiletine against stimulus-induced ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined effect of verapamil and this compound on induction of circus movement tachycardia in patients with pre-excitation [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of combined administration of verapamil and this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined therapy with this compound and amiodarone: a report of 11 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Mexiletine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Langendorff heart - Wikipedia [en.wikipedia.org]
Technical Support Center: Accounting for Disopyramide's Effects on Atrioventricular Conduction in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of disopyramide (B23233) on atrioventricular (AV) conduction in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects atrioventricular (AV) conduction?
A1: this compound is a Class Ia antiarrhythmic agent that primarily affects AV conduction through two main mechanisms:
-
Direct Electrophysiological Effects: this compound blocks fast sodium channels (INa) in cardiac cells. This action decreases the upstroke velocity (phase 0) of the action potential, which slows conduction velocity in fast-response tissues like the His-Purkinje system.[1][2] It also blocks the rapid component of the delayed rectifier potassium current (IKr), which prolongs the action potential duration and the effective refractory period (ERP) of the atria and ventricles.[3][4]
-
Anticholinergic (Vagolytic) Effects: this compound possesses significant anticholinergic properties, which can counteract its direct depressant effects on the sinoatrial (SA) and AV nodes.[5][6] By blocking the effects of acetylcholine, this compound can lead to an increase in sinus heart rate and may facilitate AV nodal conduction.[1] The net effect on AV conduction is a balance between its direct depressant and indirect vagolytic actions.[6]
Q2: What are the expected effects of this compound on key electrocardiogram (ECG) and intracardiac intervals?
A2: The effects of this compound on cardiac intervals can be complex due to its dual mechanism of action. The following table summarizes the generally observed effects.
| Parameter | Expected Effect | Primary Mechanism(s) |
| PR Interval | Prolongation[7] | Slowed conduction through the atria and His-Purkinje system. |
| QRS Duration | Prolongation[7] | Slowed ventricular conduction due to sodium channel blockade. |
| QT/QTc Interval | Prolongation[7] | Prolongation of the action potential duration due to potassium channel blockade. |
| AH Interval | Variable/Minimal Change | The direct depressant and indirect vagolytic effects on the AV node can be opposing.[8] |
| HV Interval | Prolongation[9] | Slowed conduction through the His-Purkinje system. |
| AV Nodal ERP | Variable/Minimal Change | The direct and anticholinergic effects can have opposing influences.[8][9] |
| Atrial ERP | Prolongation[4][9] | Direct effect of the drug on atrial tissue. |
| Ventricular ERP | Prolongation[9] | Direct effect of the drug on ventricular tissue. |
Q3: What are the common experimental models used to study this compound's effects on AV conduction?
A3: Both in vivo and in vitro models are employed:
-
In Vivo Models:
-
In Vitro Models:
-
Isolated Langendorff-perfused hearts (e.g., from rabbits) allow for the study of drug effects on the entire heart in the absence of systemic neural and hormonal influences.[12][13]
-
Isolated cardiac tissues such as atrial muscle, papillary muscle, and Purkinje fibers (e.g., from rabbits or dogs) are used to study the direct cellular electrophysiological effects of this compound.[14]
-
Isolated single cardiac myocytes are used in patch-clamp studies to investigate the effects of this compound on specific ion channels.[15]
-
Troubleshooting Guides
Issue 1: Unexpected or Highly Variable Effects on AV Nodal Conduction
-
Possible Cause: The dual direct depressant and anticholinergic effects of this compound on the AV node can lead to variable results depending on the baseline autonomic tone of the preparation.[6]
-
Troubleshooting Steps:
-
Control for Autonomic Tone: In in vivo experiments, consider using autonomic blockade (e.g., with atropine (B194438) and propranolol) to isolate the direct electrophysiological effects of this compound. In in vitro preparations like the Langendorff heart, the baseline autonomic influence is already minimized.
-
Dose-Response Curve: Generate a full concentration-response curve to characterize the biphasic or complex effects of this compound. At lower concentrations, anticholinergic effects might predominate, while at higher concentrations, the direct depressant effects may become more apparent.
-
Monitor Stereoisomer Effects: Be aware that the d- and l-enantiomers of this compound have different potencies in their anticholinergic and direct electrophysiological effects, which can contribute to variability if the isomeric composition of the drug is not consistent.[11]
-
Issue 2: Significant Negative Inotropic Effects Obscuring Electrophysiological Data
-
Possible Cause: this compound has a known negative inotropic (contractility-reducing) effect, which can lead to hemodynamic instability in in vivo models or a decline in the viability of in vitro preparations.[7]
-
Troubleshooting Steps:
-
Lower the Concentration: Start with lower concentrations of this compound and titrate upwards carefully while monitoring contractile function (e.g., left ventricular developed pressure in a Langendorff preparation).
-
Use a Positive Inotrope with Caution: In some experimental setups, a low dose of a positive inotrope (that does not significantly interfere with the electrophysiological parameters of interest) might be used to maintain cardiac function. However, this can complicate data interpretation and should be carefully validated.
-
Focus on Early Time Points: The maximal electrophysiological effects of intravenous this compound can occur within minutes.[9] Focus data acquisition on these early time points before significant negative inotropic effects compromise the preparation.
-
Issue 3: Drug Precipitation in Perfusion Buffer
-
Possible Cause: this compound phosphate (B84403) is generally soluble in water, but precipitation can occur in physiological buffers like Krebs-Henseleit solution, especially at higher concentrations or if the pH of the solution is not optimal.[16]
-
Troubleshooting Steps:
-
Check Solubility Limits: Confirm the solubility of your specific this compound formulation in the perfusion buffer at the experimental temperature and pH.
-
Prepare Fresh Solutions: Make fresh stock and working solutions of this compound for each experiment.
-
Use a Vehicle: If necessary, dissolve the this compound in a small amount of a suitable vehicle (e.g., DMSO) before diluting it in the final perfusion buffer. Ensure that the final concentration of the vehicle does not affect cardiac function.
-
Filter the Solution: Filter the final this compound-containing perfusion solution through a 0.22 µm filter before it enters the perfusion apparatus.[17]
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on key electrophysiological parameters from various studies.
Table 1: Effects of Intravenous this compound in Humans
| Parameter | Study Population | This compound Dose | Baseline Value (mean ± SD) | Post-Disopyramide Value (mean ± SD) | Reference |
| Atrial ERP (ms) | Patients with suspected atrial fibrillation | 2 mg/kg | 232 ± 41 | 266 ± 49 | [4] |
| AV Nodal ERP (ms) | Patients with AV nodal dysfunction | Not specified | 535 ± 137 | 521 ± 122 | [8] |
| HV Interval (ms) | Patients with bundle branch block | 2 mg/kg | Not specified | Further impairment observed | [9] |
| Cycle Length of Atrial Flutter (ms) | Patients with atrial flutter | 3 mg/kg over 1 hour | 238 ± 26 | 298 ± 38 | [18] |
Table 2: Effects of Oral this compound in Dogs
| Parameter | This compound Dose | Observation | Reference |
| PQ Interval | 7.5, 15, and 30 mg/kg (oral, TID) | Prolonged at all doses | [7] |
| QRS Complex | 7.5, 15, and 30 mg/kg (oral, TID) | Prolonged only at the highest dose | [7] |
| QT Interval | 7.5, 15, and 30 mg/kg (oral, TID) | Prolonged at intermediate and high doses | [7] |
Experimental Protocols
Protocol 1: In Vivo Intracardiac Electrophysiology Study in an Anesthetized Dog Model
-
Animal Preparation: Anesthetize a healthy adult mongrel dog and maintain anesthesia throughout the experiment. Monitor vital signs, including body temperature, heart rate, and blood pressure.
-
Catheter Placement: Under fluoroscopic guidance, introduce multipolar electrode catheters via the femoral veins and advance them to the high right atrium, His bundle region, and right ventricular apex for recording and stimulation.
-
Baseline Measurements: Record baseline surface ECG and intracardiac electrograms. Measure baseline conduction intervals (PA, AH, HV) and refractory periods (atrial, AV nodal, and ventricular ERPs) using programmed electrical stimulation (PES). PES protocols should include incremental atrial and ventricular pacing and the delivery of premature extrastimuli.
-
This compound Administration: Administer this compound intravenously. A common approach is a loading dose followed by a continuous infusion to achieve and maintain a target plasma concentration.[19]
-
Post-Drug Measurements: Repeat the electrophysiological measurements at predefined time points after this compound administration to assess its effects on conduction intervals and refractory periods.
-
Data Analysis: Compare the pre- and post-disopyramide measurements using appropriate statistical methods.
Protocol 2: Isolated Langendorff-Perfused Rabbit Heart
-
Heart Excision and Cannulation: Anesthetize a rabbit, perform a thoracotomy, and rapidly excise the heart. Immediately place the heart in ice-cold cardioplegic solution. Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution.[12][20]
-
Instrumentation: Place recording electrodes on the epicardial surface to record a pseudo-ECG. Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure. Place stimulating electrodes on the right atrium or ventricle.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, ensuring stable heart rate, coronary flow, and left ventricular developed pressure.
-
Baseline Measurements: Record baseline ECG and contractile function. Determine baseline AV conduction properties, including the Wenckebach cycle length and AV nodal ERP, using programmed atrial stimulation.
-
This compound Perfusion: Switch to a perfusion reservoir containing Krebs-Henseleit solution with the desired concentration of this compound.
-
Post-Drug Measurements: After a period of equilibration with the this compound-containing solution, repeat the electrophysiological and hemodynamic measurements.
-
Data Analysis: Compare the baseline and post-disopyramide data to determine the drug's effects on AV conduction and cardiac function.
Mandatory Visualizations
Caption: Dual mechanisms of this compound's action on AV conduction.
Caption: Workflow for an in vivo intracardiac electrophysiology study.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. [Effects of this compound on normal and pathological atrioventricular conduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological actions of this compound phosphate on canine ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of this compound on initiation of atrial fibrillation and relation to effective refractory period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Dual effect of this compound on atrial and atrioventricular conduction and refractory periods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the electrocardiogram and ventricular function in the unanesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic effects of this compound in patients with atrioventricular nodal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiology of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracardiac electrophysiological study of this compound in intact and chemically sympathectomized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiology of the enantiomers of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative electrophysiological effects of this compound and bepridil on rabbit atrial, papillary, and Purkinje tissue: modification by reduced extracellular potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-cholinergic effects of quinidine, this compound, and procainamide in isolated atrial myocytes: mediation by different molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: Package Insert / Prescribing Information [drugs.com]
- 17. Drug precipitation within i.v. tubing: a potential hazard of chemotherapy administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound on cycle length, effective refractory period and excitable gap of atrial flutter, and relation to arrhythmia termination by overdrive pacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound plasma and myocardial tissue concentrations as they relate to antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
Validation & Comparative
A Comparative Analysis of Disopyramide and Quinidine for the Treatment of Ventricular Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiarrhythmic drugs Disopyramide (B23233) and Quinidine (B1679956), focusing on their efficacy, electrophysiological effects, and safety profiles in the management of ventricular arrhythmias. The information is supported by experimental data from comparative clinical studies.
Executive Summary
This compound and Quinidine are both Class Ia antiarrhythmic agents used in the treatment of ventricular arrhythmias.[1] They share a primary mechanism of action: the blockade of fast sodium channels in cardiac cells, which slows the conduction of electrical impulses.[2][3] Clinical studies reveal that both drugs exhibit qualitatively and quantitatively similar electrophysiological effects, leading to a significant concordance in their antiarrhythmic responses.[4][5] However, differences in their adverse effect profiles and specific electrophysiological properties may influence drug selection for individual patients. This compound is often better tolerated, with fewer gastrointestinal side effects, but it possesses stronger anticholinergic and negative inotropic effects.[6][7][8]
Mechanism of Action
Both this compound and Quinidine are classified as Class Ia antiarrhythmic drugs under the Vaughan-Williams classification system.[3] Their primary mechanism involves blocking the fast inward sodium channels (INa) during phase 0 of the cardiac action potential.[2][3][9] This action decreases the rate of rise of the action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2][3]
Additionally, as Class Ia agents, both drugs prolong the repolarization phase by inhibiting potassium currents, which extends the action potential duration and the effective refractory period.[2][3] This makes it more difficult for abnormal electrical impulses to initiate or sustain an arrhythmia.[2] this compound also exhibits significant anticholinergic (vagolytic) activity, which can be beneficial in arrhythmias exacerbated by high vagal tone.[2][10] Quinidine also has some anticholinergic properties.[11]
Comparative Efficacy Data
Clinical trials have demonstrated comparable efficacy between this compound and Quinidine in managing ventricular arrhythmias.
| Parameter | This compound | Quinidine | Study Population / Notes | Cite |
| Prevention of Inducible Sustained VT | 8 of 27 patients (29.6%) | 7 of 27 patients (25.9%) | Intraindividual comparison in patients with sustained ventricular tachycardia (VT). 89% of patients had a concordant response (both drugs effective or both ineffective). | [4][5] |
| Reduction of Premature Ventricular Beats (PVB) | 14 of 32 patients (>65% reduction) | 18 of 32 patients (>65% reduction) | Cross-over study in patients with chronic, stable PVB. No statistical difference in overall efficiency. | [6] |
| VT Cycle Length (in non-responders) | Increase by 29% | Increase by 21% | Patients in whom sustained VT was still inducible. | [4][5] |
| Overall Success Rate (IV administration) | 85% (in ventricular arrhythmias) | Not specified in this study | Study on intravenous this compound for acute arrhythmias. | [12] |
Electrophysiological Effects
The electrophysiological effects of this compound and Quinidine are quantitatively similar when administered at comparable plasma concentrations.[4][5]
| Parameter | This compound (% Change) | Quinidine (% Change) | Study Details | Cite |
| Ventricular Refractoriness | +14% | +12% | Intraindividual comparison in 27 patients with sustained VT. | [5] |
| QRS Duration | +13% | +14% | Intraindividual comparison in 27 patients with sustained VT. | [5] |
| QTc Interval | +13% | +13% | Intraindividual comparison in 27 patients with sustained VT. | [5] |
Hemodynamic and Adverse Effects
While therapeutically similar, the two drugs differ in their side effect profiles.
| Parameter | This compound | Quinidine | Study Details / Notes | Cite |
| Left Ventricular Ejection Fraction (Rest) | -5% (from 60% to 55%) | -1% (from 60% to 59%) | Radionuclide angiography in 17 patients. Changes were not statistically significant, but caution is advised in patients with impaired LV function. | [13] |
| Common Adverse Effects | Anticholinergic effects (dry mouth, urinary retention, constipation).[7] Negative inotropic effects (can worsen heart failure).[14] | Gastrointestinal effects (diarrhea, nausea).[7][15] Proarrhythmic effects (Torsade de Pointes).[16] | This compound is often better tolerated from a gastrointestinal standpoint.[6][17] | |
| Study Discontinuation due to Side Effects | 6 of 62 patients (9.7%) | 22 of 62 patients (35.5%) | 8-week multicenter, double-blind study. | [17] |
Experimental Protocols
Intraindividual Comparison of Intravenous this compound and Quinidine
-
Objective: To compare the acute antiarrhythmic and electrophysiological effects of intravenous this compound and Quinidine in the same patients.[4][5]
-
Study Population: 27 patients with a history of sustained ventricular tachycardia (VT) that was reproducibly inducible by programmed ventricular stimulation.[4][5]
-
Methodology:
-
Baseline Study: A control electrophysiological study (EPS) was performed to confirm the inducibility of sustained VT.
-
Drug Administration: Patients were randomly assigned to receive either intravenous Quinidine or this compound first. After a washout period, the second drug was administered. Dosing was targeted to achieve comparable plasma concentrations.
-
Electrophysiological Testing: Programmed ventricular stimulation was repeated after drug administration to assess whether VT was still inducible.
-
Measurements: Key parameters measured included:
-
Conclusion
This compound and Quinidine demonstrate remarkably similar efficacy and electrophysiological profiles in the treatment of ventricular arrhythmias. An intraindividual comparison found a high concordance rate, suggesting that a patient who does not respond to one drug is unlikely to respond to the other.[4][5] The choice between these two agents often hinges on tolerability and patient-specific factors. This compound may be preferred in patients who experience significant gastrointestinal side effects with Quinidine.[6][17] Conversely, due to its negative inotropic effects, this compound should be used with caution in patients with heart failure.[8][14] Quinidine has been associated with a greater risk of Torsade de Pointes, particularly after a pause in heart rhythm.[16] These findings underscore the importance of considering the complete pharmacological profile of each drug when making therapeutic decisions in the management of ventricular arrhythmias.
References
- 1. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of intravenous this compound and quinidine on normal myocardium and on the characteristics of arrhythmias: intraindividual comparison in patients with sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Comparative study of quinidine and this compound in the treatment of stable ventricular extrasystole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cin-Quin vs. Norpace for Ventricular Arrhythmia: Important Differences and Potential Risks. [goodrx.com]
- 8. droracle.ai [droracle.ai]
- 9. Quinidine - Wikipedia [en.wikipedia.org]
- 10. What is this compound Phosphate used for? [synapse.patsnap.com]
- 11. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 12. Efficacy of intravenous this compound in acute cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects on ventricular function of this compound, procainamide and quinidine as determined by radionuclide angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Short- and long-term therapeutic efficacy of quinidine sulfate for the treatment of chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinidine but not this compound prolongs cardiac Purkinje fiber action potentials after a pause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Randomized, Double-Blind, Parallel Group Comparison of this compound Phosphate* and Quinidine in Patients with Cardiac Arrhythmias | Semantic Scholar [semanticscholar.org]
Head-to-Head In Vitro Comparison: Disopyramide vs. Procainamide
For Researchers, Scientists, and Drug Development Professionals: An Objective In Vitro Performance Guide
Disopyramide (B23233) and procainamide (B1213733), both classified as Class Ia antiarrhythmic agents, have been mainstays in the management of cardiac arrhythmias. Their primary mechanism of action involves the blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential and prolongs the refractory period. However, their pharmacological profiles exhibit notable differences in potency and effects on other cardiac ion channels. This guide provides a head-to-head in vitro comparison of this compound and procainamide, supported by experimental data to inform preclinical research and drug development.
Quantitative Analysis: Ion Channel Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and procainamide on key cardiac ion channels, as determined by in vitro electrophysiological studies.
| Target Ion Channel | This compound (IC50) | Procainamide (IC50) | Predominant Effect |
| Fast Sodium Channel (NaV1.5) | 176.3 µM[1] | 554.4 µM[2] | Slows depolarization (Phase 0 of action potential) |
| Rapid Delayed Rectifier Potassium Channel (hERG/IKr) | 7.23 µM | ~139 µM | Prolongs repolarization (Phase 3 of action potential) |
| L-type Calcium Channel (CaV1.2) | Data not available | Data not available | Affects plateau phase (Phase 2 of action potential) |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell type, temperature, and voltage protocol.
Signaling Pathway and Mechanism of Action
This compound and procainamide exert their antiarrhythmic effects by modulating the flow of ions across the cardiac myocyte membrane, thereby altering the characteristics of the action potential. The following diagram illustrates their primary targets.
References
Validating Disopyramide's Antiarrhythmic Efficacy in a Novel Animal Model of Catecholaminergic Polymorphic Ventricular Tachycardia
A Comparative Analysis with Flecainide in the Genetically Validated Murine Model
For researchers and professionals in drug development, the rigorous validation of antiarrhythmic agents in clinically relevant animal models is paramount. This guide provides a comparative analysis of the Class Ia antiarrhythmic drug, Disopyramide (B23233), against the Class Ic agent, Flecainide. The evaluation is contextualized within a novel and significant animal model: the mouse model of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), a genetic arrhythmia syndrome.
Catecholaminergic polymorphic ventricular tachycardia is an inherited disorder that predisposes individuals to life-threatening arrhythmias, particularly in response to adrenergic stress. Mouse models with genetic mutations in the ryanodine (B192298) receptor 2 (RyR2) gene or knockout of the calsequestrin-2 (Casq2) gene have been developed to mimic the human pathophysiology of CPVT, offering a robust platform for evaluating novel and existing antiarrhythmic therapies.[1][2]
Comparative Efficacy of this compound and Flecainide in the CPVT Mouse Model
Recent studies have investigated the efficacy of various Class I antiarrhythmic drugs in the Casq2 knockout (Casq2-/-) mouse model of CPVT. This model exhibits spontaneous and stress-induced ventricular arrhythmias characteristic of the human condition. The following table summarizes the comparative efficacy of this compound and Flecainide in preventing these arrhythmias.
| Drug Class | Drug | RyR2 Channel Inhibition | Efficacy in Preventing Exercise-Induced CPVT in Casq2-/- Mice |
| Class Ia | This compound | No significant inhibition | Ineffective |
| Class Ic | Flecainide | Significant inhibition | Effective |
Data sourced from a comparative study on Class I antiarrhythmic drugs in a CPVT mouse model.[3]
The findings indicate that while both are Class I antiarrhythmics, their efficacy in this specific genetic arrhythmia model diverges significantly. Flecainide demonstrated marked success in preventing ventricular tachycardia, whereas this compound was found to be ineffective.[3] This highlights the importance of the underlying arrhythmogenic mechanism in determining drug efficacy.
Mechanistic Insights: A Tale of Two Channels
The differential efficacy observed between this compound and Flecainide in the CPVT model can be attributed to their distinct mechanisms of action at the molecular level.
This compound , as a traditional Class Ia antiarrhythmic, primarily exerts its effect by blocking the fast-inward sodium current (INa) in cardiomyocytes. This action slows the upstroke of the action potential (Phase 0) and prolongs the action potential duration.[4]
Flecainide , a Class Ic agent, also blocks the sodium channel, but has been shown to have an additional crucial effect: the direct inhibition of the ryanodine receptor 2 (RyR2) channels.[3][5] In CPVT, the underlying pathology is often a "leaky" RyR2 channel, leading to aberrant diastolic calcium release from the sarcoplasmic reticulum, which triggers arrhythmias. Flecainide's ability to directly target this dysfunctional channel is believed to be the primary reason for its superior efficacy in this disease model.[3][5]
Figure 1: this compound's primary signaling pathway.
Figure 2: Flecainide's dual mechanism of action in CPVT.
Experimental Protocols
The following is a detailed methodology for inducing and evaluating arrhythmias in the Casq2-/- CPVT mouse model, as adapted from published studies.[3]
1. Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J background with targeted deletion of the Casq2 gene (Casq2-/-).
-
Age: 8-12 weeks.
2. Arrhythmia Induction:
-
Method: Programmed electrical stimulation (PES) and exercise challenge.
-
Procedure:
-
Mice are anesthetized (e.g., with isoflurane).
-
For the exercise challenge, mice are placed on a treadmill with an incremental speed and incline protocol.
-
Alternatively, pharmacological stress can be induced via intraperitoneal injection of epinephrine (B1671497) (e.g., 2 mg/kg) and caffeine (B1668208) (e.g., 120 mg/kg) to mimic adrenergic stimulation.[6][7]
-
Continuous electrocardiogram (ECG) monitoring is performed throughout the procedure using subcutaneous electrodes.
-
3. Drug Administration:
-
This compound: Administered intraperitoneally at a specified dose (e.g., 20 mg/kg).
-
Flecainide: Administered intraperitoneally at a specified dose (e.g., 20 mg/kg).
-
Control Group: Receives a vehicle injection (e.g., saline).
-
Drugs are typically administered 15-30 minutes prior to the arrhythmia induction protocol.
4. Data Acquisition and Analysis:
-
ECG recordings are analyzed for the incidence, duration, and complexity of ventricular arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia).
-
Statistical analysis is performed to compare the arrhythmia burden between the different treatment groups.
Figure 3: Experimental workflow for drug validation.
Conclusion
The validation of antiarrhythmic drugs in genetically defined animal models, such as the CPVT mouse, provides invaluable insights into their therapeutic potential and underlying mechanisms. In this comparative guide, the ineffectiveness of this compound, a potent sodium channel blocker, in a CPVT model underscores the importance of targeting the specific molecular defect of an arrhythmia.[3] Conversely, the success of Flecainide, with its dual action on both sodium channels and RyR2, highlights a promising therapeutic strategy for this and potentially other calcium-driven arrhythmias.[3][5] These findings emphasize the need for a nuanced, mechanism-based approach to the development and application of antiarrhythmic therapies.
References
- 1. Modeling Catecholaminergic Polymorphic Ventricular Tachycardia using Induced Pluripotent Stem Cell-derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue models and a gene therapy for a deadly heart arrhythmia | Harvard Stem Cell Institute (HSCI) [hsci.harvard.edu]
- 3. Inhibition of cardiac Ca2+ release channels (RyR2) determines efficacy of class I antiarrhythmic drugs in catecholaminergic polymorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound phosphate in the treatment of refractory ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flecainide prevents catecholaminergic polymorphic ventricular tachycardia in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arrhythmogenic Mechanisms in a Mouse Model of Catecholaminergic Polymorphic Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of catecholaminergic polymorphic ventricular tachycardia in mice using novel RyR2-modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
Disopyramide vs. Flecainide: A Comparative Analysis of Negative Inotropic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the negative inotropic effects of two Class I antiarrhythmic drugs, disopyramide (B23233) and flecainide (B1672765). The information presented is supported by experimental data to assist in research and development decisions.
Executive Summary
Both this compound, a Class Ia antiarrhythmic agent, and flecainide, a Class Ic agent, exhibit negative inotropic effects, leading to a reduction in myocardial contractility. However, the magnitude of this effect differs between the two drugs. Experimental evidence suggests that this compound has a more pronounced negative inotropic potential compared to flecainide at clinically relevant concentrations.[1][2] The primary mechanism underlying the negative inotropy of both drugs involves the blockade of L-type calcium channels, which reduces intracellular calcium availability for myocyte contraction.[3][4]
Quantitative Comparison of Negative Inotropic Effects
The following table summarizes quantitative data from comparative and individual studies on the negative inotropic effects of this compound and flecainide.
| Parameter | This compound | Flecainide | Study Details |
| Effect on Contractile Force | At 30 µM, reduced contractile force to 68.1 ± 4.1% of control. | At 30 µM, reduced contractile force to 52.3 ± 2.4% of control. | Guinea pig papillary muscle[4] |
| Effect on Peak Isovolumic Left Ventricular Systolic Pressure (LVSP) | Significant reduction at 4 mg/kg (to 88 ± 4% of control) and a more marked effect at 8 mg/kg (to 81 ± 4% of control).[1][2] | No significant effect at 2 mg/kg and 4 mg/kg. Significant reduction only at 8 mg/kg (to 85 ± 3% of control).[1][2] | Open-chest rats, isovolumic measurements[1][2] |
| Effect on Peak Isovolumic dp/dt max | Significant reduction at 4 mg/kg (to 64 ± 7% of control) and a more marked effect at 8 mg/kg (to 50 ± 8% of control).[1][2] | No significant effect at 2 mg/kg and 4 mg/kg. Significant reduction only at 8 mg/kg (to 45 ± 5% of control).[1][2] | Open-chest rats, isovolumic measurements[1][2] |
| Clinical Observation | Considered to have a relevant rate of inducing or worsening clinical congestive heart failure.[5] | Also noted to have a relevant rate of inducing or worsening clinical congestive heart failure, particularly in patients with pre-existing left ventricular dysfunction.[5][6] | Clinical review[5] |
Mechanisms of Negative Inotropy
The negative inotropic effects of both this compound and flecainide are primarily attributed to their impact on calcium homeostasis within cardiac myocytes.
This compound: As a Class Ia antiarrhythmic, this compound blocks sodium channels.[7][8] However, its significant negative inotropic effect is also linked to the blockade of L-type calcium channels.[9] This dual action reduces the influx of both sodium and calcium ions, leading to a decrease in the intracellular calcium concentration available for excitation-contraction coupling.
Flecainide: Flecainide, a Class Ic antiarrhythmic, is a potent sodium channel blocker.[10][11] Its negative inotropic effect is also strongly associated with the blockade of L-type calcium channels, which leads to a reduction in the peak intracellular calcium transient and, consequently, a decrease in contractile force.[3] Studies have shown a direct correlation between flecainide-induced QRS widening (a measure of sodium channel blockade) and a decrease in left ventricular contractility.[12]
The following diagram illustrates the proposed signaling pathway for the negative inotropic effects of these drugs.
Experimental Protocols for Assessing Negative Inotropy
A common experimental approach to quantify and compare the negative inotropic effects of cardiovascular drugs involves the use of isolated cardiac tissue preparations.
Key Experimental Methodologies
-
Isolated Papillary Muscle Preparation: This ex vivo model allows for the direct measurement of myocardial contractility in a controlled environment.
-
Tissue Source: Papillary muscles are dissected from the ventricles of animal hearts (e.g., guinea pig, rat).
-
Mounting: The muscle is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).
-
Stimulation: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz) to elicit contractions.
-
Measurement: A force transducer is used to measure the isometric contractile force.
-
Drug Application: After a stabilization period, increasing concentrations of the test compounds (this compound and flecainide) are added to the bath, and the resulting changes in contractile force are recorded.
-
-
Isovolumic Left Ventricular Function: This in vivo method assesses cardiac performance in an intact animal model.
-
Animal Model: Anesthetized, open-chest rats are commonly used.
-
Instrumentation: A catheter is inserted into the left ventricle to measure pressure, and aortic cross-clamping is performed to induce isovolumic contractions.
-
Parameters Measured: Key indices of myocardial function, such as peak left ventricular systolic pressure (LVSP) and the maximum rate of pressure rise (dp/dt max), are recorded.
-
Drug Administration: The drugs are administered intravenously at various doses, and the changes in hemodynamic parameters are measured.
-
The following diagram outlines a typical experimental workflow for assessing negative inotropy.
Conclusion
This compound generally exhibits a more potent negative inotropic effect than flecainide. This difference is evident in both ex vivo and in vivo studies, where this compound causes a greater reduction in myocardial contractility at comparable or lower doses. The primary mechanism for this effect in both drugs is the blockade of L-type calcium channels, which is a critical consideration in their clinical application, especially in patients with compromised left ventricular function. For drug development professionals, understanding these differences is crucial for designing safer antiarrhythmic agents with minimized cardiodepressant side effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of negative inotropic effects of class Ic antiarrhythmic agents: comparative study of the effects of flecainide and pilsicainide on intracellular calcium handling in dog ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Negative inotropic effects of antiarrhythmic drugs: a clinical point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of flecainide induced negative inotropy: An in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flecainide-induced QRS complex widening correlates with negative inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Disopyramide and Verapamil for the Management of Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Disopyramide (B23233) and Verapamil (B1683045), two antiarrhythmic agents with distinct mechanisms of action and clinical applications. The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction and Pharmacological Classification
This compound and Verapamil are established antiarrhythmic drugs used to manage irregular heart rhythms. They belong to different classes of the Vaughan Williams classification system, which categorizes drugs based on their primary electrophysiological effects on the cardiac action potential.
-
This compound is a Class Ia antiarrhythmic agent.[1] Its primary mechanism involves blocking fast sodium channels, which reduces the rate of depolarization (Phase 0) of the cardiac action potential.[2] It is primarily indicated for the treatment of ventricular arrhythmias, such as ventricular tachycardia.[1]
-
Verapamil is a Class IV antiarrhythmic agent.[3] It functions as a non-dihydropyridine calcium channel blocker, primarily targeting L-type calcium channels.[4][5] This action is most pronounced at the sinoatrial (SA) and atrioventricular (AV) nodes, making it effective for controlling ventricular rate in supraventricular tachycardias (SVT), including atrial fibrillation and atrial flutter.[3][4]
Mechanism of Action
The fundamental difference between these two agents lies in the ion channels they target to modulate cardiac electrophysiology.
This compound: As a Class Ia agent, this compound binds to and blocks the fast sodium (Na+) channels responsible for the rapid upstroke of the action potential in cardiac myocytes.[6] This action decreases the upstroke velocity (Vmax) of Phase 0, increases the threshold for excitation, and ultimately slows conduction.[1][7] this compound also has secondary effects, including the inhibition of potassium currents, which prolongs the repolarization phase (Phase 3) and the overall action potential duration (APD).[6] This extended refractory period helps to prevent the re-entry circuits that sustain many arrhythmias.[1] Additionally, this compound exhibits significant anticholinergic (vagolytic) properties.[2][8]
Verapamil: As a Class IV agent, Verapamil inhibits the influx of calcium (Ca2+) ions through L-type (slow) calcium channels.[4][5] These channels are critical for the electrical activity of the SA and AV nodes. By blocking these channels, Verapamil slows the rate of discharge from the SA node (negative chronotropy) and significantly slows conduction through the AV node (negative dromotropy).[4][5] This latter effect is crucial for its clinical use in slowing the ventricular response to rapid atrial arrhythmias.[3] Verapamil also has a negative inotropic effect by reducing calcium availability for myocardial contraction and causes peripheral vasodilation.[4]
Comparative Electrophysiological Effects
The differing mechanisms of this compound and Verapamil translate into distinct changes in electrocardiogram (ECG) and intracardiac intervals. These effects are crucial for their antiarrhythmic actions and contribute to their potential side effects.
| Parameter | This compound Effect | Verapamil Effect | Primary Mechanism |
| Surface ECG | |||
| Heart Rate | Decrease or No Change.[5] Can cause sinus tachycardia due to vagolytic effects.[9] | Decrease.[5] | Vagolytic effect (this compound) vs. SA node inhibition (Verapamil). |
| PR Interval | Prolongs.[2] | Prolongs.[4] | Slowed AV nodal conduction. |
| QRS Duration | Prolongs.[2][10] | No significant change.[11] | Slowed intraventricular conduction (this compound). |
| QT Interval | Prolongs.[12] | No significant change.[11] | Prolonged action potential duration (this compound). |
| Intracardiac (EP Study) | |||
| A-H Interval | No significant change or slight decrease (due to vagolytic effect).[13] | Prolongs significantly.[11] | AV nodal conduction delay (Verapamil). |
| H-V Interval | Prolongs.[10][13] | No significant change.[11] | His-Purkinje system conduction delay (this compound). |
| Atrial ERP | Prolongs.[10][13] | No significant change.[14] | Na+ channel blockade in atrial tissue. |
| Ventricular ERP | Prolongs significantly.[10][13] | Minimal to no effect.[11] | Na+ channel blockade in ventricular tissue. |
| AV Nodal ERP | No significant change.[13] | Prolongs.[4] | Ca2+ channel blockade in AV node. |
ERP: Effective Refractory Period
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and Verapamil for the same arrhythmia are limited. Efficacy is therefore best understood in the context of their primary approved indications.
| Indication | This compound Efficacy | Verapamil Efficacy |
| Ventricular Arrhythmias | Effective in preventing the induction of sustained ventricular tachycardia (VT) or ventricular fibrillation (VF) in approximately one-third of patients in electrophysiology studies.[9] It significantly reduces premature ventricular contractions (PVCs).[15] | Generally not a first-line agent. May be effective in some specific cases of recurrent VT, particularly in patients without structural heart disease and with good left ventricular function.[16] |
| Supraventricular Arrhythmias (SVT) | Not a primary indication; its vagolytic effect can paradoxically increase the ventricular response in atrial flutter or fibrillation.[9] | Highly effective for the acute termination of paroxysmal SVT and for controlling the ventricular rate in atrial fibrillation/flutter by slowing AV nodal conduction.[3][4] |
| Atrial Fibrillation (Rate Control) | Not recommended; may accelerate AV conduction.[8] | Effective for acute and chronic ventricular rate control.[8] Studies show it is comparable to other rate control agents like diltiazem (B1670644).[8][14] |
| Hypertrophic Cardiomyopathy (HOCM) | Used for its potent negative inotropic effect to reduce left ventricular outflow tract (LVOT) obstruction and symptoms.[8] | Can be used for symptom management, but this compound is often considered for more significant outflow obstruction. |
Safety and Adverse Effects Profile
Both medications have significant side effect profiles that require careful patient selection and monitoring.
| Adverse Effect Category | This compound | Verapamil |
| Common Side Effects | Anticholinergic: Dry mouth, urinary retention, blurred vision, constipation.[17] | Cardiovascular/GI: Constipation, dizziness, headache, nausea, hypotension.[15][18] |
| Serious Cardiovascular Effects | Proarrhythmia: Can cause QT prolongation and Torsades de Pointes.[19] Negative Inotropy: May induce or worsen heart failure, especially in patients with pre-existing left ventricular dysfunction.[19][20] | Bradycardia/AV Block: Excessive slowing of heart rate or complete heart block.[21] Hypotension: Due to peripheral vasodilation.[18] Heart Failure: Can worsen heart failure due to its negative inotropic effect.[18] |
| Key Contraindications | Cardiogenic shock, pre-existing second- or third-degree AV block (without a pacemaker), congenital long QT syndrome.[7] | Severe left ventricular dysfunction, hypotension, cardiogenic shock, sick sinus syndrome (without a pacemaker), second- or third-degree AV block (without a pacemaker).[22] |
Experimental Protocols
The evaluation of antiarrhythmic drugs like this compound and Verapamil relies on standardized experimental procedures to ensure data is reproducible and comparable.
A. Intracardiac Electrophysiology (EP) Study
An EP study is an invasive procedure used to assess the heart's electrical system and the effect of drugs on it.[23]
Objective: To measure baseline cardiac electrical intervals and refractory periods and to assess arrhythmia inducibility before and after drug administration.
Methodology:
-
Patient Preparation: The patient fasts for 6-8 hours. Antiarrhythmic medications are typically withheld for at least five half-lives prior to the study.[24] Informed consent is obtained.
-
Catheter Placement: Under local anesthesia and conscious sedation, multipolar electrode catheters are inserted via femoral or other venous access.[24] Catheters are positioned under fluoroscopic guidance at standard locations, including the high right atrium (HRA), His bundle region (HBE), coronary sinus (CS), and right ventricular apex (RVA).[23]
-
Baseline Measurements: Intracardiac electrograms are recorded to measure baseline intervals (PA, AH, HV) and sinus node function (e.g., sinus node recovery time).[23]
-
Programmed Electrical Stimulation (PES): Pacing protocols are initiated from the atrium and ventricle to determine the effective refractory periods (ERP) of the atria, ventricles, and AV node.
-
Arrhythmia Induction: Aggressive stimulation protocols (e.g., burst pacing, multiple extrastimuli) are used to attempt to induce the clinical arrhythmia.
-
Drug Administration: A loading dose of the investigational drug (e.g., intravenous this compound or Verapamil) is administered.
-
Post-Drug Assessment: All baseline measurements and PES protocols are repeated to quantify the drug's effect on conduction, refractoriness, and arrhythmia inducibility.[9]
B. Ambulatory ECG (Holter) Monitoring
Holter monitoring is a non-invasive method for continuously recording cardiac rhythm over a period (typically 24-48 hours) to quantify arrhythmia burden.[25]
Objective: To quantify the frequency of arrhythmias (e.g., PVCs, episodes of non-sustained VT) before and during drug therapy to assess efficacy.[25]
Methodology:
-
Baseline Monitoring: A 24-hour Holter recording is performed during a placebo or no-drug period to establish the baseline frequency and complexity of the arrhythmia.[15]
-
Patient Diary: The patient maintains a diary to correlate symptoms (e.g., palpitations, dizziness) with the ECG recording.
-
Drug Initiation: The patient begins treatment with the study drug at the prescribed dose.
-
On-Treatment Monitoring: After a steady-state concentration of the drug is achieved (typically after several days), a repeat 24-hour Holter recording is performed.[15]
-
Data Analysis: The two recordings are analyzed to compare the total number of ectopic beats, couplets, and runs of tachycardia. A statistically significant reduction in arrhythmia frequency (e.g., >75% reduction in PVCs) is required to demonstrate drug efficacy, accounting for spontaneous variability.[25]
C. Exercise Stress Testing
This test is used to evaluate the effect of a drug on arrhythmias that are induced or exacerbated by physical exertion.[1]
Objective: To assess if the drug can suppress exercise-induced arrhythmias.
Methodology:
-
Preparation: The patient avoids food and caffeine (B1668208) for several hours before the test.[13] A baseline resting 12-lead ECG is recorded.
-
Protocol Selection: A standardized exercise protocol (e.g., Bruce protocol for treadmill) is chosen.[11] The protocol involves progressively increasing stages of workload.
-
Baseline Test: The patient exercises according to the protocol until reaching a target heart rate, symptom limitation, or other termination criteria. ECG and blood pressure are monitored continuously.[7][11]
-
Drug Administration: The patient undergoes a treatment period with the antiarrhythmic drug.
-
Repeat Test: The exercise stress test is repeated under the same protocol while the patient is on the medication.
-
Comparison: The arrhythmia burden, heart rate response, and blood pressure response during the baseline and on-treatment tests are compared to determine drug efficacy.
Summary and Logical Comparison
This compound and Verapamil are fundamentally different antiarrhythmic agents with distinct therapeutic niches and risk profiles. The choice between them is dictated by the specific type of arrhythmia and the patient's underlying cardiac condition.
-
This compound is a potent sodium channel blocker primarily for ventricular arrhythmias . Its utility is limited by significant negative inotropic and anticholinergic side effects.
-
Verapamil is a calcium channel blocker primarily for supraventricular arrhythmias and rate control. Its use is constrained by its negative effects on heart rate, AV conduction, and cardiac contractility.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. How Ambulatory ECG Can Help Monitor Antiarrhythmic Drug Therapy in Afib Patients | GE HealthCare (United Kingdom) [gehealthcare.co.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of verapamil, diltiazem and this compound on sinus function: a comparison with bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound phosphate in the treatment of refractory ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecgwaves.com [ecgwaves.com]
- 8. Comparative Efficacy and Safety of Intravenous Verapamil and Diltiazem for Rate Control in Rapidly Conducted Atrial Fibrillation and Atrial Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: evaluation of electrophysiologic effects and clinical efficacy in patients with sustained ventricular tachycardia or ventricular fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stress test - Mayo Clinic [mayoclinic.org]
- 11. empendium.com [empendium.com]
- 12. drugs.com [drugs.com]
- 13. asnc.org [asnc.org]
- 14. Research Portal [iro.uiowa.edu]
- 15. Comparison of propafenone and this compound for treatment of chronic ventricular arrhythmias: placebo-controlled, double-blind, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of verapamil in chronic, recurrent ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Comparative Efficacy and Safety of Intravenous Verapamil and Diltiazem for Rate Control in Rapidly Conducted Atrial Fibrillation and Atrial Flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Holter Monitoring and Loop Recorders: From Research to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. bhrs.com [bhrs.com]
- 22. Electrophysiologic Study Indications and Evaluation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. heart.org [heart.org]
- 24. Evaluation of antiarrhythmic therapy using Holter monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Efficacy of and adverse effects of this compound. Comparison of capsules, controlled release tablets and placebo in patients with chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Analysis of Disopyramide's Electrophysiological Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of Disopyramide (B23233) across various species, offering valuable insights for preclinical research and drug development. This compound, a Class Ia antiarrhythmic agent, primarily exerts its effects by blocking cardiac sodium and potassium channels.[1] Understanding the species-specific variations in its action is crucial for the accurate interpretation of preclinical data and the prediction of clinical outcomes. This document summarizes key quantitative data, details experimental methodologies, and visually represents the underlying mechanisms and workflows.
Electrophysiological Effects: A Cross-Species Comparison
This compound's primary mechanism of action involves the blockade of fast sodium channels (INa) and certain potassium channels, leading to a prolongation of the action potential duration (APD) and a decrease in conduction velocity in cardiac tissues.[1] However, the magnitude of these effects can vary significantly across different species.
Quantitative Comparison of Electrophysiological Parameters
The following tables summarize the key electrophysiological effects of this compound observed in different species. These values have been compiled from various in vitro and in vivo studies.
Table 1: In Vitro Electrophysiological Effects of this compound on Cardiac Action Potential Duration (APD)
| Species | Preparation | Concentration (µM) | APD Change | Reference(s) |
| Canine | Purkinje Fibers | 10 | Prolonged | [2] |
| Ventricular Muscle | 10 | Increased range of premature APDs | [3] | |
| Rabbit | Ventricular Myocytes | 1-30 | Lengthened | [4] |
| Guinea Pig | Atria | Not specified | Increased effective refractory period | [5] |
| Human | Hypertrophic Cardiomyopathy Cardiomyocytes | 5 | Shortened | [6] |
Table 2: Effects of this compound on Cardiac Ion Channels
| Species | Channel | IC50 / Effect | Reference(s) |
| Rabbit | IKr (rapid delayed rectifier K+ current) | 1.8 µM | [4] |
| Ito (transient outward K+ current) | 14.1 µM | [4] | |
| Sodium Channels | Association rate constant decreased with increased [Na]o | [7][8] |
Table 3: Comparison of this compound with Other Class Ia Antiarrhythmic Drugs
| Drug | Species | Key Electrophysiological Effects | Reference(s) |
| This compound | Canine | Prolonged all cardiac intervals (JTc, QTc, QT) and refractory periods. | [2] |
| Guinea Pig | Increased effective refractory period in atria. | [5] | |
| Quinidine (B1679956) | Canine | Slowed conduction in Purkinje tissue, prolonged ventricular activation, and prolonged atrial refractory period. | [9][10] |
| Sheep | Increased cardiac excitability at normal [K+]o. | [11] | |
| Procainamide (B1213733) | Canine | Reduced automaticity and prolonged repolarization time in Purkinje fibers. | [12] |
| Guinea Pig | Less potent than this compound in antagonizing negative chronotropic effects. | [13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the electrophysiological effects of this compound.
In Vitro Patch-Clamp Electrophysiology
Objective: To measure the effects of this compound on specific ion channels and the action potential characteristics of isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from the desired cardiac tissue (e.g., ventricular or atrial).[14]
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record ionic currents and action potentials.[6][14]
-
Drug Application: this compound is applied to the superfusate at various concentrations. Recordings are taken before and after drug application to determine its effects.[6]
-
Data Analysis: Parameters such as ion channel current amplitude, inactivation kinetics, and action potential duration at different levels of repolarization (APD20, APD50, APD90) are analyzed.[16]
In Vivo Electrophysiology Studies
Objective: To evaluate the effects of this compound on cardiac conduction and refractoriness in a whole-animal model.
Methodology:
-
Animal Model: Anesthetized animals (e.g., dogs, rats) are typically used.[17][18]
-
Catheter Placement: Electrode catheters are inserted into the heart via peripheral veins to record intracardiac electrograms (e.g., His bundle electrogram) and to deliver programmed electrical stimulation.[17]
-
Baseline Measurements: Baseline electrophysiological parameters are recorded, including heart rate, PR interval, QRS duration, and QT interval.[17]
-
Drug Administration: this compound is administered intravenously at escalating doses.[17]
-
Electrophysiological Testing: Programmed electrical stimulation is used to measure parameters such as sinus node recovery time, atrioventricular (AV) nodal conduction, and the effective refractory periods of the atria and ventricles.[19]
-
Data Analysis: Changes in the measured parameters from baseline are analyzed to determine the in vivo electrophysiological effects of the drug.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Figure 1. Simplified signaling pathway of this compound's electrophysiological effects.
Figure 2. Experimental workflow for in vitro patch-clamp studies.
Figure 3. Experimental workflow for in vivo electrophysiology studies.
Conclusion
The electrophysiological effects of this compound exhibit notable variations across different species. While it consistently demonstrates Class Ia antiarrhythmic properties through the blockade of sodium and potassium channels, the precise magnitude of its effects on action potential duration and specific ion currents can differ. These differences are critical considerations for the translation of preclinical findings to clinical applications. This guide provides a foundational comparison to aid researchers in designing and interpreting studies on this compound and other antiarrhythmic agents. Further research is warranted to fully elucidate the molecular basis of these interspecies differences.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Electrophysiological actions of this compound phosphate on canine ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of antiarrhythmic drugs on the premature action potential duration in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative antidysrhythmic profiles of bepridil, amiodarone and this compound in the guinea-pig and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of cardiac sodium channels. Competition between the permeant ion and antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of cardiac sodium channels. Competition between the permeant ion and antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Effects of quinidine sulfate on the balance among active and passive cellular properties that comprise the electrophysiologic matrix and determine excitability in sheep Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlation of the electrophysiological and antiarrhythmic properties of the N-acetyl metabolite of procainamide with plasma and tissue drug concentrations in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticholinergic effects of this compound and quinidine on guinea pig myocardium. Mediation by direct muscarinic receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. benchchem.com [benchchem.com]
- 18. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Disopyramide and Propafenone for Chronic Ventricular Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Disopyramide (B23233) and Propafenone (B51707), two antiarrhythmic agents used in the management of chronic ventricular arrhythmias. The information presented is collated from various clinical studies to assist in research, drug development, and clinical trial design.
Mechanism of Action
This compound is a Class Ia antiarrhythmic drug, while Propafenone is classified as a Class Ic agent.[1] Both primarily function by blocking sodium channels in the cardiac myocytes, which are crucial for the initiation and propagation of the cardiac action potential.[2][3]
This compound (Class Ia):
-
Moderately blocks the fast sodium channels, which decreases the rate of rise (Phase 0) of the action potential.[4][5]
-
It also inhibits potassium currents, leading to a prolongation of the repolarization phase (Phase 3).[4]
-
This dual action extends the duration of the action potential and the effective refractory period.[4]
-
Additionally, this compound exhibits anticholinergic (vagolytic) properties.[3]
Propafenone (Class Ic):
-
Strongly blocks the fast sodium channels, causing a more pronounced reduction in the rate of rise of the action potential compared to Class Ia agents.[2][6]
-
It has little to no effect on the duration of the action potential and the refractory period.[6]
-
Propafenone also possesses weak beta-adrenergic blocking activity.[2]
Comparative Efficacy
Clinical trials have demonstrated the efficacy of both this compound and Propafenone in suppressing chronic ventricular arrhythmias, with some studies suggesting a higher efficacy for Propafenone.
| Efficacy Endpoint | This compound | Propafenone | Study Details |
| Reduction in Premature Ventricular Contractions (PVCs) | |||
| >70% reduction | 9 of 15 patients | 11 of 14 patients | Double-blind, placebo-controlled, crossover study in 16 patients with frequent and complex PVCs. Dosing: this compound 600 mg/day, Propafenone 900 mg/day.[7] |
| >80% reduction | 16 of 38 patients (43%) | 22 of 38 patients (59%) | Randomized, single-blind, crossover study in 38 patients with symptomatic PVCs. Dosing: this compound 400 mg/day, Propafenone 600 mg/day.[8] |
| >80% reduction | 2 of 9 patients | 5 of 9 patients | Double-blind, randomized crossover trial in 10 patients with chronic ventricular arrhythmias. Dosing: this compound 600 mg/day, Propafenone 900 mg/day.[9] |
| Abolition of Non-sustained Ventricular Tachycardia (VT) | 3 of 5 patients | 6 of 6 patients | Double-blind, placebo-controlled, crossover study in 16 patients.[7] |
| 5 of 9 patients | 8 of 11 patients | Randomized, single-blind, crossover study in 38 patients.[8] | |
| Suppression of Complex PVCs | 9 of 14 patients | 11 of 14 patients | Double-blind, placebo-controlled, crossover study in 16 patients.[7] |
| 9 of 12 patients (50% reduction with suppression of complex forms) | 11 of 12 patients (50% reduction with suppression of complex forms) | Long-term monitoring study in 12 patients with complex PVCs. Dosing: this compound 600 mg/day, Propafenone 900 mg/day.[10] |
Safety and Tolerability Profile
The side effect profiles of this compound and Propafenone differ, primarily due to this compound's anticholinergic effects and Propafenone's beta-blocking activity.
| Adverse Effect | This compound | Propafenone | Study Details |
| Overall Incidence of Side Effects | 8 of 16 patients | 4 of 16 patients | Double-blind, placebo-controlled, crossover study.[7] |
| More frequent | Less frequent | Randomized, single-blind, crossover study in 38 patients.[8] | |
| Anticholinergic Effects (Dry Mouth, Micturition Disturbances) | More common and statistically significant (p<0.01 for dry mouth, p<0.001 for micturition disturbances) | Less common | Randomized, single-blind, crossover study in 38 patients.[8] |
| Dysuria in 2 patients | - | Double-blind, placebo-controlled, randomized crossover study in 20 patients.[11] | |
| Cardiovascular Side Effects | |||
| Proarrhythmic Effect | 3 patients | 1 patient | Randomized, single-blind, crossover study in 38 patients.[8] |
| Heart Failure | 2 patients developed heart failure | - | Randomized, double-blind study for maintenance of sinus rhythm after cardioversion.[12] |
| Other Side Effects | Photophobia | Visual disturbances, epigastric discomfort, changes in taste perception, transient atrioventricular block | Double-blind, randomized crossover trial in 10 patients.[9] |
| Gastrointestinal symptoms leading to dropout in 2 patients | Nausea in 1 patient | Randomized double-blind crossover placebo-controlled trial in 16 patients.[13] |
Experimental Protocols
The following is a synthesized experimental protocol based on the methodologies of several comparative clinical trials of this compound and Propafenone for chronic ventricular arrhythmias.
1. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover design is frequently employed.[7][13]
-
This design allows for within-patient comparisons of both active drugs and placebo, minimizing inter-individual variability.
2. Patient Population:
-
Inclusion criteria typically include patients with chronic, stable, and frequent ventricular arrhythmias, often defined as a minimum number of PVCs per hour (e.g., >30 PVCs/hour) documented by 24-hour Holter monitoring.[11]
-
Patients with complex ventricular arrhythmias (e.g., couplets, non-sustained VT) are also included.[7][10]
-
Exclusion criteria often encompass significant structural heart disease (unless it is the substrate for the arrhythmia being studied), severe heart failure, significant conduction system disease (e.g., second- or third-degree AV block without a pacemaker), and known hypersensitivity to the study drugs.[4]
3. Treatment Protocol:
-
Washout Period: A drug-free period is implemented before the study to eliminate the effects of any prior antiarrhythmic medications.
-
Placebo Run-in: A single-blind or double-blind placebo period is often used to establish a stable baseline of arrhythmia frequency.[11]
-
Randomization and Treatment Arms: Patients are randomly assigned to a treatment sequence (e.g., this compound then Propafenone, or Propafenone then this compound), with a placebo arm included.[7]
-
Dosing:
-
Crossover: After the first treatment period and a subsequent washout period, patients are crossed over to the alternate treatment.
4. Efficacy and Safety Assessment:
-
Primary Efficacy Endpoint: The primary measure of efficacy is typically the reduction in the frequency of PVCs and complex ventricular arrhythmias, as assessed by 24-hour Holter monitoring at baseline and at the end of each treatment period.[7][8][10]
-
Secondary Efficacy Endpoints: These may include the complete abolition of non-sustained VT and the suppression of specific forms of complex ectopy.[7]
-
Safety Monitoring: Continuous monitoring for adverse events is conducted throughout the study. This includes clinical evaluation, 12-lead electrocardiograms (ECGs) to assess for changes in PR, QRS, and QTc intervals, and laboratory tests.[9]
Visualizations
Caption: Vaughan Williams Classification of Antiarrhythmic Drugs.
Caption: Comparative Mechanism of Action.
Caption: Typical Experimental Workflow for a Crossover Study.
References
- 1. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 6. partone.litfl.com [partone.litfl.com]
- 7. Comparison of propafenone and this compound for treatment of chronic ventricular arrhythmias: placebo-controlled, double-blind, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propafenone versus this compound for treatment of chronic symptomatic ventricular arrhythmias. A multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propafenone versus this compound: a double-blind randomized crossover trial in patients presenting chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the efficacy of propafenone versus this compound for complex premature ventricular contractions. Evaluation with long-term monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. Propafenone versus this compound for maintenance of sinus rhythm after electrical cardioversion of chronic atrial fibrillation: a randomized, double-blind study. PRODIS Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of propafenone and this compound in the treatment of ventricular premature complexes: a randomized double blind crossover placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the inhibitory concentration (IC50) of Disopyramide on hERG channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the inhibitory concentration (IC50) of Disopyramide on the human Ether-à-go-go-Related Gene (hERG) potassium channel. A critical aspect of preclinical cardiac safety assessment is understanding a drug's potential to block the hERG channel, which can lead to life-threatening cardiac arrhythmias. This document offers a comparative overview of this compound's hERG inhibitory potency against other known hERG inhibitors, supported by detailed experimental protocols and visualizations of key molecular interactions and experimental workflows.
This compound's hERG Inhibition: A Quantitative Comparison
This compound, a Class Ia antiarrhythmic agent, exhibits a moderate potency in inhibiting the hERG channel. Its inhibitory activity is stereoselective, with the S(+) enantiomer being a more potent blocker than the R(-) enantiomer. The IC50 value for racemic this compound is approximately 7.3 µM.
Below is a table comparing the hERG IC50 values of this compound with a range of other known hERG inhibitors. This data, obtained from whole-cell patch-clamp experiments on mammalian cells (HEK 293 or CHO) stably expressing the hERG channel at physiological temperatures (35-37°C), allows for a direct comparison of relative potencies.
| Compound | Class/Primary Use | hERG IC50 (µM) |
| This compound (racemic) | Antiarrhythmic (Class Ia) | 7.3 |
| This compound (S+) | Antiarrhythmic (Class Ia) | 3.9 |
| This compound (R-) | Antiarrhythmic (Class Ia) | 12.9 |
| Dofetilide | Antiarrhythmic (Class III) | 0.007 - 0.069 |
| Terfenadine | Antihistamine | 0.031 - 1.885 |
| Cisapride | Gastroprokinetic agent | 0.007 - 1.518 |
| Sertindole | Antipsychotic | 0.024 - 0.353 |
| Astemizole | Antihistamine | 0.001 - 0.059 |
| Quinidine | Antiarrhythmic (Class Ia) | 0.716 |
| Verapamil | Calcium channel blocker | 0.94 |
| Amiodarone | Antiarrhythmic (Class III) | 0.118 |
| Haloperidol | Antipsychotic | ~1.0 |
| Pimozide | Antipsychotic | 0.018 |
| Moxifloxacin | Antibiotic | 143 - 196 |
| Sotalol | Beta-blocker, Antiarrhythmic | >30 |
Experimental Protocol: Determining hERG IC50 via Whole-Cell Patch-Clamp
The "gold standard" for assessing a compound's effect on the hERG channel is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the hERG channels in the membrane of a single cell.
I. Cell Preparation
-
Cell Culture: Use a mammalian cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, that is stably transfected with the human hERG cDNA. Culture the cells in a suitable medium supplemented with fetal bovine serum and a selection antibiotic to ensure continued hERG expression. Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Dissociation: For electrophysiological recording, detach the cells from the culture dish using a non-enzymatic cell dissociation solution to ensure cell health. Resuspend the cells in an extracellular solution.
II. Solutions and Reagents
-
Intracellular Solution (in mM): 120 KCl, 1.75 MgCl₂, 5.374 CaCl₂, 10 EGTA, 10 HEPES, 4 Na₂-ATP. Adjust pH to 7.2 with KOH.
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Make serial dilutions in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to minimize solvent effects.
III. Electrophysiological Recording
-
Establish Whole-Cell Configuration: Using a glass micropipette with a tip resistance of 2-5 MΩ filled with the intracellular solution, form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the characteristic hERG tail current. This tail current is the primary measure of hERG channel activity.
-
Data Acquisition: Record the membrane currents using a patch-clamp amplifier and appropriate data acquisition software.
IV. Data Analysis
-
Baseline Recording: Record stable baseline hERG currents in the vehicle control (extracellular solution with DMSO).
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.
-
Positive Control: At the end of each experiment, apply a known potent hERG blocker (e.g., Dofetilide or E-4031) to confirm the identity of the recorded current as hERG and to determine the baseline noise level.
-
IC50 Calculation: Measure the peak amplitude of the hERG tail current at each compound concentration. Calculate the percentage of current inhibition relative to the control. Plot the percentage inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.
Visualizing Key Processes and Interactions
To better understand the experimental process and the molecular basis of this compound's action, the following diagrams are provided.
Caption: Workflow for determining hERG IC50 using the whole-cell patch-clamp technique.
Comparative efficacy of Disopyramide and Mexiletine in canine arrhythmia models
A Comparative Guide to the Efficacy of Disopyramide (B23233) and Mexiletine (B70256) in Canine Arrhythmia Models
For researchers and drug development professionals, understanding the comparative efficacy and electrophysiological effects of antiarrhythmic drugs in preclinical models is paramount. This guide provides a detailed comparison of this compound (a Class Ia antiarrhythmic) and Mexiletine (a Class Ib antiarrhythmic) in canine models of ventricular arrhythmia, supported by experimental data.
Electrophysiological Effects: A Head-to-Head Comparison
A study directly comparing the electrophysiological effects of intravenously administered this compound and Mexiletine in anesthetized dogs with 5-6 day-old left ventricular myocardial infarcts provides key insights into their distinct mechanisms of action.[1][2]
Table 1: Comparative Electrophysiological Effects of this compound and Mexiletine in a Canine Myocardial Infarction Model [1][2]
| Parameter | This compound (2 and 5 mg/kg) | Mexiletine (2 mg/kg) | Mexiletine (8 mg/kg) |
| Conduction | |||
| St-A Interval | - | Modest Increase | - |
| His-Purkinje System (HV Interval) | Prolonged | No significant change | Slowed conduction |
| Ventricular Myocardium (QRS Duration) | Prolonged | No significant change | Slowed conduction |
| Repolarization | |||
| JTc Interval | Prolonged | - | - |
| QTc Interval | Prolonged | - | - |
| QT Interval (during pacing) | Prolonged | - | - |
| Ventricular Repolarization | - | Slight shortening | - |
| Refractoriness | |||
| Atrial Refractory Period | Prolonged | - | - |
| Ventricular Refractory Period | Prolonged | - | - |
Note: A '-' indicates that the parameter was not reported or not significantly affected at the specified dose in the comparative study.
Another study in halothane-anesthetized beagle dogs assessed the effects of high doses of this compound (3.0 mg/kg over 10 min) and Mexiletine (3.0 mg/kg over 30s) on the terminal repolarization process.[3]
Table 2: Effects on Monophasic Action Potential Duration (MAP90) and Effective Refractory Period (ERP) [3]
| Drug | Effect on MAP90 | Effect on ERP | Impact on Terminal Repolarization |
| This compound | Prolonged | Prolonged (to a similar extent as MAP90) | Displaced backward, creating a potential proarrhythmic substrate |
| Mexiletine | Shortened | Prolonged | Disappearance of the terminal repolarization period, potentially preventing premature excitation |
Comparative Efficacy in Arrhythmia Suppression
While direct head-to-head efficacy studies are limited, data from various canine arrhythmia models allow for a comparative assessment of this compound and Mexiletine in suppressing ventricular arrhythmias.
This compound Efficacy
In a canine model of digitalis-induced triggered ventricular arrhythmia, this compound at doses of 0.3 and 1 mg/kg (i.v.) was effective in suppressing ventricular ectopic beats in a dose-dependent manner.[4] In conscious dogs 3 to 8 days after experimental myocardial infarction, intravenous this compound (plasma level 3.7 +/- 1.6 µg/ml) prevented the induction of sustained ventricular tachycardia (VT) in 1 of 4 dogs and nonsustained VT in 3 of 7 dogs.[5] Furthermore, it increased the VT cycle length by over 30% in some of the remaining animals.[5]
Mexiletine Efficacy
Mexiletine has been shown to be effective in various canine ventricular arrhythmia models. The minimum effective plasma concentrations to suppress arrhythmias were found to be 1.8 +/- 0.6 µg/ml for digitalis-induced, 3.7 +/- 0.9 µg/ml for adrenaline-induced, 1.9 +/- 0.3 µg/ml for 24-h coronary ligation-induced, and 2.2 +/- 0.4 µg/ml for 48-h coronary ligation-induced arrhythmias.[6] In a canine model of LQT3 syndrome, Mexiletine attenuated transmural dispersion of repolarization and prevented the induction of ventricular tachyarrhythmias.[7]
Table 3: Summary of Efficacy in Different Canine Arrhythmia Models
| Drug | Arrhythmia Model | Key Efficacy Findings | Reference |
| This compound | Digitalis-induced triggered arrhythmia | Dose-dependent suppression of ventricular ectopic beats. | [4] |
| Post-myocardial infarction (reentrant VT) | Prevented VT induction in a subset of animals and slowed VT rate in others. | [5] | |
| Mexiletine | Digitalis-induced arrhythmia | Effective at a plasma concentration of 1.8 +/- 0.6 µg/ml. | [6] |
| Coronary ligation-induced arrhythmia | Effective at plasma concentrations of 1.9-2.2 µg/ml. | [6] | |
| LQT3 syndrome model | Prevented ventricular tachyarrhythmias. | [7] |
Experimental Protocols
Myocardial Infarction Model for Electrophysiological Comparison[1][2]
-
Animal Model: Anesthetized dogs.
-
Infarction Induction: 5-6 day-old left ventricular myocardial infarcts were created. The specific method of infarction induction (e.g., coronary artery ligation) is a standard procedure in such studies.
-
Drug Administration: this compound (2 and 5 mg/kg) and Mexiletine (2 and 8 mg/kg) were administered intravenously.
-
Data Collection: Electrophysiological parameters were measured, including St-A, AH, HV, and QRS intervals, as well as atrial and ventricular refractory periods.
Digitalis-Induced Arrhythmia Model[4]
-
Animal Model: In vivo canine model.
-
Arrhythmia Induction: Ventricular arrhythmias were triggered by ventricular stimulation during the administration of low doses of ouabain (B1677812) (a digitalis glycoside).
-
Drug Administration: this compound was administered intravenously at doses of 0.3 and 1 mg/kg.
-
Efficacy Assessment: The suppression of triggered ventricular ectopic beats was evaluated.
Post-Myocardial Infarction Reentrant VT Model[5]
-
Animal Model: Conscious dogs, 3 to 8 days after experimental myocardial infarction.
-
Arrhythmia Induction: Programmed ventricular stimulation was used to induce reentrant ventricular tachyarrhythmias.
-
Drug Administration: this compound was administered intravenously to achieve a plasma level of 3.7 +/- 1.6 µg/ml.
-
Efficacy Assessment: The prevention of VT induction and changes in the VT cycle length were measured.
Visualizing Mechanisms and Workflows
Caption: Experimental workflow for comparing antiarrhythmic drugs.
Caption: Simplified mechanism of action for this compound and Mexiletine.
References
- 1. Comparison of the electrophysiological effects of Org 7797, this compound, mexiletine and propafenone in anaesthetized dogs with myocardial infarcts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the electrophysiological effects of Org 7797, this compound, mexiletine and propafenone in anaesthetized dogs with myocardial infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and mexiletine on the terminal repolarization process of the in situ heart assessed using the halothane-anesthetized in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of lidocaine, this compound and verapamil on the in vivo triggered ventricular arrhythmia in digitalized canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of this compound on potential reentrant pathways and ventricular tachyarrhythmias in conscious dogs during the late post-myocardial infarction phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic plasma concentrations of mexiletine on canine ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ventricular tachyarrhythmias in a canine model of LQT3: arrhythmogenic effects of sympathetic activity and therapeutic effects of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Validation of Disopyramide's Therapeutic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Disopyramide (B23233) against other alternatives in the management of cardiac arrhythmias and hypertrophic cardiomyopathy. The content is supported by experimental data from various preclinical models, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
I. Efficacy in Preclinical Models of Ventricular Arrhythmia
This compound, a Class Ia antiarrhythmic agent, has been extensively evaluated in preclinical models of ventricular arrhythmia, demonstrating its efficacy in suppressing and preventing ventricular tachyarrhythmias. These studies often involve the induction of arrhythmias in animal models to test the therapeutic potential of the drug.
A. Comparative Efficacy Data
The following table summarizes the quantitative data from preclinical studies comparing this compound with a placebo and other antiarrhythmic agents in various arrhythmia models.
| Preclinical Model | Drug/Treatment | Dosage | Key Efficacy Endpoint | Result | Citation |
| Ouabain-induced ventricular arrhythmia in dogs | This compound | 0.3 and 1 mg/kg, i.v. | Suppression of triggered ventricular ectopic beats | Effective in a dose-dependent fashion | [1] |
| Verapamil (B1683045) | 0.2 mg/kg, i.v. | Suppression of triggered ventricular ectopic beats | Ineffective | [1] | |
| Lidocaine | 1 and 3 mg/kg, i.v. | Suppression of triggered ventricular ectopic beats | Effective in a dose-dependent fashion | [1] | |
| Canine ventricular muscle fibers (in vitro) | This compound | 10 µg/ml | Change in the range of premature action potential durations (APDs) | Increased the range by 17-53% | [2] |
| Quinidine (B1679956) | 10 µg/ml | Change in the range of premature action potential durations (APDs) | Increased the range by 17-53% | [2] | |
| Lidocaine | 4 and 8 µg/ml | Change in the range of premature action potential durations (APDs) | Decreased the range by 26-52% | [2] | |
| Mexiletine | 8 µg/ml | Change in the range of premature action potential durations (APDs) | Decreased the range by 26-52% | [2] | |
| Flecainide (B1672765) | 2 and 4 µg/ml | Change in the range of premature action potential durations (APDs) | Decreased the range by 26-52% | [2] | |
| Procainamide | 50 µg/ml | Change in the range of premature action potential durations (APDs) | No significant change | [2] |
B. Experimental Protocols
1. Ouabain-Induced Arrhythmia in Guinea Pigs
-
Objective: To induce cardiac arrhythmias to test the efficacy of antiarrhythmic drugs.
-
Animal Model: Male Hartley guinea pigs (300-400 g).
-
Procedure:
-
The guinea pigs are anesthetized.
-
The right jugular vein is cannulated for drug infusion.
-
Limb lead II ECG is recorded continuously.
-
Ouabain (B1677812) solution (e.g., 80 µg/ml) is infused continuously at a fixed rate (e.g., 100 µ g/min ).
-
The dose of ouabain required to induce ventricular premature beats (VPB), ventricular tachycardia (VT), ventricular fibrillation (VF), and cardiac arrest (CA) is determined.
-
The test compound (e.g., this compound) or vehicle is administered intravenously at a set time before the ouabain infusion.
-
-
Endpoint: The amount of ouabain required to induce arrhythmias in the presence and absence of the test drug is compared.[3][4]
2. In Vivo Triggered Ventricular Arrhythmia in Digitalized Canine Heart
-
Objective: To create a model of digitalis-induced triggered ventricular arrhythmias.
-
Animal Model: Dogs.
-
Procedure:
-
The animals are anesthetized and instrumented for ECG and blood pressure monitoring.
-
A low dose of ouabain is administered to sensitize the myocardium.
-
Ventricular stimulation is performed to trigger ventricular ectopic beats.
-
The coupling interval of the first ectopic beat is measured at different stimulation rates.
-
Test drugs (e.g., this compound, verapamil, lidocaine) are administered intravenously to assess their ability to suppress the triggered arrhythmias.
-
-
Endpoint: The efficacy of the drugs in suppressing the induced ventricular ectopic beats is evaluated in a dose-dependent manner.[1]
II. Efficacy in Preclinical Models of Hypertrophic Cardiomyopathy (HCM)
This compound's potent negative inotropic effect makes it a therapeutic option for obstructive hypertrophic cardiomyopathy (HCM). Preclinical studies have validated its ability to reduce the left ventricular outflow tract (LVOT) gradient.
A. Comparative Efficacy Data
The following table presents data from a study on isolated cardiomyocytes from patients with obstructive HCM, demonstrating the direct effects of this compound on cellular function.
| Experimental Model | Drug/Treatment | Concentration | Key Efficacy Endpoint | Result | Citation |
| Isolated cardiomyocytes from obstructive HCM patients | This compound | 5 µmol/l | Reduction in Ca2+ transients and force | Lowered Ca2+ transients and force | [5] |
| Change in Action Potential Duration | Reduced action potential duration | [5] | |||
| Rate of arrhythmic afterdepolarizations | Reduced the rate of afterdepolarizations | [5] |
B. Experimental Protocols
1. In Vitro Studies on Isolated Cardiomyocytes from HCM Patients
-
Objective: To investigate the cellular and molecular mechanisms of this compound's action in HCM.
-
Tissue Source: Septal myectomy samples from patients with obstructive HCM.
-
Procedure:
-
Isolation of single ventricular cardiomyocytes from the surgical samples.
-
For electrophysiological studies, a perforated patch whole-cell current clamp is used to measure membrane potential, and a whole-cell ruptured patch voltage clamp is used to record ion currents (peak and late Na+ current, L-type Ca2+ current, and delayed rectifier K+ current).
-
Simultaneous monitoring of intracellular Ca2+ variations using a fluorescent dye.
-
For contractile studies, intact trabeculae are mounted between a force transducer and a motor to record isometric force.
-
This compound (e.g., 5 µmol/l) is applied to the preparations, and measurements are taken before, during, and after drug exposure.
-
-
Endpoints: Changes in action potential duration, ion channel currents, calcium transients, and contractile force in the presence of this compound.[5]
III. Negative Inotropic Effect
A key pharmacological property of this compound is its negative inotropic effect, which contributes to its therapeutic efficacy in HCM but can be a concern in patients with heart failure.
A. Comparative Efficacy Data
The following table summarizes the dose-dependent negative inotropic effects of this compound compared to other Class I antiarrhythmic drugs in an in vivo rat model.
| Preclinical Model | Drug/Treatment | Dosage (i.v.) | Peak Left Ventricular Isovolumic Pressure (LVSP) (% of control) | Peak Isovolumic dP/dt max (% of control) | Citation |
| Open-chest rats | This compound | 4 mg/kg | 88 ± 4% | 64 ± 7% | [6] |
| 8 mg/kg | 81 ± 4% | 50 ± 8% | [6] | ||
| Flecainide | 8 mg/kg | 85 ± 3% | 45 ± 5% | [6] | |
| Quinidine | 5 mg/kg | 91 ± 3% | 80 ± 5% | [6] | |
| 10 mg/kg | 92 ± 1% | 74 ± 6% | [6] | ||
| Anesthetized dogs | This compound | 1 mg/kg | Reduced contractile force by 42% | - | [7] |
| Quinidine | 5, 10, or 15 mg/kg | Less than half the reduction seen with 1 mg/kg this compound | - | [7] |
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathway of this compound's Antiarrhythmic Effect
The primary mechanism of action of this compound involves the blockade of voltage-gated sodium channels (Nav1.5) and, to a lesser extent, the delayed rectifier potassium current (IKr) in cardiomyocytes.
Caption: Mechanism of this compound's antiarrhythmic action.
B. Experimental Workflow for Preclinical Evaluation of Antiarrhythmic Drugs
The following diagram illustrates a typical workflow for the preclinical assessment of a novel antiarrhythmic compound like this compound.
Caption: Preclinical evaluation workflow for antiarrhythmic drugs.
References
- 1. Effects of lidocaine, this compound and verapamil on the in vivo triggered ventricular arrhythmia in digitalized canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of antiarrhythmic drugs on premature action potential duration in canine ventricular muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpp.com [ijpp.com]
- 4. Effect of Na+/Ca2+ exchange inhibitor, KB-R7943 on ouabain-induced arrhythmias in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative inotropic effect of class-I-antiarrhythmic drugs: comparison of flecainide with this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Side Effect Profiles of Disopyramide and other Class Ia Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the Class Ia antiarrhythmic drugs: Disopyramide (B23233), Quinidine, and Procainamide (B1213733). The information is supported by available experimental data to assist in research and drug development.
Class Ia antiarrhythmic agents exert their therapeutic effects primarily by blocking the fast inward sodium channels (INa) in cardiac myocytes, leading to a decreased rate of depolarization of the action potential.[1] However, their use is often limited by a narrow therapeutic index and a significant risk of adverse effects.[2] These side effects can be broadly categorized into cardiac and extracardiac effects, with notable differences among the agents in this class.
Mechanism of Action and Side Effects: A Common Ground with Divergent Paths
All three agents—this compound, Quinidine, and Procainamide—share the primary mechanism of sodium channel blockade. This action, while crucial for their antiarrhythmic efficacy, also contributes to their proarrhythmic potential by slowing conduction velocity. Additionally, they all have the potential to prolong the QT interval by blocking potassium channels, which increases the risk of Torsades de Pointes, a life-threatening ventricular arrhythmia.[3]
The divergence in their side effect profiles arises from their differing affinities for other receptors and their unique metabolic pathways. This compound is particularly known for its potent anticholinergic (muscarinic receptor blocking) activity and significant negative inotropic (myocardial depressant) effects.[2] Quinidine is infamous for its gastrointestinal side effects and a syndrome known as cinchonism.[4] Procainamide's long-term use is limited by a high incidence of a drug-induced lupus erythematosus-like syndrome.[5][6]
Quantitative Comparison of Side Effect Incidence
The following table summarizes the available quantitative data on the incidence of key side effects for this compound, Quinidine, and Procainamide. It is important to note that this data is compiled from various studies with different patient populations and methodologies, which may affect direct comparability.
| Side Effect Category | Side Effect | This compound | Quinidine | Procainamide |
| Anticholinergic | Dry Mouth, Urinary Hesitancy, Blurred Vision | Common (up to 20% in one study)[7] | Mild to Moderate | Minimal |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | Less Common | Common (up to 30%)[4] | Common |
| Cardiovascular | Negative Inotropic Effect | Significant | Mild to Moderate | Mild |
| Proarrhythmia | Moderate Risk | Moderate Risk | Moderate Risk | |
| Hypotension | Possible (13% in one IV study)[8] | Possible | Possible | |
| Immunologic | Drug-Induced Lupus | Rare | Rare | High (approx. 20% with long-term use)[5][6] |
| Neurological | Cinchonism (tinnitus, headache, dizziness) | No | Yes | No |
Detailed Side Effect Profiles
This compound
This compound's side effect profile is dominated by its strong anticholinergic properties, which can lead to dry mouth, urinary retention, blurred vision, and constipation.[9] These effects are often the primary reason for discontinuation of the drug. A study on patients with obstructive hypertrophic cardiomyopathy reported that 20% of patients initiated on 300 mg of this compound daily developed side effects, predominantly anticholinergic ones.[7] Furthermore, this compound exhibits the most pronounced negative inotropic effect among the Class Ia antiarrhythmics, which can lead to or worsen heart failure in susceptible individuals.[10]
Quinidine
Quinidine is most frequently associated with gastrointestinal intolerance, with nausea, vomiting, and diarrhea being very common.[4] These side effects can occur in up to 30% of patients.[4] Another characteristic adverse effect of Quinidine is cinchonism, a syndrome that includes tinnitus, headache, dizziness, and blurred vision.[11] Proarrhythmia is also a significant concern.
Procainamide
The most distinctive and limiting side effect of long-term Procainamide therapy is the development of a drug-induced lupus erythematosus-like syndrome, which can occur in approximately 20% of patients.[5][6] This syndrome is characterized by arthralgia, myalgia, fever, and serositis.[12] While generally reversible upon discontinuation of the drug, it necessitates regular monitoring. Gastrointestinal side effects are also common with Procainamide.[13]
Experimental Protocols for Assessing Key Side Effects
Assessment of Anticholinergic Effects
A common method to quantify anticholinergic side effects in a clinical setting involves the measurement of physiological parameters affected by muscarinic receptor blockade.
-
Measurement of Salivary Flow: A standardized method involves collecting saliva over a set period before and after drug administration. The volume or weight of the collected saliva provides an objective measure of xerostomia (dry mouth).
-
Pupillometry: Changes in pupil diameter can be measured using a pupillometer to assess the drug's effect on accommodation and light reflexes.
-
Symptom Questionnaires: Standardized questionnaires can be used to subjectively assess the severity of anticholinergic symptoms such as dry mouth, blurred vision, constipation, and urinary hesitancy as reported by the patient.
Evaluation of Negative Inotropic Effects
Several methods are employed to assess the myocardial depressant effects of these drugs.
-
Echocardiography: Transthoracic echocardiography can be used to measure changes in left ventricular ejection fraction (LVEF), fractional shortening, and other indices of systolic function before and after drug administration.
-
Systolic Time Intervals (STIs): This non-invasive technique measures the phases of systole from the ECG and phonocardiogram. An increase in the pre-ejection period (PEP) to left ventricular ejection time (LVET) ratio (PEP/LVET) is indicative of a negative inotropic effect.[14]
-
Invasive Hemodynamic Monitoring: In a research or critical care setting, a pulmonary artery catheter can be used to measure cardiac output, stroke volume, and pulmonary capillary wedge pressure to directly assess changes in cardiac performance.
-
End-Systolic Pressure-Volume Relationship (ESPVR): Considered a load-independent measure of myocardial contractility, this method involves generating pressure-volume loops at different afterloads to determine the slope of the end-systolic pressure-volume relationship. A decrease in the slope indicates a negative inotropic effect.[15]
Proarrhythmic Risk Assessment
Evaluating the proarrhythmic potential of these drugs is a critical component of their safety profiling.
-
Electrocardiogram (ECG) Monitoring: Continuous 12-lead ECG or Holter monitoring is essential to detect changes in the QRS duration and QT interval. QT prolongation is a key surrogate marker for the risk of Torsades de Pointes.
-
Electrophysiological Studies (EPS): Invasive EPS can be performed to assess the drug's effect on various electrophysiological parameters, including refractory periods of different cardiac tissues and the inducibility of ventricular arrhythmias through programmed electrical stimulation.[16][17]
-
In Vitro Ion Channel Studies: Patch-clamp techniques on isolated cardiomyocytes or cell lines expressing specific cardiac ion channels can be used to determine the drug's potency in blocking sodium, potassium, and calcium channels, providing a mechanistic understanding of its proarrhythmic potential.
Conclusion
This compound, Quinidine, and Procainamide, as Class Ia antiarrhythmics, present a complex interplay of therapeutic benefits and adverse effects. A thorough understanding of their distinct side effect profiles is paramount for informed decision-making in both clinical and research settings. This compound's prominent anticholinergic and negative inotropic effects, Quinidine's gastrointestinal intolerance, and Procainamide's risk of inducing a lupus-like syndrome are key differentiating factors. The choice of agent, therefore, requires careful consideration of the individual patient's comorbidities and a comprehensive risk-benefit analysis. Further head-to-head clinical trials with standardized methodologies are needed to provide more definitive quantitative comparisons of their side effect incidences.
References
- 1. partone.litfl.com [partone.litfl.com]
- 2. Poisoning due to class IA antiarrhythmic drugs. Quinidine, procainamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. What is drug-induced lupus? | Lupus Foundation of America [lupus.org]
- 6. SLE: idiopathic or drug-induced? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The antiarrhythmic effect of intravenous this compound in an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anticholinergic side effects of this compound and controlled-release this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Negative inotropic effects of antiarrhythmic drugs: a clinical point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of Quinidine Sulfate? [synapse.patsnap.com]
- 12. Drug-induced lupus erythematosus - Wikipedia [en.wikipedia.org]
- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 14. Systolic time intervals in evaluation of the negative inotropic effect after single oral doses of mexiletine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Techniques for assessing inotropic effects of drugs in patients with heart failure: application to the evaluation of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophysiologic Study Indications and Evaluation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Electrophysiology study protocol | PPTX [slideshare.net]
A Comparative Analysis of Disopyramide and Ethmozine for the Management of Complex Ventricular Arrhythmias
In the landscape of antiarrhythmic therapeutics, the choice between agents for the suppression of complex ventricular arrhythmias is a critical decision for clinicians and a key area of investigation for researchers. This guide provides a detailed comparison of two such agents, Disopyramide (B23233) and Ethmozine (moricizine), focusing on their relative efficacy, safety profiles, and the experimental frameworks used to evaluate them.
Efficacy in Suppressing Ventricular Arrhythmias
Clinical investigations have demonstrated that both this compound and Ethmozine are effective in reducing the frequency of ventricular premature complexes (VPCs), a common form of complex ventricular arrhythmia. However, studies indicate a notable superiority of Ethmozine in achieving near-complete suppression of these arrhythmias.
In a placebo-controlled, double-blind, crossover study involving 27 patients with frequent VPCs (≥40 per hour), Ethmozine was found to be more effective than this compound.[1][2] While both drugs significantly reduced VPCs compared to placebo, Ethmozine achieved a near-total abolition of VPCs in 30% of patients, an outcome not observed with this compound.[2] Furthermore, at a therapeutic goal of 80% reduction in VPCs, Ethmozine was effective in 56% of patients, compared to only 22% for this compound.[2]
Another comparative study reinforced these findings, showing that Ethmozine (750 mg/day) reduced the overall number of ventricular extrasystoles by 81%, while this compound (600 mg/day) resulted in a 72% reduction.[3] This study also highlighted that Ethmozine was effective in suppressing 70% to 100% of ventricular extrasystoles in two-thirds of patients, whereas this compound was effective in only 40% of the same patient group.[3]
The following table summarizes the key efficacy data from a comparative clinical trial:
| Efficacy Endpoint | This compound (600 mg/daily) | Ethmozine (800 mg/daily) |
| Mean Reduction in VPC Frequency | 52.8% | 71.2% |
| Patients Achieving >70% VPC Reduction | Less effective | More effective |
| Patients Achieving Near-Total VPC Abolition | 0% | 30% |
| Patients Achieving >80% VPD Reduction | 22% | 56% |
Experimental Protocols
The evaluation of these antiarrhythmic agents has been conducted through rigorous clinical trial designs. A common methodology is the placebo-controlled, double-blind, longitudinal crossover study.
A typical experimental workflow is as follows:
In these trials, patients meeting specific criteria for ventricular arrhythmia frequency undergo a washout period, followed by randomization to receive either this compound, Ethmozine, or a placebo in a blinded fashion. After a defined treatment period, efficacy is assessed, typically using 24-hour ambulatory electrocardiography (Holter monitoring). A crossover design allows each patient to serve as their own control, enhancing the statistical power of the comparison.
Safety and Tolerability
A significant differentiator between this compound and Ethmozine is their side effect profile. This compound is associated with a higher incidence of adverse effects, primarily due to its anticholinergic properties.[1][4] In one study, serious side effects were reported in 30% of patients receiving this compound.[2] In contrast, Ethmozine was well-tolerated, with no statistically significant increase in side effects compared to placebo.[2] Another study noted that while two patients discontinued (B1498344) propranolol (B1214883) due to adverse effects, no patients discontinued Ethmozine.[5]
Commonly reported side effects for this compound include dry mouth, urinary hesitancy, and blurred vision.[4] Ethmozine's adverse effects are generally mild and may include dizziness and nausea.
| Safety and Tolerability | This compound | Ethmozine |
| Serious Side Effects | Reported in 30% of patients in one study[2] | Not statistically significant compared to placebo[2] |
| Common Side Effects | Anticholinergic effects (dry mouth, urinary issues)[4] | Mild gastrointestinal and neurological effects[6] |
| Effect on QT Interval | Prolongs the QT interval | No effect on the QT interval[2] |
Mechanism of Action
Both this compound and Ethmozine are classified as Class I antiarrhythmic drugs, which act by blocking sodium channels in the cardiac myocytes.[7] This action reduces the maximum rate of depolarization of the action potential. However, they belong to different subclasses. This compound is a Class IA agent, which also prolongs the action potential duration, leading to a prolongation of the QT interval on the electrocardiogram.[7][8] Ethmozine, while sharing the sodium channel blocking properties, is sometimes considered a Class IC agent due to its minimal effect on the action potential duration.[9] This difference in their electrophysiological effects may contribute to their varying efficacy and safety profiles.
The differing effects on the action potential and QT interval are important considerations in patient selection and monitoring to minimize the risk of proarrhythmic events.
References
- 1. Antiarrhythmic efficacy of Ethmozine (moricizine HCl) compared with this compound and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. [Comparison of the efficacy of moricizine and this compound in the treatment of ventricular extrasystoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of and adverse effects of this compound. Comparison of capsules, controlled release tablets and placebo in patients with chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of ethmozine to propranolol and the combination for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moricizine. A review of its pharmacological properties, and therapeutic efficacy in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias | Thoracic Key [thoracickey.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ccjm.org [ccjm.org]
A Comparative Analysis of Disopyramide, Procainamide, and Quinidine on Ventricular Function
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Three Class IA Antiarrhythmic Agents
Disopyramide (B23233), Procainamide (B1213733), and Quinidine (B1679956), all classified as Class IA antiarrhythmic drugs, have been staples in the management of cardiac arrhythmias. Their primary mechanism involves the blockade of fast sodium channels in cardiomyocytes, leading to a decreased rate of depolarization of the cardiac action potential.[1][2][3] This action effectively slows conduction velocity and prolongs the refractory period within the atria, ventricles, and His-Purkinje system.[4] While their antiarrhythmic properties are well-documented, their comparative effects on ventricular function, particularly their negative inotropic (contractility-reducing) potential, are of critical interest in clinical practice and drug development, especially in patients with pre-existing left ventricular dysfunction.[5][6] This guide provides a comprehensive comparison of these three agents, supported by experimental data, to aid in the informed selection and development of antiarrhythmic therapies.
Mechanism of Action: A Shared Pathway with Subtle Differences
As Class IA antiarrhythmic agents, this compound, Procainamide, and Quinidine share a primary mechanism of action: the blockade of voltage-gated sodium channels (Na+).[1][3] This inhibition slows the rapid upstroke (Phase 0) of the cardiac action potential, leading to decreased conduction velocity.[2] Additionally, these drugs block potassium channels, which prolongs the repolarization phase (Phase 3) of the action potential, resulting in an increased effective refractory period.[4] These combined effects help to suppress and prevent re-entrant arrhythmias.[7]
However, there are subtle differences in their electrophysiological and anticholinergic properties that can influence their clinical profiles. For instance, this compound exhibits the most potent negative inotropic effects and also possesses significant anticholinergic (vagolytic) properties.[5][8] Quinidine also has anticholinergic and alpha-adrenergic blocking effects.[5] Procainamide is considered to have less pronounced anticholinergic and negative inotropic effects compared to this compound.[5]
Comparative Effects on Ventricular Function: A Data-Driven Overview
The negative inotropic effects of these drugs are a significant consideration, particularly in patients with compromised heart function. The following table summarizes quantitative data from a comparative clinical trial that assessed the effects of this compound, Procainamide, and Quinidine on left ventricular ejection fraction (LVEF) at rest and during exercise.
| Parameter | Control | This compound | Procainamide | Quinidine |
| LVEF at Rest (%) | 60 ± 13 | 55 ± 11 | 58 ± 11 | 59 ± 12 |
| LVEF during Exercise (%) | 61 ± 14 | 58 ± 13 | 58 ± 12 | 61 ± 13 |
| Data from a randomized, crossover study in 17 patients.[9] Values are presented as mean ± standard deviation. |
While the mean differences in LVEF were not statistically significant in this study, it was noted that at rest, 8 subjects experienced a decrease in LVEF of 5% or more with this compound, compared to 5 with Procainamide and 6 with Quinidine.[9] During exercise, these numbers were 8, 6, and 5, respectively.[9] This suggests individual variability in response and highlights the potential for more pronounced LV dysfunction with this compound.[9] Other studies have also pointed to this compound having the most marked negative inotropic potential among the three.[6][10]
Experimental Protocols: Assessing Ventricular Function
The evaluation of drug effects on ventricular function relies on robust and reproducible experimental protocols. Radionuclide ventriculography (RVG) and echocardiography are two commonly employed non-invasive methods.
Radionuclide Ventriculography (RVG)
RVG, also known as a gated blood pool scan or MUGA scan, is a nuclear imaging technique that provides accurate and reproducible measurements of LVEF.[11][12]
Protocol Outline:
-
Patient Preparation: Informed consent is obtained, and a baseline electrocardiogram (ECG) and vital signs are recorded.[11]
-
Radiolabeling: The patient's red blood cells are labeled with a radioactive tracer, typically Technetium-99m (99mTc).[11][13] This can be done in vivo, in vitro, or in a modified in vivo/in vitro method.
-
Image Acquisition: The patient is positioned under a gamma camera, and ECG electrodes are placed for gating the image acquisition to the cardiac cycle.[13] Images are acquired over several hundred cardiac cycles to create a composite, cinematic display of the beating heart.[12]
-
Data Analysis: Regions of interest are drawn around the left ventricle at end-diastole and end-systole to calculate the LVEF.[11] Regional wall motion can also be assessed.
-
Intervention: For studies assessing drug effects, baseline (control) imaging is performed. The drug is then administered (e.g., orally or intravenously), and imaging is repeated at specified time points to measure changes in ventricular function.[9] Exercise or pharmacological stress can also be incorporated to evaluate ventricular function under load.[13]
Echocardiography
Echocardiography uses ultrasound waves to create images of the heart, allowing for the assessment of cardiac structure and function.[14][15]
Protocol Outline:
-
Patient Preparation: The patient is positioned, typically in the left lateral decubitus position, to optimize imaging windows.
-
Image Acquisition: A transducer is placed on the chest, and standard 2D and M-mode images are obtained from various acoustic windows (e.g., parasternal, apical).[16]
-
Measurements: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured to calculate fractional shortening and estimate LVEF.[16] Doppler imaging is used to assess blood flow and diastolic function.[15]
-
Drug Administration: Similar to RVG protocols, baseline measurements are taken before drug administration, and follow-up studies are performed to quantify the drug's impact on ventricular parameters.[14]
Conclusion
This compound, Procainamide, and Quinidine are effective Class IA antiarrhythmic agents with a shared mechanism of action. However, their impact on ventricular function, particularly their negative inotropic effects, varies. Experimental data suggests that this compound may have a more pronounced myocardial depressant effect compared to Procainamide and Quinidine. This difference is a crucial consideration for clinicians and researchers, especially when treating patients with underlying ventricular dysfunction. The choice of agent should be individualized, taking into account the patient's cardiac status and the specific electrophysiological properties of each drug. Further head-to-head comparative studies focusing on a broader range of hemodynamic parameters would be valuable to refine our understanding of the comparative ventricular effects of these important antiarrhythmic drugs.
References
- 1. lecturio.com [lecturio.com]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias | Thoracic Key [thoracickey.com]
- 4. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Hemodynamic effects of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Class I antiarrhythmic drugs: mechanisms, contraindications, and current indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 9. Effects on ventricular function of this compound, procainamide and quinidine as determined by radionuclide angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Negative inotropic effect of class-I-antiarrhythmic drugs: comparison of flecainide with this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radionuclide Ventriculography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. Echocardiographic evaluation of cardiac function and drug effects in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiac imaging approaches to evaluate drug-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Echocardiographic assessment of left ventricular function - Zerbib - Journal of Emergency and Critical Care Medicine [jeccm.amegroups.org]
A Comparative Analysis of Disopyramide and Novel Antiarrhythmic Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the established antiarrhythmic agent, Disopyramide (B23233), in comparison to emerging drug candidates. The analysis focuses on key performance metrics, underlying mechanisms of action, and safety profiles, supported by experimental data from preclinical and clinical studies.
Quantitative Data Summary
The following tables summarize the efficacy and safety data for this compound and the new antiarrhythmic drug candidates: Ranolazine, Bepridil (B108811), and Eleclazine.
Table 1: Efficacy Comparison
| Drug | Class | Indication(s) | Efficacy Metric | Result | Citation(s) |
| This compound | Ia (Sodium Channel Blocker) | Ventricular Tachycardia, Atrial Fibrillation | Ventricular Tachycardia (VT) Prevention | Prevents induction of sustained VT in 34% of patients. | [1] |
| Atrial Fibrillation (AF) Conversion | 82% overall arrhythmia control within 24 hours. | [2] | |||
| Ventricular Ectopic Beats Reduction | Significant reduction at rest and during exercise. | [3][4] | |||
| Ranolazine | Atrial-Selective Sodium Channel Blocker, Late Sodium Current Inhibitor | Atrial Fibrillation, Ventricular Tachycardia | AF Conversion (adjunct to Amiodarone) | Increased conversion rate at 24h (87% vs 70%) and 12h (52% vs 32%) vs Amiodarone (B1667116) alone. | [5] |
| Post-Operative AF Prevention | 56% reduction in AF events compared to control. | [6] | |||
| VT/VF in ICD Patients (RAID Trial) | Significant reduction in VT/VF episodes requiring intervention. | [3] | |||
| Bepridil | Multichannel Blocker (Ca2+, Na+, K+) | Ventricular Arrhythmias | Ventricular Premature Complexes (VPCs) Reduction | >70% reduction in VPC frequency in 48% of patients. | [7] |
| Drug-Refractory VT Suppression | Complete suppression in 38% of patients. | [8] | |||
| Eleclazine | Late Sodium Current Inhibitor | Long QT Syndrome Type 3 (investigational) | QTc Interval Shortening | Statistically significant reduction in QTcF interval. | [9] |
Table 2: Safety and Side Effect Profile
| Drug | Common Side Effects | Serious Adverse Events | Proarrhythmic Potential | Citation(s) |
| This compound | Anticholinergic effects (dry mouth, urinary hesitancy), blurred vision, constipation. | Heart failure, hypotension, conduction disturbances, Torsades de Pointes. | High, especially in patients with structural heart disease. | [10][11] |
| Ranolazine | Dizziness, headache, constipation, nausea. | QT prolongation (but low risk of Torsades de Pointes). | Low; may even suppress proarrhythmic events. | [3][12] |
| Bepridil | Nausea, asthenia, dizziness, headache, diarrhea. | Torsades de Pointes, sustained ventricular tachycardia. | Moderate to high, associated with QT prolongation. | [7][10][13] |
| Eleclazine | Generally well-tolerated in clinical trials. | Kidney stone (reported as unrelated). | Development was discontinued, limiting extensive safety data. | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
In Vitro Electrophysiological Studies
Objective: To characterize the effects of the drugs on cardiac ion channels.
-
Preparation: Single ventricular or atrial myocytes are isolated from animal hearts (e.g., rabbit, canine) or human cardiac tissue samples through enzymatic digestion.
-
Technique: The whole-cell patch-clamp technique is employed to record ion currents.
-
Voltage-Clamp Protocol for Sodium Currents (Peak and Late INa):
-
Cells are held at a holding potential of -100 mV.
-
Depolarizing pulses to -10 mV for 300 ms (B15284909) are applied to elicit sodium currents.
-
The peak inward current is measured as the peak INa, and the sustained current near the end of the pulse is measured as the late INa.
-
-
Voltage-Clamp Protocol for Potassium Currents (IKr):
-
Cells are held at a holding potential of -40 mV.
-
Depolarizing pulses to various potentials (e.g., +30 mV) are applied to activate the channels.
-
Tail currents are measured upon repolarization to the holding potential to isolate the IKr component.
-
-
-
Drug Application: The drug is perfused into the bath solution at varying concentrations to determine the dose-dependent effects on the ion currents.
In Vivo Animal Models of Arrhythmia
Objective: To evaluate the antiarrhythmic efficacy and proarrhythmic potential of the drugs in a whole-animal model.
-
Animal Model:
-
Canine Sterile Pericarditis Model for Atrial Fibrillation: Sterile pericarditis is induced in dogs to create a substrate for sustained atrial fibrillation (AF).
-
Digitalis-Induced Arrhythmia Model in Dogs: Ventricular arrhythmias are induced by the administration of ouabain.
-
Coronary Artery Ligation Model in Dogs or Rats: Myocardial ischemia and reperfusion are induced by ligating a coronary artery to provoke ventricular arrhythmias.
-
-
Arrhythmia Induction:
-
Programmed Electrical Stimulation: A series of electrical stimuli with varying coupling intervals and train lengths are delivered to the atria or ventricles to induce arrhythmias.
-
Burst Pacing: Rapid pacing is applied to induce and maintain arrhythmias.
-
-
Drug Administration: The drug is administered intravenously as a bolus followed by a continuous infusion to achieve therapeutic plasma concentrations.
-
Data Acquisition:
-
Electrocardiogram (ECG): Surface ECG is continuously monitored to assess heart rate, rhythm, and QT interval.
-
Intracardiac Electrophysiology: Catheters are placed in the heart to record intracardiac electrograms and assess conduction times and refractory periods.
-
Epicardial Mapping: A multi-electrode array is placed on the epicardial surface of the heart to map the activation patterns of the arrhythmia.
-
Clinical Trial Protocols
Objective: To assess the efficacy and safety of the drugs in human patients.
-
Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group designs are commonly used.
-
Patient Population: Patients with a documented history of the target arrhythmia (e.g., frequent premature ventricular contractions, sustained ventricular tachycardia, or atrial fibrillation) are enrolled.
-
Intervention: Patients are randomized to receive the investigational drug, a placebo, or a comparator drug for a specified duration.
-
Efficacy Endpoints:
-
Arrhythmia Burden: Assessed by 24-hour Holter monitoring to quantify the frequency and complexity of arrhythmias.
-
Time to Arrhythmia Recurrence: The time until the first documented recurrence of the arrhythmia.
-
Conversion Rate: The percentage of patients who convert from the arrhythmia to sinus rhythm.
-
-
Safety Endpoints:
-
Adverse Events: All adverse events are recorded and assessed for their relationship to the study drug.
-
ECG Parameters: Changes in heart rate, PR interval, QRS duration, and QT interval are monitored.
-
Proarrhythmic Events: The occurrence of new or worsened arrhythmias is carefully monitored.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways and molecular targets of this compound and the new antiarrhythmic drug candidates.
This compound
References
- 1. Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effect of this compound on potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative antidysrhythmic profiles of bepridil, amiodarone and this compound in the guinea-pig and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of bepridil compared with calcium antagonists on rat and rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Bepridil and torsades de pointes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Some cardiovascular problems with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Electrophysiological and Antiarrhythmic Effects of Vernakalant, Ranolazine, and Sotalol in Canine Pulmonary Vein Sleeve Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Bepridil and torsades de pointes. Apropos of 11 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Disopyramide: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of disopyramide (B23233), a pharmaceutical compound used in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. As a bioactive compound, this compound and its associated waste must be managed as chemical waste through your institution's Environmental Health and Safety (EHS) program.
Core Principles of this compound Disposal
This compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may damage fertility or the unborn child (Reproductive Toxicity, Category 1B)[1]. Therefore, preventing its release into the environment is of paramount importance. Do not dispose of this compound or its containers in the regular trash or down the drain[2]. All waste containing this compound must be collected, segregated, and disposed of following established chemical waste protocols.
Hazardous Waste Classification
This compound is not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA)[3][4]. However, it is the responsibility of the waste generator to determine if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity)[5]. Given its reproductive toxicity, it is best practice to manage this compound waste as a hazardous or non-hazardous pharmaceutical waste, in line with your institution's policies and local regulations.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302 - Harmful if swallowed |
| Reproductive Toxicity | Category 1B | H360FD - May damage fertility. May damage the unborn child. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including the pure compound, contaminated labware, and solutions.
Step 1: Waste Segregation
Proper segregation at the point of generation is the first and most critical step.
-
Solid this compound Waste:
-
Collect unused or expired pure this compound powder.
-
Gather contaminated personal protective equipment (PPE) such as gloves, weighing papers, and disposable lab coats.
-
Include other solid materials that have come into direct contact with the compound.
-
Place all solid waste into a designated, properly labeled, and sealed hazardous waste container.
-
-
Liquid this compound Waste:
-
Collect all solutions containing this compound.
-
This includes stock solutions, experimental solutions, and the first rinse of any contaminated glassware.
-
Store liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
-
Step 2: Container Management
-
Use containers that are compatible with this compound and are in good condition.
-
Ensure all containers are securely closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Reproductive Hazard").
Step 3: Storage
-
Store waste containers in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
-
Store locked up as per precautionary statements[1].
Step 4: Disposal
-
Arrange for the pickup and disposal of the this compound waste through your institution's EHS department.
-
EHS will work with a licensed hazardous waste vendor for proper treatment and disposal, which typically involves high-temperature incineration[6][7].
-
Never attempt to dispose of this compound waste through standard laboratory or municipal waste streams.
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory safety protocols for handling chemical waste and information derived from Safety Data Sheets for this compound. No specific experimental protocols generating this compound waste were cited in the source documents beyond general laboratory use.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Disopyramide
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Disopyramide is paramount. This document provides immediate safety, operational, and disposal plans, offering procedural guidance for laboratory settings.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous, with potential health risks. It is harmful if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child.[1] Adherence to proper safety protocols is crucial to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[2][3]
-
Ensure that a safety shower and eye wash station are readily accessible.[3][4]
Personal Protective Equipment (PPE): The selection of PPE is a critical step in the safe handling of this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Standard Examples |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or ANSI Z87.1 (US)[1][2] |
| Skin Protection | Chemical-resistant, impervious gloves. Protective clothing or lab coat. | EN 374 (EU) or ASTM F1001 (US) for gloves.[1][2] |
| Respiratory Protection | A suitable respirator is necessary if ventilation is inadequate or if exposure limits are exceeded. A particulate respirator with a half mask (P3 filter) is an example. | EN 140, EN 143, or ASTM F2704-10 (US)[1] |
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances. The following OELs have been established for this compound Phosphate in some regions:
| Country/Region | Exposure Limit (Time-Weighted Average) |
| Lithuania | 2 mg/m³ |
| Australia | 1 mg/m³ |
Note: It is important to consult local regulations for the most current and applicable OELs in your region.[1]
Procedural Workflow for Handling this compound
The following diagram outlines the logical workflow for safely handling this compound, from initial risk assessment to final disposal.
Spillage and First Aid
In the event of a spill, evacuate the area and prevent dust formation.[2] Personnel involved in cleanup should wear appropriate PPE.[1] Collect the spilled material using a method that controls dust generation and place it in a sealed container for disposal.[1]
First Aid Measures:
-
Eye Contact: Immediately flush with water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water. Use soap and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan
This compound and its contaminated waste must not be disposed of with household garbage or into the sewage system. All waste must be disposed of in accordance with local, state, and federal regulations.[1]
Disposal Procedure:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.[1]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
Alternatively, medicine take-back programs are a recommended method for disposing of unused medications.[5] If such a program is not available, the FDA recommends mixing the medication with an undesirable substance like coffee grounds or cat litter, placing it in a sealed bag, and disposing of it in the household trash.[6][7] However, for laboratory waste, consult your EHS provider.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 6. dea.gov [dea.gov]
- 7. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
